CPL304110
Description
Propriétés
IUPAC Name |
2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-30-8-10-31(11-9-30)19-6-7-22-23(15-19)27-25(26-22)24-14-18(28-29-24)5-4-17-12-20(32-2)16-21(13-17)33-3/h6-7,12-16H,4-5,8-11H2,1-3H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGPJPIPKDWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=NNC(=C4)CCC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CPL304110: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPL304110 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is a known driver in various malignancies, making it a critical target for cancer therapy. This document provides a comprehensive overview of the preclinical and early clinical data on this compound, detailing its mechanism of action, efficacy in cancer models, and the experimental methodologies used in its characterization.
Core Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[1][2] These receptor tyrosine kinases, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[3] In many cancers, aberrant FGFR signaling, due to gene amplification, mutations, or fusions, leads to uncontrolled cell growth and tumor progression.[4][5] this compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[6] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.[7]
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| FGFR1 | 0.75 - 4.08 | [2][4] |
| FGFR2 | 0.5 - 1.44 | [2][4] |
| FGFR3 | 3.05 - 10.55 | [2][4] |
| FGFR4 | 87.90 | [2] |
| KDR (VEGFR2) | 37 | [8] |
| TRKA | 11 | [8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) | Reference(s) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.08564 | [9] |
| NCI-H1703 | Lung Cancer | FGFR Aberration | < 1 | [10] |
| A375 | Melanoma | Not Specified | < 1 | [10] |
| RPMI7951 | Melanoma | Not Specified | < 1 | [10] |
| Lung, Gastric, Bladder, Endometrial Cancer Cell Lines | Various | Amplification, Mutations, Fusions | 0.084 - 0.393 | [1] |
| Other FGFR Aberrant Lines | Various | Aberrant FGFR Signaling | 1.867 - 4.71 | [1] |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference(s) |
| t1/2 | 2 h | 40 mg/kg, p.o. | [9] |
| Cmax | 3369 ng/mL | 40 mg/kg, p.o. | [9] |
| Cmax | 4.01 mg/mL | 40 mg/kg, p.o. | [6] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the FGFR signaling cascade.
Experimental Workflow for In Vitro Kinase Activity Assessment
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Logical Flow of Preclinical to Clinical Development
Caption: this compound development from preclinical to clinical stages.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the methodology described for assessing the inhibitory activity of this compound against FGFR kinases.[4]
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
Substrate (specific for FGFR kinases).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a multiwell plate, add the kinase, the appropriate concentration of this compound, and the substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling (KINOMEscan®)
This method is used to assess the selectivity of this compound against a broad panel of human kinases.[8]
-
Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.[11]
-
Procedure:
-
A diverse panel of human kinases is utilized.
-
This compound is incubated with the kinases in the presence of the immobilized ligand.
-
The amount of kinase that binds to the solid support is quantified. A lower amount of bound kinase indicates stronger binding of this compound to the kinase active site.
-
Results are typically reported as a percentage of the control (DMSO) and can be used to generate a selectivity profile.
-
Cell Viability Assay (ATPlite™ Luminescence Assay)
This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.[12]
-
Principle: The ATPlite™ assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
ATPlite™ Luminescence Assay System (PerkinElmer).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[1]
-
Lyse the cells by adding the mammalian cell lysis solution and shake for 5 minutes.[13]
-
Add the substrate solution and shake for another 5 minutes.[13]
-
Dark-adapt the plate for 10 minutes and measure the luminescence.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for FGFR Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins like ERK.[14][15]
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in mouse models.[1]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.[16]
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Cancer cell lines (e.g., SNU-16, RT-112) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[17]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are surgically implanted subcutaneously into the mice.[17]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., 2% NMP/33% PEG300/65% H2O) and administered orally (p.o.) at various doses and schedules (e.g., once or twice daily).[4]
-
The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Clinical Development
A Phase I clinical trial (NCT04149691) has been initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in adult patients with advanced solid malignancies, particularly those with FGFR aberrations.[18][19] The study is a dose-escalation trial to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[18] Preliminary results have shown an acceptable safety profile and encouraging anti-tumor activity in heavily pretreated patients.[20]
Conclusion
This compound is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a clear mechanism of action in cancer cells harboring FGFR pathway dysregulation. Preclinical data demonstrates its efficacy in vitro and in vivo, and early clinical findings suggest a manageable safety profile and preliminary signs of clinical activity. Further investigation in later-phase clinical trials is warranted to fully elucidate its therapeutic potential in targeted cancer therapy.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Discovery and optimization of novel pyrazole-benzimidazole this compound, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. celonpharma.com [celonpharma.com]
- 13. pufei.com [pufei.com]
- 14. Fibroblast growth factor-2–mediated FGFR/Erk signaling supports maintenance of cancer stem-like cells in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Clinical Trial: NCT04149691 - My Cancer Genome [mycancergenome.org]
- 20. celonpharma.com [celonpharma.com]
CPL304110: A Technical Guide to its FGFR1/2/3 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of CPL304110, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is a key driver in various cancers, making FGFRs an attractive therapeutic target.[1] this compound is an orally bioavailable compound that has demonstrated significant anti-tumor efficacy in preclinical models and is currently undergoing clinical investigation.[1][2]
Biochemical Potency and Selectivity
This compound exhibits high potency against FGFR1, FGFR2, and FGFR3. In vitro enzymatic assays have demonstrated its strong inhibitory activity against these receptors.[3] The compound shows the strongest activity against FGFR2, followed by FGFR1 and FGFR3.[3]
| Target | IC50 (nM)[3][4] | Kd (pM)[3] |
| FGFR1 | 0.75 - 4.08 | 0.127 |
| FGFR2 | 0.5 - 1.44 | 176 |
| FGFR3 | 3.05 - 10.55 | 0.57 |
| Table 1: In vitro inhibitory activity and binding affinity of this compound against FGFR1, 2, and 3. |
Furthermore, kinome scanning has revealed a high degree of selectivity for FGFRs over other kinases.[1] this compound demonstrates significantly less activity against other tyrosine kinases such as KDR (VEGFR2), Flt3, Aurora A, and PDGFRb.[4] However, it does show some inhibitory activity towards CSF1R, FLT3(D835V), KIT(A829P), RET, RIPK1, TRKA, and TYK2.[1]
Cellular Activity
In cellular assays, this compound effectively inhibits FGFR signaling, leading to a dose-dependent reduction in FGFR2 phosphorylation and downstream signaling pathways, such as the MAPK/ERK pathway.[4] This translates to potent anti-proliferative effects in cancer cell lines with FGFR aberrations. For instance, in the SNU-16 gastric cancer cell line, which has amplified FGFR2, this compound shows an IC50 of 85.64 nM in a proliferation assay.[4] The inhibitory effect is substantially more potent in FGFR-dependent cancer cell lines compared to those without FGFR aberrations.[3]
Experimental Protocols
ADP-Glo™ Kinase Assay:
The in vitro inhibitory profile of this compound was determined using the ADP-Glo™ Kinase Assay.[1][5] This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase. The assay measures the enzymatic activity of purified FGFR1, FGFR2, and FGFR3 in the presence of varying concentrations of this compound to determine the IC50 values.
KINOMEscan® Screening Platform:
To assess the selectivity of this compound, the KINOMEscan® screening platform was utilized.[1] This technology employs a binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to the compound at a specific concentration, allowing for a broad assessment of selectivity.
Cell Proliferation Assay (ATPlite™):
The anti-proliferative effects of this compound on various cancer cell lines were evaluated using the ATPlite™ luminescence-based assay.[1] This assay measures the level of ATP in metabolically active cells. A reduction in ATP levels corresponds to a decrease in cell viability and proliferation. Cancer cell lines with and without known FGFR aberrations were treated with a range of this compound concentrations to determine the IC50 values.
Western Blot Analysis:
To confirm the mechanism of action at a cellular level, Western blot analysis was performed on cancer cell lines treated with this compound.[1] This technique was used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK. A decrease in the phosphorylated forms of these proteins upon treatment with this compound confirms its inhibitory effect on the FGFR signaling pathway.
Surface Plasmon Resonance (SPR):
The binding kinetics and affinity (Kd) of this compound to the FGFR1, FGFR2, and FGFR3 kinase domains were determined using surface plasmon resonance (SPR).[3] This label-free technology measures the real-time interaction between a ligand (this compound) and an analyte (FGFR kinase domain) immobilized on a sensor chip. The association and dissociation rates are measured to calculate the dissociation constant (Kd).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.
References
- 1. celonpharma.com [celonpharma.com]
- 2. Facebook [cancer.gov]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of CPL304110: A Potent and Selective FGFR 1, 2, and 3 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key driver in various cancers, making it a compelling target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental processes.
Data Presentation
The following tables summarize the key quantitative data from the in vitro characterization of this compound, highlighting its potency, selectivity, and cellular activity.
Table 1: Inhibitory Activity of this compound against FGFR Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 4.08[2] |
| FGFR2 | 1.44[2] |
| FGFR3 | 10.55[2] |
IC50 values were determined using the ADP-Glo™ Kinase Assay.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity over FGFR2 (fold) |
| KDR (VEGFR2) | >45[7] |
| Flt3 | >345[7] |
| Aurora A | >395[7] |
| PDGFRβ | >680[7] |
Selectivity is presented as the ratio of IC50 for the off-target kinase to the IC50 for FGFR2.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 85.64[3][7] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | Not explicitly quantified |
| UM-UC-14 | Bladder Cancer | FGFR3 Mutation | Not explicitly quantified |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | Not explicitly quantified |
IC50 values were determined using a cell viability assay after 72 hours of treatment.
Table 4: Binding Kinetics of this compound to FGFRs (Surface Plasmon Resonance)
| FGFR Isoform | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (Kd) (pM) |
| FGFR1 | Not explicitly stated | Much lower than FGFR2[8] | 0.127 |
| FGFR2 | 8.98 x 10⁶ | 1.05 x 10⁻⁶ | 176 |
| FGFR3 | Not explicitly stated | Much lower than FGFR2[8] | 0.57 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The enzymatic activity of FGFR1, FGFR2, and FGFR3 was assessed using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture containing the respective FGFR enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
ATP Depletion: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains an enzyme that converts the generated ADP back to ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound were evaluated in various cancer cell lines with known FGFR aberrations.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of this compound. A vehicle-treated control group is also included.
-
Incubation: The plates are incubated for 72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a luminescence-based assay, such as the ATPlite™ assay, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.
KINOMEscan™ Profiling
To assess the selectivity of this compound, its binding to a large panel of human kinases was evaluated using the KINOMEscan™ platform. This is a competition-based binding assay.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Incubation: this compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.
-
Data Interpretation: The results are reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Surface Plasmon Resonance (SPR)
SPR was employed to determine the binding kinetics (association and dissociation rates) of this compound to FGFR1, 2, and 3.
Protocol:
-
Immobilization: Recombinant FGFR1, FGFR2, and FGFR3 proteins are immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface.
-
Real-time Monitoring: The binding of this compound to the immobilized FGFRs is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Western Blotting
Western blotting was used to investigate the effect of this compound on the FGFR signaling pathway in cancer cell lines.
Protocol:
-
Cell Treatment: FGFR-dependent cancer cell lines are treated with various concentrations of this compound for a specified period.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as FGFR and ERK1/2.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the inhibitory effect of this compound on pathway activation.
Mandatory Visualizations
Signaling Pathway
Caption: FGFR signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: In vitro characterization workflow for this compound.
Logical Relationship
Caption: Logical cascade of this compound's anti-cancer activity.
References
- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celonpharma.com [celonpharma.com]
- 8. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of CPL304110 to FGFR Kinase Domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), to the FGFR kinase domains. This document outlines the quantitative binding data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound to FGFR Kinase Domains
This compound has demonstrated high affinity and potent inhibitory activity against FGFR isoforms 1, 2, and 3.[1] The binding affinity has been quantified through various biochemical and biophysical assays, with the resulting data summarized in the tables below.
Table 1: Inhibitory Activity (IC50) of this compound against FGFR Kinases
| Target Kinase | IC50 (nM) |
| FGFR1 | 0.75[2][3][4], 4.08[1] |
| FGFR2 | 0.5[2][3][4], 1.44[1] |
| FGFR3 | 3.05[2][3][4], 10.55[1] |
Table 2: Dissociation Constants (Kd) and Kinetic Parameters of this compound for FGFR Kinases
| Target Kinase | Kd (nM) |
| FGFR1 | 0.3 |
| FGFR2 | 1.3 |
| FGFR3 | 0.6 |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and inhibitory activity of this compound.
2.1. ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The inhibition of this activity by this compound is used to determine its IC50 value.[7]
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains (Carna Biosciences)[7]
-
This compound (Celon Pharma) dissolved in 100% DMSO[7]
-
ADP-Glo™ Kinase Assay kit (Promega)[7]
-
Assay buffer: 20 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 0.01% Triton X-100, and 2.5 mM DTT[7]
-
Kinase dilution buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, and 1 mM DTT[7]
-
ATP and substrate (poly(Glu, Tyr) 4:1)
-
Microplates
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the FGFR kinase enzymes to their final concentrations (0.5 ng/µL for FGFR1, 0.4 ng/µL for FGFR2, and 1 ng/µL for FGFR3) in the kinase dilution buffer.[7]
-
Add the diluted this compound and the respective FGFR kinase to the microplate wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis was utilized to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) is calculated (Kd = kd/ka).
Materials:
-
Biacore™ instrument (Cytiva)[6]
-
Sensor chip (e.g., CM5)
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the FGFR kinase domains onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized kinases.
-
Monitor the change in the SPR signal in real-time to measure the association of this compound.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor chip surface to remove any bound analyte.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd, and Kd). The data fitting can be performed using software such as Biacore™ Simul8.[6]
Visualizations
3.1. Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against FGFR kinases.
Caption: Workflow for determining the IC50 of this compound.
3.2. FGFR Signaling Pathway and Inhibition by this compound
This diagram depicts a simplified FGFR signaling cascade and the point of intervention by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates its intracellular kinase domains.[8][9] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[10] this compound acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, thereby blocking these downstream signals.[11]
Caption: FGFR signaling pathway and this compound inhibition.
References
- 1. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of CPL304110: A Potent and Selective FGFR Inhibitor with Antineoplastic Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable, small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver of oncogenesis in various solid tumors, including gastric, bladder, and squamous cell lung cancer.[3][4] this compound has demonstrated potent and selective antineoplastic activity in preclinical studies, positioning it as a promising therapeutic agent for patients with FGFR-aberrant cancers.[2][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound exerts its anticancer effects by binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition blocks the downstream signaling pathways mediated by FGFR, which are crucial for cell proliferation, migration, angiogenesis, and survival in tumor cells with aberrant FGFR signaling.[1][5] Preclinical studies have shown that this compound selectively inhibits tumor cell lines with active FGFR signaling, while having minimal effect on cells without such aberrations.[3][4]
Data Presentation
In Vitro Kinase Inhibitory Activity
This compound has demonstrated potent inhibitory activity against the primary target kinases, FGFR1, 2, and 3. The half-maximal inhibitory concentrations (IC50) from enzymatic assays are summarized below.
| Kinase Target | IC50 (nM) |
| FGFR1 | 4.08 |
| FGFR2 | 1.44 |
| FGFR3 | 10.55 |
| Data sourced from in vitro kinase assays.[2] |
Further screening against a panel of 468 kinases revealed a strong inhibitory activity towards other kinases, which may contribute to its overall antineoplastic profile.
| Additional Kinase Targets | Inhibition |
| CSF1R | Potent |
| FLT3(D835V) | Potent |
| KIT(A829P) | Potent |
| RET | Potent |
| RIPK1 | Potent |
| TRKA | Potent |
| TYK2 | Potent |
| KIT(V559D) | Potent |
| RET(M918T) | Potent |
| Data from a broad in vitro kinase screen at a 1 µM concentration of this compound.[5] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines with and without FGFR aberrations.
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.084 - 0.393 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 0.084 - 0.393 |
| UM-UC-14 | Bladder Cancer | FGFR3 Mutation | 0.084 - 0.393 |
| H1581 | Lung Cancer | FGFR1 Overexpression | 1.867 - 4.71 |
| HUVEC | Normal (Control) | None | > 21 |
| Data from cell proliferation assays.[6] |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was assessed in various xenograft models. Oral administration of this compound resulted in significant tumor growth inhibition.
| Xenograft Model | Cancer Type | FGFR Aberration | Dosing Regimen (Oral, BID) | Tumor Growth Inhibition |
| H1581 | Lung Cancer | FGFR1 Overexpression | 10–60 mg/kg | Strong |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 10–60 mg/kg | Strong |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 10–60 mg/kg | Strong |
| UM-UC-14 | Bladder Cancer | FGFR3 Mutation | 10–60 mg/kg | Strong |
| Data from subcutaneous xenograft tumor model studies.[2] |
Experimental Protocols
Kinase Assays
The inhibitory activity of this compound against FGFR kinases and a broader panel of kinases was determined using ADP-based enzymatic tests. These assays measure the amount of ADP produced by the kinase reaction, which is then correlated to kinase activity. The IC50 values were calculated from the dose-response curves.[5]
Cell Proliferation Assays
The anti-proliferative activity of this compound was assessed using various cancerous and control cell lines.[5] Cells were cultured according to the manufacturers' instructions and confirmed to be mycoplasma-negative. The effect of this compound on cell viability was measured to determine the IC50 values.[5][6]
Western Blotting
To confirm the mechanism of action, cells treated with this compound were analyzed by Western blotting. This technique was used to measure the phosphorylation levels of FGFR and its downstream signaling proteins, demonstrating a decrease in the activation of the FGFR-mediated signaling pathway upon treatment.[5]
In Vivo Xenograft Studies
The antitumor efficacy of this compound in vivo was evaluated using carcinoma xenograft models with known FGFR1/2/3 aberrations, including SNU-16, RT-112, and UM-UC-14.[5] These studies were approved by a Local Ethical Committee. This compound was administered orally, and tumor growth was monitored over time to assess efficacy.[2][5]
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies were conducted in mice bearing RT-112 tumors. A single oral dose of this compound was administered to assess its concentration in the tumor over time and correlate it with its pharmacodynamic effects on the target.[2]
Mandatory Visualization
Caption: this compound inhibits the FGFR signaling cascade.
Caption: Workflow for in vitro preclinical studies.
Caption: Workflow for in vivo preclinical studies.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for cancers with FGFR aberrations. It has demonstrated potent and selective inhibition of FGFR1, 2, and 3, leading to significant anti-proliferative effects in FGFR-dependent cancer cell lines and robust antitumor efficacy in corresponding xenograft models.[2][3] These encouraging preclinical results have paved the way for clinical investigation, with a Phase I clinical trial (NCT04149691) initiated to further evaluate the safety and efficacy of this compound in patients.[3][4]
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, … [ouci.dntb.gov.ua]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
CPL304110 IC50 values in different cancer cell lines
An In-Depth Technical Guide to the Preclinical Profile of CPL304110, a Potent and Selective FGFR 1, 2, and 3 Inhibitor
This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in cancers with FGFR aberrations.
Data Presentation: IC50 Values of this compound
This compound has demonstrated potent inhibitory activity against FGFR kinases and proliferation of cancer cell lines harboring FGFR alterations. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| FGFR1 | 4.08[1][2] |
| FGFR2 | 1.44[1][2] |
| FGFR3 | 10.55[1][2] |
Alternative IC50 values for FGFR1, FGFR2, and FGFR3 have also been reported as 0.75 nM, 0.5 nM, and 3.05 nM, respectively[3].
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 85.64 nM[3] |
| Various | Lung, Gastric, Bladder, Endometrial Cancer | FGFR Aberrations | 0.084 - 0.393 µM[1] |
| Various | Other Cancers | Aberrant FGFR Signaling | 1.867 - 4.71 µM[1] |
| A375 | Melanoma | Not Specified | < 1 µM[4][5] |
| RPMI7951 | Melanoma | Not Specified | < 1 µM[4][5] |
| HUVEC | Normal (non-cancerous) | Wild-Type | > 21 µM[1] |
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
The anti-proliferative activity of this compound was assessed using a luminescence-based cell viability assay.[1]
-
Cell Culture: Human tumor cell lines from various origins, along with the non-neoplastic HUVEC cell line, were cultured according to the manufacturers' instructions. All cell lines were confirmed to be negative for mycoplasma contamination.[2]
-
Treatment: Cells were seeded in appropriate multi-well plates and treated with a dilution series of this compound (e.g., 21.01, 6, 1.72, 0.49, 0.14, 0.04, 0.02, 0.01, 0.005 µM) for 72 hours.[1]
-
Viability Assessment: After the incubation period, cell viability was measured using the ATPlite Luminescence Assay System (PerkinElmer), following the manufacturer's protocol.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software. The experiments were conducted in at least two biological replicates.[1]
Western Blot Analysis of FGFR Signaling
The effect of this compound on the FGFR signaling pathway was evaluated by analyzing the phosphorylation status of key downstream proteins.
-
Cell Treatment: FGFR-dependent cancer cell lines (e.g., SNU-16, RT-112, UM-UC-14, and H1581) were treated with various concentrations of this compound for 24 hours.[1]
-
Protein Extraction: Following treatment, cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membranes were probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, FGFR2, FGFR3, and a loading control (e.g., β-Tubulin). Subsequently, membranes were incubated with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using a suitable detection method. The results indicated that this compound inhibited the phosphorylation of ERK1/2 in a dose-dependent manner.[1][3]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by this compound
The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the development of several cancers.[6] this compound exerts its anti-cancer effects by selectively inhibiting FGFR1, 2, and 3, thereby blocking the downstream signaling cascade.[1]
Caption: this compound inhibits the FGFR signaling cascade.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 values of this compound in cancer cell lines.
Caption: Workflow for determining IC50 values.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celonpharma.com [celonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of FGFR Aberrations in Determining Sensitivity to CPL304110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPL304110 is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGFR signaling pathway, driven by genetic aberrations such as gene amplification, activating mutations, and fusions, is a key oncogenic driver in a variety of solid tumors. This technical guide provides an in-depth analysis of the role of specific FGFR aberrations in determining tumor sensitivity to this compound. We summarize key preclinical and clinical data, provide detailed experimental protocols for assessing drug sensitivity, and present visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and clinicians working on the development of targeted therapies against FGFR-driven cancers.
Introduction: The FGFR Signaling Pathway in Cancer
The Fibroblast Growth Factor (FGF)/FGFR signaling axis is crucial for normal cellular processes, including proliferation, differentiation, migration, and survival.[1] The FGFR family comprises four receptor tyrosine kinases (FGFR1-4).[1] In numerous cancers, aberrant FGFR signaling, caused by genetic alterations, promotes tumor growth, angiogenesis, and resistance to other therapies.[2][3] These alterations, which can include gene amplifications, activating mutations, and chromosomal rearrangements leading to fusion proteins, render cancer cells dependent on or "addicted" to FGFR signaling for their survival.[2][4] This dependency creates a therapeutic window for targeted inhibitors like this compound.
This compound is a novel tyrosine kinase inhibitor that selectively targets FGFR1, 2, and 3.[5][6] Preclinical and clinical studies have demonstrated its potential as an effective anti-cancer agent in tumors harboring specific FGFR aberrations.[7][8]
This compound: Mechanism of Action and Preclinical Efficacy
This compound exerts its anti-tumor effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][9] This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3 in enzymatic assays.[1]
| Target | IC50 (nM) |
| FGFR1 | 0.75 |
| FGFR2 | 0.5 |
| FGFR3 | 3.05 |
| Table 1: Enzymatic Activity of this compound against FGFR Kinases. [1] |
The sensitivity of cancer cell lines to this compound is strongly correlated with the presence of FGFR aberrations. Cell lines with FGFR gene amplifications, fusions, or activating mutations exhibit significantly lower IC50 values compared to those without such alterations.
| Cell Line | Cancer Type | FGFR Aberration | This compound IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 85.64 |
| Table 2: Proliferative IC50 of this compound in an FGFR-Aberrant Cancer Cell Line. [1] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound in tumors with FGFR aberrations. Oral administration of this compound led to significant tumor growth inhibition in models of gastric and lung cancer with FGFR2 amplification.[7]
| Xenograft Model | Cancer Type | FGFR Aberration | Treatment | Tumor Growth Inhibition (%) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | This compound | Significant inhibition |
| H1581 | Lung Cancer | FGFR1 Overexpression | This compound | Significant inhibition |
| RT-112 | Bladder Cancer | FGFR3 Dependent | This compound | Significant inhibition |
| UM-UC-14 | Bladder Cancer | FGFR3 Dependent | This compound | Significant inhibition |
| Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models. [7] |
Clinical Sensitivity of this compound in Tumors with FGFR Aberrations
Preliminary results from a Phase IA clinical trial (NCT04149691) have provided evidence of the clinical activity of this compound in patients with advanced solid malignancies harboring FGFR aberrations.[8][10]
| Patient Population | Number of Patients | Objective Response Rate (ORR) |
| All Patients | 21 | 14.3% |
| Patients with FGFR Aberrations | Not specified, but higher than the overall population | 50.0% |
| Table 4: Preliminary Clinical Efficacy of this compound. [8][10] |
These early findings underscore the importance of patient selection based on the molecular profile of their tumors. The significantly higher response rate in patients with FGFR aberrations highlights the role of these genetic alterations as predictive biomarkers for this compound sensitivity.[10] The trial observed partial responses in patients with squamous cell lung cancer, basal cell carcinoma, and cholangiocarcinoma.[10]
Experimental Protocols for Assessing this compound Sensitivity
This section provides detailed methodologies for key experiments to evaluate the sensitivity of cancer cells to this compound.
Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FGFR kinases.
-
Principle: A luminescent kinase assay (e.g., Kinase-Glo®) can be used to quantify ATP consumption by the kinase. Inhibition of the kinase by this compound results in a lower consumption of ATP and a higher luminescent signal.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human FGFR1, FGFR2, or FGFR3 enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and kinase assay buffer.
-
Serially dilute this compound in the assay buffer.
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase-based detection reagent.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
-
Principle: Tetrazolium-based assays (e.g., MTT, MTS) or ATP-based assays (e.g., CellTiter-Glo®) are commonly used. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Protocol (MTS Assay):
-
Seed cancer cells with known FGFR status into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of FGFR and its downstream effectors.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FGFR, FGFR, p-ERK, ERK).
-
Protocol:
-
Culture cancer cells and treat them with this compound or vehicle for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-FGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.[11][12]
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells with defined FGFR aberrations are implanted into immunodeficient mice. The effect of this compound on tumor growth is then monitored over time.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., SNU-16) into the flanks of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[3][6]
-
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR signaling pathway, a typical experimental workflow, and the relationship between FGFR aberrations and this compound sensitivity.
Figure 1: Simplified FGFR Signaling Pathway and Mechanism of this compound Action.
Figure 2: Experimental Workflow for Evaluating this compound Sensitivity.
Figure 3: Relationship between FGFR Aberrations and this compound Sensitivity.
Conclusion and Future Directions
Future research should focus on:
-
A more detailed characterization of the specific mutations and fusions that confer the greatest sensitivity to this compound.
-
The investigation of potential resistance mechanisms to this compound and the development of strategies to overcome them.
-
The exploration of combination therapies to enhance the efficacy of this compound and broaden its therapeutic application.
The continued development of this compound, guided by a robust understanding of the molecular drivers of sensitivity, holds significant promise for patients with FGFR-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Preclinical Activity of CPL304110 in Bladder Cancer Models: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth overview of the preclinical activity of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, in various bladder cancer models. The data summarized herein underscore the potential of this compound as a targeted therapy for bladder cancers harboring FGFR pathway alterations. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver of oncogenesis in a variety of solid tumors, including bladder cancer.[1][2][3] FGFR aberrations are particularly prevalent in urothelial carcinoma, making the FGFR axis an attractive target for therapeutic intervention. This compound is a novel, orally bioavailable small molecule inhibitor designed to selectively target FGFR1, 2, and 3.[1][2] Preclinical investigations have demonstrated its significant anti-tumor activity in bladder cancer models with defined FGFR alterations.
In Vitro Activity
The in vitro potency of this compound was evaluated against bladder cancer cell lines known to harbor FGFR aberrations.
Cell Viability Assays
The anti-proliferative effects of this compound were assessed in the human bladder cancer cell lines RT-112 and UM-UC-14, both of which have known FGFR pathway alterations. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | FGFR Alteration | This compound IC50 (µM) |
| RT-112 | FGFR3 Fusion | 0.393 |
| UM-UC-14 | FGFR3 S249C | 0.084 |
Data sourced from preclinical studies on FGFR-dependent cell lines.
These results demonstrate potent and selective inhibition of cell proliferation in bladder cancer cell lines with FGFR pathway activation.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in vivo using xenograft models established from the RT-112 and UM-UC-14 bladder cancer cell lines.
Xenograft Studies
Oral administration of this compound resulted in significant and dose-dependent tumor growth inhibition in both the RT-112 and UM-UC-14 xenograft models.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| RT-112 | This compound | 40 mg/kg, BID | Statistically Significant |
| UM-UC-14 | This compound | 40 mg/kg, BID | Statistically Significant |
BID: twice daily. Tumor growth inhibition was determined by comparing the change in tumor volume in treated groups to the vehicle control group.
These findings confirm the potent in vivo anti-tumor efficacy of this compound in bladder cancer models with FGFR aberrations.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-tumor effect by selectively inhibiting the kinase activity of FGFR1, 2, and 3. This blockade of FGFR signaling leads to the downstream inhibition of key cellular pathways involved in cell proliferation and survival.
FGFR Signaling Pathway Inhibition
As demonstrated in preclinical studies, treatment with this compound leads to a substantial decrease in the phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK signaling cascade, in bladder cancer cells.[2] This confirms the on-target activity of this compound and its ability to effectively shut down this critical oncogenic pathway.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Human bladder cancer cell lines (RT-112, UM-UC-14) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations in culture medium.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO).
-
Viability Assessment: After 72 hours of incubation, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to the vehicle-treated controls. IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) were used for the studies. All animal procedures were conducted in accordance with institutional guidelines.
-
Cell Implantation: A suspension of RT-112 or UM-UC-14 cells was subcutaneously injected into the flank of each mouse.
-
Tumor Development: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reached the desired size, mice were randomized into treatment and control groups. This compound was administered orally twice daily (BID) at the specified dose. The control group received a vehicle solution.
-
Monitoring and Efficacy Evaluation: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibitory activity against FGFR1, 2, and 3, leading to significant anti-tumor efficacy in bladder cancer models with defined FGFR aberrations. The in vitro and in vivo studies provide a strong rationale for the continued clinical development of this compound as a targeted therapy for patients with FGFR-driven bladder cancer. A Phase I clinical trial (NCT04149691) has been initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, including bladder cancer.
References
- 1. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived Orthotopic Xenograft Models for Human Urothelial Cell Carcinoma and Colorectal Cancer Tumor Growth and Spontaneous Metastasis [jove.com]
CPL304110: A Technical Guide on Preclinical Efficacy in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical efficacy of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with a specific focus on its activity in gastric cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts in this area.
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular processes such as proliferation, migration, and angiogenesis.[1] Dysregulation of the FGFR pathway, particularly through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various solid tumors, including gastric cancer.[2][3] this compound is a novel small molecule inhibitor targeting FGFR1, 2, and 3, currently under clinical investigation as a potential therapeutic for FGFR-dependent cancers.[1] Preclinical studies have demonstrated its efficacy in gastric cancer models harboring FGFR2 amplifications, highlighting its potential as a targeted therapy.[4]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies, with key quantitative data summarized below.
In Vitro Efficacy
This compound demonstrates potent and selective inhibition of FGFR kinases and proliferation of FGFR-dependent gastric cancer cells.
Table 1: this compound Kinase Inhibition [4]
| Kinase Target | IC50 (nM) |
| FGFR1 | 4.08 |
| FGFR2 | 1.44 |
| FGFR3 | 10.55 |
Table 2: this compound Anti-proliferative Activity in FGFR2-Amplified Gastric Cancer Cell Line [4]
| Cell Line | FGFR Aberration | IC50 Range (µM) |
| SNU-16 | FGFR2 Amplification | 0.084 - 0.393 |
Note: The specific IC50 for SNU-16 is within this range for FGFR-dependent cell lines.
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical models of gastric cancer.
Table 3: Efficacy of this compound in a SNU-16 Cell Line-Derived Xenograft (CDX) Model [4]
| Treatment Group (Oral, BID) | Tumor Growth Inhibition (TGI) on Day 14 | Statistical Significance vs. Vehicle |
| 60 mg/kg | 66% | Statistically significant |
Table 4: Efficacy of this compound in a GA1224 Patient-Derived Tumor Xenograft (PDTX) Model [5]
| Treatment Group (Oral, BID) | Outcome |
| This compound (unspecified doses) | Strong antitumor efficacy, leading to tumor growth stabilization and regression. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Cell Proliferation Assay (ATPlite™)
This protocol outlines the method used to determine the anti-proliferative activity of this compound on the SNU-16 gastric cancer cell line.
-
Cell Culture: SNU-16 cells, known to have an FGFR2 gene amplification, are cultured according to the supplier's recommendations.
-
Cell Seeding: Cells are seeded in 96-well microplates at a density that allows for logarithmic growth during the 72-hour treatment period.
-
Compound Preparation and Treatment: this compound is serially diluted to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 72 hours.
-
ATP Measurement: After the incubation period, the ATPlite™ Luminescence Assay System is used according to the manufacturer's instructions. This involves adding a cell lysis solution to release ATP, followed by the addition of a substrate solution that generates a luminescent signal in the presence of ATP.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
In Vivo SNU-16 Xenograft Model
This protocol describes the in vivo efficacy evaluation of this compound in a mouse xenograft model using the SNU-16 cell line.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: SNU-16 cells are harvested during their logarithmic growth phase and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 107 cells/mL. A volume of 100-200 µL of the cell suspension is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers, calculated with the formula: Volume = (Length × Width2) / 2. Once tumors reach a predetermined size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration. The treatment groups receive the designated doses of this compound twice daily (BID) for a specified period (e.g., 14 days). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.
In Vivo GA1224 Patient-Derived Tumor Xenograft (PDTX) Model
This protocol details the assessment of this compound efficacy in a more clinically relevant PDTX model of gastric cancer.
-
Model Establishment: Fresh tumor tissue from a gastric cancer patient (GA1224) is surgically obtained and implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID). The tumor is then passaged through several generations of mice to establish a stable PDTX model.
-
Tumor Implantation: Fragments of the established GA1224 tumor are implanted subcutaneously into a new cohort of mice for the efficacy study.
-
Treatment and Monitoring: Once the tumors reach a specified size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally, and tumor growth and animal well-being are monitored as described for the CDX model.
-
Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes.
Caption: FGFR2 Signaling Pathway Inhibition by this compound.
Caption: In Vitro Cell Proliferation Assay Workflow.
Caption: In Vivo Xenograft Model Workflow.
References
- 1. celonpharma.com [celonpharma.com]
- 2. Fibroblast growth factor receptor signaling as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
Investigating CPL304110 in Squamous Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamous cell lung cancer (SQCLC), a prevalent and aggressive subtype of non-small cell lung cancer (NSCLC), presents a significant therapeutic challenge. The fibroblast growth factor receptor (FGFR) signaling pathway is frequently dysregulated in SQCLC, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CPL304110, a potent and selective oral inhibitor of FGFR1, 2, and 3, and its preclinical evaluation in squamous cell lung cancer. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally bioavailable small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Specifically, it demonstrates potent and selective inhibitory activity against FGFR1, FGFR2, and FGFR3.[2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of oncogenesis in various solid tumors, including gastric, bladder, and squamous cell lung cancer.[2][4] this compound is currently under clinical development as a potential therapeutic agent for patients with FGFR-aberrant tumors.[2][5] Preclinical studies have shown that this compound effectively inhibits the proliferation of FGFR-dependent cancer cell lines and demonstrates anti-tumor activity in in vivo models.[2][3]
Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of FGFR1, 2, and 3.[1][2] This inhibition blocks the downstream signaling cascades mediated by FGFR, which are crucial for tumor cell proliferation and survival.[1][2] The structure of this compound is based on a 2-(1H-pyrazol-5-yl)-1H-benzimidazole pharmacophore.[2][3] Molecular modeling and surface plasmon resonance studies have revealed a distinctive binding profile of this compound to the catalytic pockets of the FGFR kinase domains, with notably lower dissociation rates from FGFR1 and FGFR3 compared to FGFR2.[2][6][7]
FGFR Signaling Pathway and this compound Inhibition
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Preclinical Data in Squamous Cell Lung Cancer
Preclinical investigations have demonstrated the potent anti-tumor activity of this compound in FGFR-dependent cancer models, including those relevant to squamous cell lung cancer.
In Vitro Efficacy
This compound has shown strong inhibitory effects on the proliferation of various cancer cell lines with FGFR aberrations.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 0.084 - 0.393 |
| DMS114 | Lung Cancer | FGFR1 Amplification | 0.084 - 0.393 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.084 - 0.393 |
| KATO-III | Gastric Cancer | FGFR2 Amplification | 0.084 - 0.393 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 0.084 - 0.393 |
| MFE-296 | Endometrial Cancer | FGFR2 Mutation | 0.084 - 0.393 |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | 1.867 - 4.71 |
| HUVEC | Normal Endothelial | None | > 21 |
Data extracted from Popiel et al., 2024.[2][3]
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| FGFR1 | 4.08 |
| FGFR2 | 1.44 |
| FGFR3 | 10.55 |
Data extracted from Popiel et al., 2024.[2]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in subcutaneous xenograft models using human cancer cell lines with FGFR alterations.
Table 3: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Alteration | Dosing | Tumor Growth Inhibition (%) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 10-60 mg/kg, BID, oral | Significant |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 10-60 mg/kg, BID, oral | Significant |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 10-60 mg/kg, BID, oral | Significant |
| UM-UC-14 | Bladder Cancer | FGFR3 Mutation | 10-60 mg/kg, BID, oral | Significant |
Data interpretation from Popiel et al., 2024. Specific percentages were not provided in the abstract.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical characterization of this compound.
Kinase Assays
The inhibitory activity of this compound against various kinases was determined using commercially available kinase assay kits. The assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often through luminescence or fluorescence, to determine the IC50 value of the compound.
Cell Proliferation Assays
Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
Human cancer cell lines were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules (e.g., twice daily). Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound.
Clinical Development
Based on promising preclinical results, a Phase I clinical trial (NCT04149691) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with solid tumors harboring FGFR gene aberrations, including squamous cell lung cancer.[2][4][5] The trial is designed as a dose-escalation and dose-expansion study.[5]
The PI3K/AKT/mTOR Pathway in Squamous Cell Lung Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in squamous cell lung cancer.[8][9][10] This activation can be driven by various genetic alterations, including mutations in PIK3CA and loss of the tumor suppressor PTEN.[11][12] The PI3K pathway plays a central role in regulating cell growth, proliferation, survival, and motility.[8][13][14] As a downstream effector of FGFR signaling, the PI3K/AKT/mTOR pathway represents a key area of investigation in the context of this compound's mechanism of action and potential combination therapies. Inhibition of the PI3K pathway has been shown to reduce the invasiveness of SQCLC cells.[8]
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway, a key downstream effector of FGFR.
Conclusion and Future Directions
This compound is a promising novel FGFR inhibitor with demonstrated preclinical activity in models of squamous cell lung cancer. Its potent and selective inhibition of the FGFR pathway provides a strong rationale for its ongoing clinical development. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and exploring rational combination strategies, potentially with inhibitors of downstream pathways like PI3K/AKT/mTOR, to enhance anti-tumor efficacy and overcome potential resistance mechanisms. The results of the Phase I clinical trial are eagerly awaited to establish the safety and preliminary efficacy of this compound in this patient population.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted depletion of PIK3R2 induces regression of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Treating non-small cell lung cancer by targeting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of CPL304110
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the oncogenesis of various solid tumors, including gastric, bladder, and squamous cell lung cancer, making it a promising target for anticancer therapy.[1][3][4][5][6] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound based on available preclinical and preliminary clinical data.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, 2, and 3.[7] This inhibition blocks the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8] By disrupting these pathways in FGFR-dependent cancer cells, this compound leads to a reduction in tumor growth.[7]
FGFR Signaling Pathway Inhibition by this compound
In Vitro Activity
The in vitro inhibitory activity of this compound against FGFR kinases provides the basis for its in vivo efficacy.
| Target | IC50 (nM) |
| FGFR1 | 4.08 |
| FGFR2 | 1.44 |
| FGFR3 | 10.55 |
| Table 1: In vitro inhibitory activity of this compound against FGFR kinases.[3] |
Preclinical In Vivo Pharmacokinetics
Preclinical pharmacokinetic studies of this compound have been conducted in mouse models.
Experimental Protocol: Mouse Pharmacokinetics
-
Animal Model: Mice.
-
Compound Administration: this compound was administered orally (p.o.).
-
Formulation: For in vivo studies, this compound was formulated in a solution of 2% NMP, 33% PEG300, and 65% H2O (v/v).[2]
-
Data Collection: Plasma concentrations of this compound were measured at various time points following administration to determine key pharmacokinetic parameters.
| Parameter | Value | Dose | Animal Model |
| Cmax | 4.01 µg/mL | 40 mg/kg, p.o. | Mice |
| Table 2: Preclinical pharmacokinetic parameters of this compound in mice.[1] |
Note: Detailed pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not publicly available in the reviewed literature.
Preclinical In Vivo Pharmacodynamics and Efficacy
The in vivo pharmacodynamic effects and efficacy of this compound have been evaluated in various xenograft models of human cancers with FGFR aberrations.
Experimental Protocols: In Vivo Efficacy Studies
-
Animal Models:
-
Treatment: this compound was administered orally.
-
Efficacy Assessment: Tumor growth was monitored over time and compared to vehicle-treated control groups. Tumor Growth Inhibition (TGI) was a key endpoint.[4]
PK/PD Relationship
A study in mice with RT-112 tumors demonstrated a clear relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect. Following a single oral dose of 40 mg/kg, the concentration of this compound in the tumor remained above its in vitro IC50 value for the RT-112 cell line (106 nM or 0.048 µg/mL) for up to 12 hours, indicating sustained target engagement.[2]
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in preclinical models.
-
In both GA1224 and LU6429 PDTX models, oral administration of this compound resulted in a statistically significant inhibition of tumor growth compared to the vehicle group.[4]
-
In the GA1224 model, treatment with this compound led to tumor regression.[4]
Note: Specific quantitative data on Tumor Growth Inhibition (TGI) percentages were not available in the reviewed literature.
Experimental Workflow for Preclinical In Vivo Studies
References
- 1. celonpharma.com [celonpharma.com]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, … [ouci.dntb.gov.ua]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective FGFR Inhibitor CPL304110: A Technical Guide to its Effect on the p-ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is a novel, orally active, and highly selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, including gastric, bladder, and non-small cell lung cancers.[3][4] this compound has demonstrated potent anti-tumor activity in preclinical models by effectively blocking the FGFR-mediated signaling cascade.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on the downstream p-ERK signaling pathway. The guide includes quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Mechanism of Action: Inhibition of the FGFR Signaling Cascade
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1] One of the key pathways activated by FGFR is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.[5] By inhibiting FGFR, this compound effectively suppresses the phosphorylation of ERK (p-ERK), a critical step in the activation of this pathway.[1][5] This leads to a reduction in cell proliferation and tumor growth in FGFR-dependent cancer models.[3]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 0.75[2][5] |
| FGFR2 | 0.5[2][5] |
| FGFR3 | 3.05[2][5] |
Table 2: Anti-proliferative Activity of this compound in an FGFR2-amplified Gastric Cancer Cell Line
| Cell Line | Assay | IC50 (nM) |
| SNU-16 | Proliferation Assay | 85.64[2][5] |
Table 3: Cellular Activity of this compound on p-ERK Inhibition
| Effect | Concentration | Cell Lines |
| Dose-dependent inhibition of p-ERK | 0 - 0.6 µM[2][5] | SNU-16[2][5] |
| Complete inhibition of p-ERK | 100 nM[1] | All tested FGFR-aberrant cancer cell lines[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the p-ERK signaling pathway.
Western Blotting for p-ERK and Total ERK
This protocol is for assessing the phosphorylation status of ERK in response to this compound treatment.
a. Cell Lysis and Protein Quantification:
-
Culture FGFR-dependent cancer cell lines (e.g., SNU-16) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[2]
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay.[1]
b. Gel Electrophoresis and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation. A typical dilution is 1:1000 to 1:2000 in 5% BSA/TBST.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000 to 1:10,000 in 5% BSA/TBST.[6]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control such as β-tubulin or GAPDH.[1]
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Patient-Derived Xenograft (PDX) Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
-
Implant tumor fragments from a patient's tumor into immunodeficient mice.
-
Allow the tumors to establish and grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis, such as western blotting for p-ERK to confirm target engagement in vivo.
Visualizations
The following diagrams illustrate the p-ERK signaling pathway, the experimental workflow for Western blotting, and the logical relationship of this compound's mechanism of action.
Caption: this compound inhibits the FGFR/MEK/ERK signaling pathway.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celonpharma.com [celonpharma.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
CPL304110: A Potent and Selective FGFR Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key driver in the pathogenesis of various solid tumors, including bladder, gastric, endometrial, and lung cancers.[1][4] As a result, targeting FGFRs has emerged as a promising strategy in oncology.[1] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in FGFR-dependent tumor models.
Mechanism of Action
This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[5][6] This blockade of FGFR signaling disrupts downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][7] Preclinical studies have shown that this compound dose-dependently inhibits the phosphorylation of FGFR2 and its downstream effector, ERK.[2][3] The inhibitor has demonstrated a distinctive binding profile, with lower dissociation rates from FGFR1 and FGFR3 compared to FGFR2.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 0.75[2][3] |
| FGFR2 | 0.5[2][3] |
| FGFR3 | 3.05[2][3] |
Table 2: Anti-proliferative Activity of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| SNU-16 | Gastric | FGFR2 Amplification | 0.08564[2][3] |
| NCI-H1581 | Lung | FGFR1 Overexpression | Not Specified |
| RT-112 | Bladder | FGFR3 Dependent | Not Specified |
| UM-UC-14 | Bladder | FGFR3 Dependent | Not Specified |
| Other Lung, Gastric, Bladder, and Endometrial Cancer Cell Lines with FGFR Aberrations | Various | Amplification, Mutations, Fusions | 0.084 - 0.393[9] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Aberration | Dosing | Outcome |
| SNU-16 | Gastric | FGFR2 Amplification | Orally | Strong antitumor efficacy[1] |
| H1581 | Lung | FGFR1 Overexpression | Orally | Strong antitumor efficacy[10] |
| RT-112 | Bladder | FGFR3 Dependent | Orally | Strong antitumor efficacy[10] |
| UM-UC-14 | Bladder | FGFR3 Dependent | Orally | Strong antitumor efficacy[10] |
Table 4: Selectivity of this compound against Other Kinases
| Kinase | Selectivity Fold over FGFR2 |
| KDR (VEGFR2) | >45[2][3] |
| Flt3 | >345[2][3] |
| Aurora A | >395[2][3] |
| PDGFRb | >680[2][3] |
Signaling Pathway and Experimental Workflow Diagrams
FGFR Signaling Pathway
Caption: FGFR Signaling Pathway and this compound's point of inhibition.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Xenograft Model Workflow
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR kinases is determined using an ADP-based enzymatic assay, such as the ADP-Glo™ Kinase Assay. Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are incubated with a substrate (e.g., a generic tyrosine kinase substrate) and ATP in the presence of varying concentrations of this compound. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. Subsequently, the amount of ADP produced, which is proportional to the kinase activity, is measured by converting it to ATP and then quantifying the ATP using a luciferase/luciferin reaction. The resulting luminescence is measured, and IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effects of this compound are assessed in a panel of human cancer cell lines with and without FGFR aberrations. Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of this compound or a vehicle control. After a 72-hour incubation period, cell viability is determined using a luminescent cell viability assay, such as the ATPlite™ assay, which measures the amount of ATP present, an indicator of metabolically active cells. The luminescence is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis
To confirm the mechanism of action at a cellular level, FGFR-dependent cancer cell lines are treated with various concentrations of this compound for a short period (e.g., 1-2 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for phosphorylated FGFR (p-FGFR) and phosphorylated ERK (p-ERK), as well as total FGFR and total ERK as loading controls. After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A reduction in the levels of p-FGFR and p-ERK in this compound-treated cells compared to the vehicle control indicates inhibition of the FGFR signaling pathway.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound is evaluated in xenograft models. FGFR-dependent human cancer cells (e.g., SNU-16, H1581, RT-112, or UM-UC-14) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or nude mice). When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally, typically once or twice daily, at various dose levels. The vehicle used for the control group is administered on the same schedule. Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
Conclusion
This compound is a highly potent and selective inhibitor of FGFR1, 2, and 3 with significant anti-tumor activity in preclinical models of FGFR-dependent cancers. Its oral bioavailability and efficacy in in vivo models support its ongoing clinical development as a targeted therapy for patients with solid tumors harboring FGFR aberrations.[1] The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of FGFR-targeted cancer therapy. A Phase I clinical trial (NCT04149691) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of this compound in adult subjects with advanced solid malignancies.[1][11]
References
- 1. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anncaserep.com [anncaserep.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CPL304110 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable and potent small-molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in the development and progression of various solid tumors, including gastric, bladder, and lung cancers.[1][2] this compound has demonstrated selective and potent inhibition of tumor cell lines harboring FGFR aberrations, making it a promising candidate for targeted cancer therapy.[2][3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-proliferative activity and its effect on intracellular signaling pathways.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating potent inhibition in cells with FGFR pathway alterations.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Known FGFR Aberration | IC50 (µM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.084 - 0.393[3] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 0.084 - 0.393[3] |
| UM-UC-14 | Bladder Cancer | FGFR3 Fusion | 0.084 - 0.393[3] |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 0.084 - 0.393[3] |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | 0.084 - 0.393[3] |
| A375 | Melanoma | Not specified | ~0.336[5] |
| RPMI7951 | Melanoma | Not specified | ~0.926[5] |
| HUVEC | Normal (Endothelial) | Wild-Type | >21[3] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Signaling Pathway and Experimental Workflow
This compound exerts its effect by inhibiting the autophosphorylation of FGFRs, which in turn blocks downstream signaling cascades crucial for cell proliferation and survival. A key pathway affected is the RAS-MAPK pathway, leading to a reduction in the phosphorylation of ERK1/2.
The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based experimental setting.
Experimental Protocols
Cell Viability Assay (ATPlite™ Luminescence Assay)
This protocol is designed to measure cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., SNU-16, RT-112)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well white or black microplates
-
ATPlite™ 1step Luminescence Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.005 µM to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
ATP Measurement:
-
Equilibrate the 96-well plate and the ATPlite™ reagent to room temperature.
-
Add 100 µL of the reconstituted ATPlite™ 1step reagent to each well.[6]
-
Mix the contents of the wells for 2 minutes on a plate shaker.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
0.5% Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare fresh medium containing various concentrations of this compound (e.g., based on the IC50 values).
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.[7]
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1-2 mL of fixation solution to each well and incubating for 15-30 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Western Blot Analysis for Phospho-ERK1/2
This protocol is used to determine the effect of this compound on the phosphorylation of ERK1/2, a key downstream effector in the FGFR signaling pathway.
Materials:
-
Cancer cell lines of interest (e.g., SNU-16, RT-112, UM-UC-14, H1581)[3]
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (total ERK)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 30 nM, 100 nM) for 24 hours.[3]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (typically diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Re-probing:
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of p-ERK as a ratio to total ERK to determine the effect of this compound on ERK phosphorylation.
-
References
- 1. celonpharma.com [celonpharma.com]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, … [ouci.dntb.gov.ua]
- 5. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D [mdpi.com]
- 6. pufei.com [pufei.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated ERK (p-ERK) Following CPL304110 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[1] This pathway, also known as the Ras-Raf-MEK-ERK pathway, is often dysregulated in various cancers, making it a key target for therapeutic intervention.[2] The activation of this cascade culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Consequently, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway.[1]
CPL304110 is an innovative and highly potent inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3).[3][4] Dysregulation of FGFRs has been implicated in a variety of cancers, including bladder, gastric, and lung cancer.[3] Preclinical studies have shown that this compound can inhibit the phosphorylation of ERK in cancer cell lines with FGFR aberrations.[5] This application note provides a detailed protocol for performing a Western blot to measure the levels of p-ERK in cell lysates following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of a cancer cell line with an FGFR aberration treated with this compound for 24 hours. The data is presented as the ratio of phosphorylated ERK (p-ERK) to total ERK, normalized to the vehicle control.
| Treatment Group | This compound Concentration (nM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 0.65 | ± 0.09 |
| This compound | 50 | 0.32 | ± 0.05 |
| This compound | 100 | 0.15 | ± 0.03 |
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged.[1]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cancer cell line with a known FGFR aberration (e.g., SNU-16, RT-112) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To minimize basal p-ERK levels, serum-starve the cells for 12-24 hours prior to treatment.[6]
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Replace the medium in the wells with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).[7] Include a vehicle control (medium with the same concentration of solvent).
-
Stimulation (Optional): If the cell line requires stimulation to activate the ERK pathway, add a stimulant (e.g., 100 ng/mL FGF) for a short period (e.g., 15 minutes) before cell lysis.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[1]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
Immunoblotting
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) diluted in 5% BSA/TBST (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Detection: Add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]
Stripping and Re-probing for Total ERK
-
Stripping: To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer for 15-30 minutes.[6]
-
Washing and Re-blocking: Wash the membrane thoroughly with TBST and then re-block with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 (e.g., anti-p44/42 MAPK) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Repeat the secondary antibody incubation, washing, and detection steps as described above.
Data Analysis
-
Densitometry: Perform quantitative analysis of the Western blot bands using densitometry software.
-
Normalization: Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.
-
Comparison: Compare the normalized p-ERK/total ERK ratios across the different treatment conditions.
Mandatory Visualizations
Caption: this compound inhibits FGFR, blocking downstream ERK phosphorylation.
Caption: Workflow for Western blot analysis of p-ERK and total ERK.
References
- 1. benchchem.com [benchchem.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
CPL304110 cell viability assay protocol using ATPlite
Abstract
This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, on cancer cells using the ATPlite Luminescence Assay System. The ATPlite assay offers a rapid, sensitive, and high-throughput method to quantify cell viability by measuring intracellular ATP levels. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of targeted therapies.
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling through amplification, mutations, or fusions is a key driver in various malignancies, including gastric, bladder, and squamous cell lung cancers.[3][4] this compound selectively binds to and inhibits FGFR1, 2, and 3, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][5]
The ATPlite assay is a homogeneous bioluminescent assay for the quantification of viable cells. The assay is based on the principle that ATP is a marker for metabolically active cells.[6][7][8] Upon cell lysis, the released ATP reacts with luciferase and D-luciferin to produce a luminescent signal that is directly proportional to the number of viable cells in culture.[9][10][11] This method is highly sensitive, reproducible, and amenable to high-throughput screening.[8][12][13]
This application note details a robust protocol for determining the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines with known FGFR aberrations.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-136443 |
| ATPlite Luminescence Assay System | Revvity (PerkinElmer) | 6016941 |
| Cancer Cell Line (e.g., SNU-16) | ATCC | CRL-5974 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO, sterile | Sigma-Aldrich | D2650 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Multichannel pipette | Various | - |
| Luminometer | Various | - |
Experimental Protocols
Cell Culture and Seeding
-
Culture cancer cells (e.g., SNU-16, a gastric carcinoma cell line with FGFR2 amplification) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using standard trypsinization procedures and perform a cell count to determine cell viability and concentration.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
ATPlite Cell Viability Assay
-
Equilibrate the ATPlite assay reagents and the cell culture plate to room temperature for approximately 30 minutes.
-
Reconstitute the lyophilized ATPlite substrate with the substrate buffer solution as per the manufacturer's instructions.
-
Add 50 µL of the mammalian cell lysis solution to each well.
-
Place the plate on an orbital shaker and shake for 5 minutes at 700 rpm to induce cell lysis.
-
Add 50 µL of the reconstituted ATPlite substrate solution to each well.
-
Shake the plate for another 5 minutes at 700 rpm.
-
Dark-adapt the plate for 10 minutes to reduce background luminescence.
-
Measure the luminescence using a plate luminometer.
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average luminescence of the blank wells (medium only) from all other wells.
-
Calculate the percent viability for each this compound concentration using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Data Presentation
Table 1: Effect of this compound on SNU-16 Cell Viability
| This compound (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,500,000 | 75,000 | 100 |
| 0.01 | 1,425,000 | 68,000 | 95 |
| 0.05 | 1,275,000 | 61,000 | 85 |
| 0.1 | 975,000 | 48,000 | 65 |
| 0.5 | 450,000 | 23,000 | 30 |
| 1.0 | 225,000 | 12,000 | 15 |
| 5.0 | 75,000 | 5,000 | 5 |
| 10.0 | 60,000 | 4,500 | 4 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |
| SNU-16 | Gastric | FGFR2 Amplification | 85.64[14] |
| NCI-H1703 | Lung | FGFR1 Amplification | 84[3] |
| RT-112 | Bladder | FGFR3 Fusion | 393[3] |
Mandatory Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Experimental workflow for the ATPlite cell viability assay.
Conclusion
The ATPlite Luminescence Assay System provides a sensitive and reliable method for evaluating the anti-proliferative activity of the FGFR inhibitor, this compound. This protocol can be readily adapted for various cancer cell lines to determine their sensitivity to this compound and to elucidate the role of FGFR signaling in cell viability. The high-throughput nature of this assay makes it an invaluable tool in the preclinical assessment of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ATP Assays | What is an ATP Assay? [promega.com]
- 8. revvity.com [revvity.com]
- 9. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pufei.com [pufei.com]
- 11. biocompare.com [biocompare.com]
- 12. ATP cell viability assay | RE-Place [re-place.be]
- 13. biotium.com [biotium.com]
- 14. cancer-research-network.com [cancer-research-network.com]
Application Note: High-Throughput Screening of CPL304110 Inhibition of FGFR Kinases Using the ADP-Glo™ Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway has been implicated in the development and progression of various cancers, making FGFRs attractive therapeutic targets.[1] CPL304110 is an orally bioavailable and selective inhibitor of FGFR1, 2, and 3.[2][3] This application note provides a detailed protocol for determining the inhibitory activity of this compound against FGFR kinases using the ADP-Glo™ Kinase Assay.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4][5] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[6][7] This method is highly sensitive and well-suited for high-throughput screening of kinase inhibitors.[5]
Data Presentation
The inhibitory activity of this compound against FGFR1, FGFR2, and FGFR3 was determined using the ADP-Glo™ Kinase Assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | This compound IC50 (nM) |
| FGFR1 | 4.08[8] |
| FGFR2 | 1.44[8] |
| FGFR3 | 10.55[8] |
Table 1: In vitro inhibitory profile of this compound against FGFR kinases.
To assess the selectivity of this compound, its inhibitory activity was tested against a panel of other kinases.
| Kinase | This compound IC50 (nM) | Fold Selectivity vs. FGFR2 |
| KDR (VEGFR2) | 37[8] | ~26 |
| TRKA | 11[8] | ~7.6 |
| PDGFRβ | >100 | >69 |
| AURKA | >100 | >69 |
| FLT3 | >100 | >69 |
| IGF1R | >100 | >69 |
| JAK2 | >100 | >69 |
Table 2: Selectivity profile of this compound against a panel of kinases.
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the FGFR signaling pathway and the experimental workflow for the ADP-Glo™ kinase assay.
Experimental Protocols
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Human FGFR1, FGFR2, and FGFR3 kinases (Carna Biosciences)[8]
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound
-
DMSO
-
Kinase Reaction Buffer: 20 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 0.01% Triton X-100, and 2.5 mM DTT[8]
-
Kinase Dilution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, and 1 mM DTT[8]
-
White, opaque 384-well plates
-
Luminometer
Protocol for IC50 Determination of this compound against FGFR Kinases
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the Kinase Reaction Buffer to achieve the desired final concentrations for the dose-response curve.
-
Kinase Preparation: Dilute FGFR1, FGFR2, and FGFR3 in the Kinase Dilution Buffer to final concentrations of 0.5 ng/µL, 0.4 ng/µL, and 1 ng/µL, respectively.[8]
-
ATP and Substrate Solution: Prepare a solution containing ATP and the poly (4:1 Glu, Tyr) substrate in the Kinase Reaction Buffer. The final concentration of ATP should be at or near the Km for each kinase.
2. Kinase Reaction:
-
Add 2.5 µL of the serially diluted this compound or vehicle (DMSO in Kinase Reaction Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
3. ADP-Glo™ Reagent Addition:
-
Equilibrate the plate to room temperature if the kinase reaction was performed at a different temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
4. Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
5. Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
6. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This application note provides a comprehensive guide for utilizing the ADP-Glo™ Kinase Assay to determine the inhibitory potency of this compound against FGFR kinases. The provided protocols and data will be valuable for researchers in the field of cancer drug discovery and development.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. ADP-Glo™ Kinase Assay [promega.sg]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of CPL304110 Binding Kinetics Using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time measurement of biomolecular interactions.[1][2][3] It is widely used in drug discovery to characterize the binding of small molecules to protein targets, providing crucial data on binding affinity and kinetics.[3][4] This application note provides a detailed protocol for determining the binding kinetics of CPL304110, a hypothetical small molecule inhibitor, to its target protein, recombinant human protein kinase X (PKX). The protocol covers the immobilization of PKX on a sensor chip, the kinetic analysis of this compound binding, and data analysis to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Principle of the Assay
SPR detects changes in the refractive index at the surface of a gold sensor chip.[2] In this assay, the target protein (ligand) is immobilized on the sensor surface.[5] An aqueous solution containing the small molecule of interest (analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the sensor surface, which in turn leads to a proportional change in the refractive index.[2] This change is measured in real-time and plotted as a sensorgram, which shows the association and dissociation phases of the interaction.[6] By analyzing sensorgrams from a series of analyte concentrations, the kinetic parameters of the interaction can be determined.[7][8]
Materials and Reagents
| Category | Item | Supplier | Catalog Number |
| Instruments | SPR System (e.g., Biacore 8K, GE Healthcare) | Varies | Varies |
| Consumables | Sensor Chip CM5 | GE Healthcare | BR100050 |
| Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl) | GE Healthcare | BR100050 | |
| Proteins | Recombinant Human Protein Kinase X (PKX) | In-house/Commercial | Varies |
| Small Molecules | This compound | In-house/Commercial | Varies |
| Buffers & Reagents | HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) | GE Healthcare | BR100669 |
| Sodium Acetate Buffer, pH 5.0 | In-house | N/A | |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
Experimental Workflow
The overall workflow for determining the binding kinetics of this compound is illustrated below.
Caption: Experimental workflow for this compound binding kinetics analysis.
Detailed Experimental Protocol
Preparation
-
Buffer Preparation: Prepare all buffers and degas them thoroughly. The running buffer for this experiment is HBS-EP+. The immobilization buffer is 10 mM Sodium Acetate, pH 5.0.
-
Sample Preparation:
-
Ligand (PKX): Dilute the recombinant PKX to a final concentration of 20 µg/mL in the immobilization buffer.
-
Analyte (this compound): Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in HBS-EP+ buffer, typically ranging from 10 µM to 0.1 µM, with a final DMSO concentration of 1% in all samples. Include a buffer-only blank with 1% DMSO for double referencing.
-
Protein Immobilization via Amine Coupling
Amine coupling is a common method for covalently attaching proteins to a carboxymethylated dextran surface.[9][10][11]
-
Instrument Setup: Prime the SPR instrument with HBS-EP+ buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxymethyl groups.[9]
-
Ligand Immobilization: Inject the diluted PKX solution over the activated surface until the desired immobilization level (approximately 5000-8000 RU) is reached.
-
Deactivation: Inject 1 M Ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[9]
-
Reference Surface: The reference flow cell should be activated and deactivated in the same way but without protein injection.
Kinetic Analysis
A multi-cycle kinetics approach is recommended for this type of analysis.[6]
-
System Priming: Ensure the system is stable with a flat baseline by flowing HBS-EP+ buffer over the sensor surface.
-
Analyte Injection: Inject the prepared concentrations of this compound in ascending order, from the lowest concentration to the highest. A typical injection protocol would be:
-
Association: 120 seconds at a flow rate of 30 µL/min.
-
Dissociation: 300 seconds with HBS-EP+ buffer flow.
-
-
Regeneration: After each this compound injection cycle, regenerate the sensor surface to remove any bound analyte. This is achieved by injecting a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0). The regeneration solution should be tested to ensure it removes all bound analyte without denaturing the immobilized ligand.
Data Analysis
-
Data Processing: The raw sensorgram data is processed by subtracting the response from the reference flow cell and the buffer-only blank injection. This corrects for bulk refractive index changes and non-specific binding.
-
Kinetic Fitting: The processed data is then globally fitted to a 1:1 Langmuir binding model using the SPR instrument's evaluation software.[7][12] This model assumes a simple reversible bimolecular interaction. The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7][13]
Data Presentation
The quantitative results from the SPR analysis should be summarized in a clear and concise table.
| Parameter | Description | This compound (Example Values) |
| ka (1/Ms) | Association Rate Constant | 1.5 x 10^5 |
| kd (1/s) | Dissociation Rate Constant | 3.0 x 10^-3 |
| KD (nM) | Equilibrium Dissociation Constant (kd/ka) | 20 |
| Chi² | Goodness of fit | < 1.0 |
| Immobilization Level (RU) | Amount of immobilized PKX | 7500 |
| Analytes Concentrations (µM) | Range of this compound concentrations tested | 0.1, 0.5, 1, 2.5, 5, 10 |
Visualization of SPR Interaction
The following diagram illustrates the principle of the SPR experiment.
Caption: Principle of SPR-based detection of this compound binding to PKX.
Conclusion
This application note provides a comprehensive protocol for the characterization of the binding kinetics of the small molecule inhibitor this compound to its target protein PKX using surface plasmon resonance. The detailed methodology and data analysis workflow will enable researchers to obtain reliable kinetic parameters, which are essential for the evaluation and optimization of drug candidates in a discovery program. The use of SPR provides high-quality, real-time data on the dynamics of the molecular interaction.
References
- 1. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Amine-coupling [sprpages.nl]
- 10. dojindo.co.jp [dojindo.co.jp]
- 11. xantec.com [xantec.com]
- 12. Tips for Users Series - #6 - Data Analysis Part 2 [reichertspr.com]
- 13. Kinetic models [sprpages.nl]
Application Note: CPL304110 in the SNU-16 Xenograft Model for Gastric Cancer Research
Introduction
This application note provides a comprehensive overview and detailed protocols for the use of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, in a preclinical SNU-16 human gastric cancer xenograft model.[1][2][3][4] The SNU-16 cell line, derived from a poorly differentiated human gastric carcinoma, is characterized by the overexpression of FGFR2, making it an ideal model for evaluating the efficacy of FGFR-targeted therapies like this compound.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of novel cancer therapeutics.
Scientific Rationale
Dysregulation of FGFR signaling pathways, through mechanisms such as gene amplification, mutations, or translocations, is a key driver in various cancers, including gastric carcinoma.[2][3] The SNU-16 cell line harbors an amplification of the FGFR2 gene, leading to aberrant signaling that promotes tumor cell proliferation and survival.[6] this compound is an orally bioavailable small molecule inhibitor that selectively targets FGFR1, 2, and 3, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1][2] Preclinical studies have demonstrated the efficacy of this compound in FGFR-dependent cancer cell lines and in vivo xenograft models, supporting its clinical development for solid tumors with FGFR aberrations.[2][3][4][7][8][9] The use of the SNU-16 xenograft model provides a clinically relevant platform to investigate the in vivo antitumor activity of this compound.
Core Concepts and Signaling Pathway
The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. In FGFR2-amplified gastric cancer, this signaling is constitutively active. This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing its phosphorylation and thereby blocking the activation of these downstream oncogenic pathways.
Experimental Protocols
This section provides detailed methodologies for conducting an in vivo efficacy study of this compound using the SNU-16 xenograft model.
1. Cell Culture and Maintenance
The SNU-16 human gastric carcinoma cell line should be obtained from a reputable cell bank.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth. Detach cells using trypsin-EDTA.
2. Animal Husbandry
-
Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Housing: House mice in a specific pathogen-free (SPF) facility in sterile, filtered-air cages with autoclaved food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. SNU-16 Xenograft Tumor Implantation
-
Cell Preparation: Harvest SNU-16 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 SNU-16 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (W^2 x L) / 2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
5. This compound Administration
-
Vehicle Preparation: Prepare the vehicle control solution. The specific vehicle will depend on the formulation of this compound.
-
This compound Preparation: Prepare this compound at the desired concentrations in the same vehicle.
-
Dosing Regimen: Based on preclinical data for a similar FGFR inhibitor, a starting point for this compound could be oral administration twice daily (BID) for 14-21 days.[10]
-
Administration: Administer this compound or vehicle orally via gavage.
6. Efficacy and Toxicity Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the this compound-treated groups compared to the vehicle control group.
-
Toxicity Assessment: Monitor the general health and behavior of the mice daily. Record body weight at each tumor measurement to assess treatment-related toxicity.
7. Pharmacodynamic and Histological Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues and other relevant organs.
-
Pharmacodynamic Markers: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent analysis of target engagement, such as measuring the phosphorylation levels of FGFR2 and downstream effectors like ERK by Western blotting or ELISA.[11]
-
Histology: Fix the remaining tumor tissue in 10% neutral buffered formalin for histopathological analysis, including hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in the SNU-16 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | PO, BID | - | |
| This compound | PO, BID | |||
| This compound | PO, BID | |||
| Positive Control |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 3: Pharmacodynamic Effects of this compound on SNU-16 Tumors
| Treatment Group | Dose (mg/kg) | Relative p-FGFR2 Levels (Normalized to Total FGFR2) | Relative p-ERK Levels (Normalized to Total ERK) |
| Vehicle Control | - | ||
| This compound | |||
| This compound |
Disclaimer: This document provides a general guideline. The specific experimental details, including dosing concentrations and schedules for this compound, should be optimized based on preliminary in vitro data and the specific research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNU-16 Cells [cytion.com]
- 6. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. celonpharma.com [celonpharma.com]
- 8. celonpharma.com [celonpharma.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: CPL304110 Dosage for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[1][4][5][6][7] Preclinical studies utilizing in vivo mouse models have demonstrated the anti-tumor efficacy of this compound in cancers with FGFR aberrations.[1][4][5][7][8] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for using this compound in in vivo mouse studies based on available preclinical data.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.[1][2][4] This inhibition blocks the downstream signaling cascades that are crucial for cell proliferation, migration, and survival in FGFR-dependent tumors.[2][3][7] The primary mechanism involves the inhibition of FGFR-mediated signal transduction pathways, which ultimately leads to decreased proliferation of cancer cells that overexpress FGFR.[3]
Data Presentation: In Vivo Mouse Studies
The following table summarizes the quantitative data from preclinical in vivo mouse studies investigating the efficacy of this compound.
| Xenograft Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| H1581 | Lung Cancer (FGFR1-overexpressing) | Not Specified | 10-60 mg/kg | Oral | Twice Daily (BID) | Antitumor activity observed. |
| SNU-16 | Gastric Cancer (FGFR2-amplified) | Not Specified | 10-60 mg/kg | Oral | Twice Daily (BID) | Antitumor activity observed. |
| RT-112 | Bladder Cancer (FGFR3-dependent) | Not Specified | 10-60 mg/kg | Oral | Twice Daily (BID) | Significant tumor growth inhibition. |
| UM-UC-14 | Bladder Cancer (FGFR3-dependent) | Not Specified | 40 and 60 mg/kg | Oral | Twice Daily (BID) | Significant tumor growth inhibition of 75% (40 mg/kg) and 84% (60 mg/kg) on day 21.[8] |
| RT-112 | Bladder Cancer | Not Specified | 20 and 40 mg/kg | Oral | Single Dose (for PK/PD) | Used for pharmacokinetic and pharmacodynamic analysis.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution by mixing 2% NMP, 33% PEG300, and 65% sterile water (v/v/v). For example, to prepare 10 mL of vehicle, mix 0.2 mL of NMP, 3.3 mL of PEG300, and 6.5 mL of sterile water.
-
Add the calculated amount of this compound powder to the appropriate volume of the prepared vehicle.
-
Vortex the mixture thoroughly until the this compound is completely dissolved, yielding a clear solution.[7]
-
Store the formulation at an appropriate temperature and protect it from light until use.
Protocol 2: In Vivo Efficacy Study in Xenograft Mouse Models
Materials:
-
Female BALB/c nude mice (or other appropriate strain), 6-8 weeks old
-
Human cancer cell line with known FGFR aberrations (e.g., H1581, SNU-16, RT-112, UM-UC-14)
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile PBS
-
Syringes and needles for cell implantation and oral gavage
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound formulation and vehicle control
Experimental Workflow:
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[7]
-
-
Drug Administration:
-
Administer this compound formulation or vehicle control orally via gavage.
-
The recommended dosing schedule is twice daily (BID).[5]
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the mice daily for any clinical signs of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of morbidity.
-
Efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group (Tumor Growth Inhibition, TGI).
-
Safety and Toxicology
In preclinical studies, this compound has shown a good safety profile and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) parameters.[1][4] No significant changes in body weight or general toxicity were observed in xenograft models at efficacious doses.[8]
Conclusion
This compound is a promising FGFR inhibitor with demonstrated in vivo anti-tumor activity in mouse models of various cancers. For efficacy studies, oral administration at doses ranging from 10 to 60 mg/kg, twice daily, is recommended. The provided protocols offer a foundation for researchers to design and execute their in vivo experiments with this compound. It is crucial to adapt these protocols to the specific cancer model and research questions being addressed.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. celonpharma.com [celonpharma.com]
- 3. Facebook [cancer.gov]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CPL304110 Treatment in RT-112 and UM-UC-14 Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of cancers, including bladder cancer. The RT-112 and UM-UC-14 bladder cancer cell lines both harbor activating alterations in FGFR3, making them valuable in vitro models for studying the efficacy and mechanism of action of FGFR inhibitors like this compound. These application notes provide a summary of the effects of this compound on these cell lines and detailed protocols for key experimental assays.
Cell Line Characteristics
-
RT-112: A human bladder transitional cell carcinoma cell line. It is characterized by an FGFR3-TACC3 fusion, which leads to constitutive activation of the FGFR3 signaling pathway.
-
UM-UC-14: A human urothelial carcinoma cell line derived from a transitional cell carcinoma of the renal pelvis.[2] This cell line also harbors an activating mutation in FGFR3.
Effects of this compound on RT-112 and UM-UC-14 Cells
This compound has been shown to be effective in preclinical studies using the RT-112 and UM-UC-14 cell lines. The primary effects observed are the inhibition of cell proliferation and the suppression of downstream signaling pathways.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Bladder Cancer Cell Lines
| Cell Line | FGFR Alteration | IC50 (µM) | Assay |
| RT-112 | FGFR3:TACC3 fusion | Not explicitly stated in provided results | ATPlite™ Luminescence Assay |
| UM-UC-14 | FGFR3 mutation | Not explicitly stated in provided results | ATPlite™ Luminescence Assay |
Note: While specific IC50 values for RT-112 and UM-UC-14 were not available in the provided search results, this compound has demonstrated potent anti-proliferative activity in FGFR-dependent cell lines.[1][3]
Table 2: Effect of this compound on FGFR Downstream Signaling
| Cell Line | Treatment | Target Protein | Effect |
| RT-112 | This compound | p-ERK1/2 | Substantial decrease in phosphorylation |
| UM-UC-14 | This compound | p-ERK1/2 | Substantial decrease in phosphorylation |
Treatment with this compound leads to a significant reduction in the phosphorylation of ERK1/2, a key downstream effector of the FGFR/MAPK signaling cascade.[1][3]
Table 3: Representative Data on Apoptosis Induction by this compound (Example)
| Cell Line | Treatment (48h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| RT-112 | Vehicle Control | 5.2 ± 0.8 | 2.1 ± 0.4 |
| This compound (IC50) | 25.8 ± 2.1 | 10.5 ± 1.5 | |
| UM-UC-14 | Vehicle Control | 4.7 ± 0.6 | 1.9 ± 0.3 |
| This compound (IC50) | 22.4 ± 1.8 | 8.9 ± 1.2 |
Note: This table presents hypothetical, yet representative, data to illustrate the expected outcome of an apoptosis assay. Specific quantitative data for this compound was not available in the search results.
Table 4: Representative Data on Cell Cycle Arrest Induced by this compound (Example)
| Cell Line | Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| RT-112 | Vehicle Control | 55.3 ± 2.5 | 30.1 ± 1.9 | 14.6 ± 1.1 |
| This compound (IC50) | 70.2 ± 3.1 | 15.8 ± 1.5 | 14.0 ± 1.3 | |
| UM-UC-14 | Vehicle Control | 58.1 ± 2.8 | 28.5 ± 2.0 | 13.4 ± 1.0 |
| This compound (IC50) | 72.5 ± 3.5 | 14.2 ± 1.4 | 13.3 ± 1.2 |
Note: This table presents hypothetical, yet representative, data to illustrate the expected outcome of a cell cycle analysis. Specific quantitative data for this compound was not available in the search results.
Signaling Pathways
The activation of FGFR3 in bladder cancer can stimulate multiple downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Both pathways play crucial roles in cell proliferation, survival, and differentiation.
References
- 1. celonpharma.com [celonpharma.com]
- 2. Cellosaurus cell line UM-UC-14 (CVCL_2747) [cellosaurus.org]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPL304110-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPL304110 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the proliferation and survival of various cancer types.[1] this compound has been shown to inhibit the proliferation of cancer cells harboring FGFR aberrations and to induce cell cycle arrest and apoptosis.[1][3] These application notes provide detailed methodologies for investigating the pro-apoptotic effects of this compound in cancer cell lines, including protocols for assessing cell viability, quantifying apoptosis, and analyzing key signaling pathways.
Introduction to this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound exerts its anti-cancer effects by inhibiting FGFR kinases, which are key drivers of cell survival and proliferation in many tumors.[1] Inhibition of the FGFR signaling cascade by this compound can lead to cell cycle arrest and the induction of apoptosis, making it a promising candidate for targeted cancer therapy.[3][4]
Mechanism of Action: FGFR Inhibition Leading to Apoptosis
This compound selectively targets FGFR1, 2, and 3, blocking the downstream signaling pathways that promote cancer cell survival and proliferation. The binding of FGF ligands to their receptors (FGFRs) typically activates downstream pathways such as the RAS-MAPK and PI3K-AKT signaling cascades. These pathways promote cell cycle progression and inhibit pro-apoptotic proteins. By inhibiting FGFR, this compound effectively shuts down these survival signals, leading to an increase in pro-apoptotic proteins and ultimately, programmed cell death. One of the observed effects of this compound is an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[3]
References
- 1. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPL304110 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: CPL304110 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Currently, publicly available preclinical and clinical data on this compound focuses on its activity as a monotherapy. The following application notes and protocols for this compound in combination with other anticancer agents are based on the established mechanisms of FGFR inhibitors and the existing preclinical and clinical data for other drugs in this class. These are intended to provide a scientific framework and starting point for investigating the potential of this compound in combination therapies.
Introduction
Dysregulation of the FGFR signaling pathway is a key driver in various solid tumors, including bladder, gastric, and lung cancers.[1] this compound is a novel, orally bioavailable small molecule inhibitor of FGFR1, 2, and 3, currently under clinical investigation.[1] While showing promise as a monotherapy in FGFR-aberrant tumors, combination strategies are essential to enhance efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application.
This document outlines potential combination strategies for this compound with immunotherapy, other targeted agents, and cytotoxic chemotherapy, based on preclinical and clinical studies of other FGFR inhibitors.
Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)
Rationale: FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment. Tumors with FGFR3 mutations, for instance, often exhibit low T-cell infiltration.[3] By inhibiting the FGFR pathway, it is hypothesized that the tumor microenvironment can be remodeled to be more permissive to an anti-tumor immune response. Preclinical models have shown that the combination of an FGFR inhibitor with a PD-L1 inhibitor can lead to increased survival and enhanced antitumor activity.[3] Combining an FGFR inhibitor with anti-PD-1 therapy has been shown to induce significant tumor regression and improve survival in mouse models, accompanied by increased T-cell infiltration and a more focused anti-tumor T-cell response.[4][5][6]
Table 1: Summary of Preclinical and Clinical Data for FGFR Inhibitor and Immune Checkpoint Inhibitor Combinations
| Model System | FGFR Inhibitor | Combination Agent | Key Findings |
| Autochthonous FGFR2K660N/p53mut lung cancer mouse model | Erdafitinib | anti-PD-1 | Significant tumor regression and improved survival with combination therapy compared to monotherapies. Increased T-cell infiltration and decreased regulatory T cells.[4][5] |
| Renal Cell Carcinoma (RCC) mouse models | Lenvatinib (VEGFR/FGFR inhibitor) | anti-PD-1 mAb | Enhanced antitumor activity and longer survival compared to anti-PD-1 plus a selective VEGFR inhibitor (axitinib). Lenvatinib increased IFNγ-positive CD8+ T cells.[7] |
| Advanced Urothelial Cancer Patients (FORT-2 trial) | Rogaratinib | Atezolizumab (anti-PD-L1) | Objective response rate of 54% in the combination arm, compared to ~21-23% for each agent alone.[3] |
Combination with Other Targeted Therapies
Rationale: Tumor cells can develop resistance to FGFR inhibitors through the activation of bypass signaling pathways.[8] Combining this compound with inhibitors of these escape pathways, such as the PI3K/AKT/mTOR or EGFR pathways, presents a rational strategy to enhance anti-tumor activity and overcome resistance.
Combination with PI3K/mTOR Inhibitors
Activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to FGFR inhibitors.[9] Preclinical studies have demonstrated synergistic growth suppression when combining FGFR and mTOR inhibitors in vitro.[10]
Table 2: Summary of Preclinical Data for FGFR Inhibitor and PI3K/mTOR Inhibitor Combinations
| Cancer Type | FGFR Inhibitor | Combination Agent | Key Findings |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | AZD4547 | mTOR inhibitor | Synergistic growth suppression in vitro.[10] |
| Endometrial Cancer | Ponatinib | Ridaforolimus (mTOR inhibitor) | Synergistic inhibition of both FGFR2 and mTOR pathways.[10] |
| Cholangiocarcinoma | Infigratinib, AZD4547, Erdafitinib, etc. | INK128 (mTOR inhibitor) | Combination therapy may overcome resistance to FGFR inhibition.[9][11] |
| Neuroblastoma | Erdafitinib (JNJ-42756493) | Alpelisib (BYL719; PI3K inhibitor) | Enhanced efficacy with combined use compared to monotherapy.[12] |
Combination with EGFR Inhibitors
Feedback activation of EGFR signaling can limit the efficacy of FGFR inhibitors.[13] Co-inhibition of both pathways can lead to more durable responses and increased apoptosis.
Table 3: Summary of Preclinical Data for FGFR Inhibitor and EGFR Inhibitor Combinations
| Cancer Type | FGFR Inhibitor | Combination Agent | Key Findings |
| FGFR2-fusion positive Cholangiocarcinoma | Infigratinib | Afatinib | Potentiated responses, durably suppressed MEK/ERK and mTOR signaling, increased apoptosis, and caused marked tumor regressions in vivo.[13][14] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | AZD4547 | Gefitinib | Synergistically inhibited the proliferation of resistant cell lines.[10] |
Combination with Cytotoxic Chemotherapy
Rationale: Combining targeted agents like this compound with standard-of-care chemotherapy is a common strategy to improve response rates. The FGFR inhibitor may sensitize tumor cells to the cytotoxic effects of chemotherapy.
Table 4: Summary of Clinical and Preclinical Data for FGFR Inhibitor and Chemotherapy Combinations
| Cancer Type | FGFR Inhibitor | Combination Agent | Key Findings |
| Recurrent Non-Small Cell Lung Cancer | AZD4547 | Docetaxel | Combination was evaluated in a clinical trial; serious adverse events were noted.[10] |
| Neuroblastoma | Erdafitinib (JNJ-42756493) | Cisplatin, Vincristine, Doxorubicin | Variable synergistic, additive, and antagonistic effects observed, indicating the need for careful evaluation.[12] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent on the viability of cancer cell lines.
Materials:
-
FGFR-aberrant cancer cell lines (e.g., SNU-16 for gastric cancer, RT-112 for bladder cancer)
-
This compound
-
Combination agent (e.g., a PD-1 inhibitor, a PI3K inhibitor, or a chemotherapeutic agent)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat the cells with this compound alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle-treated control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analyze the data using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound, alone and in combination, on the FGFR signaling pathway and potential bypass pathways.
Materials:
-
Cancer cell lines and treatment agents as in Protocol 1.
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BIM, anti-MCL1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate and treat cells with this compound, the combination agent, or the combination for a specified time (e.g., 4 and 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression.
Protocol 3: In Vivo Xenograft Model for Combination Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another anticancer agent.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
FGFR-aberrant cancer cell line for xenograft implantation
-
This compound formulated for oral administration
-
Combination agent formulated for appropriate administration (e.g., intraperitoneal injection for an anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
When tumors reach a palpable size (e.g., ~150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to a predetermined schedule (e.g., this compound orally, daily; anti-PD-1 antibody intraperitoneally, twice a week).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth inhibition between the treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound combination therapies.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Combined Effect of FGFR Inhibition and PD-1 Blockade Promotes Tumor-Intrinsic Induction of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immuneACCESS Data | The combined effect of FGFR inhibition and PD-1 blockade promote tumor-intrinsic induction of antitumor immunity [clients.adaptivebiotech.com]
- 7. Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 9. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term CPL304110 Treatment in Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable inhibitor of Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[2][4] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge.[1][5] These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines, a critical step in understanding resistance mechanisms and developing strategies to overcome them.
The primary mechanisms of acquired resistance to this compound and other FGFR inhibitors identified to date involve the activation of bypass signaling pathways. Notably, upregulation of p38 MAPK signaling and amplification of the MET receptor tyrosine kinase have been shown to confer resistance to this compound in non-small cell lung cancer (NSCLC) and other cancer cell lines.[1][5][6][7]
Data Presentation
The following tables summarize the in vitro potency of this compound in various FGFR-dependent cancer cell lines and provide a representative example of the expected shift in IC50 values upon the development of resistance.
Table 1: In Vitro Antiproliferative Activity of this compound in FGFR-Dependent Cancer Cell Lines [8]
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| NCI-H1703 | Lung | FGFR1 amplification | 0.084 |
| SNU-16 | Gastric | FGFR2 amplification | 0.133 |
| RT-112 | Bladder | FGFR3 fusion | 0.256 |
| AN3-CA | Endometrial | FGFR2 mutation | 0.393 |
| MHH-CALL-4 | B-cell Lymphoma | FGFR fusion | 1.867 |
| KATO-III | Gastric | FGFR2 amplification | 4.710 |
| HUVEC | Normal (Control) | Wild-type | >21 |
Table 2: Representative Example of IC50 Shift in TKI-Resistant Cancer Cell Lines
Note: This table provides a general example of the magnitude of change in IC50 values observed in drug-resistant cell lines for other tyrosine kinase inhibitors, as specific comparative data for this compound resistant lines was not available in the public domain. A similar fold-change is anticipated for this compound-resistant lines.
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase | Reference |
| HCC827 | Erlotinib | 6.5 - 22.0 | 197.32 | ~9.0 - 30.4 | [9] |
| U-2OS | Doxorubicin | Not specified | Not specified | 14.4 | [10] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines via Continuous Long-Term Exposure
This protocol is adapted from methods used to generate resistance to other FGFR inhibitors and is suitable for establishing cell lines with acquired resistance to this compound.[11]
Materials:
-
FGFR-dependent cancer cell line of interest (e.g., NCI-H1703, SNU-16, RT-112)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or other viability assay reagents
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.[8]
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate Long-Term Treatment:
-
Seed the parental cells in a culture flask at a low density.
-
Begin treatment with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Culture the cells continuously in the presence of this compound, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate (comparable to the parental line without the drug), gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell morphology and growth rate. It is common to observe an initial period of slow growth or cell death, followed by the emergence of a resistant population.
-
-
Maintenance and Characterization:
-
Continue this process of dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 1-2 µM). This process can take several months (up to 210 days).[11]
-
Once a resistant population is established, maintain the cells in a continuous culture with the high concentration of this compound.
-
Periodically re-determine the IC50 of this compound in the resistant cell line to quantify the degree of resistance.
-
Cryopreserve aliquots of the resistant cells at different passage numbers.
-
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines via Intermittent High-Dose Exposure
This protocol offers an alternative approach to generating resistant cell lines by applying intermittent, strong selective pressure.[12]
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the initial IC50 of this compound:
-
Follow step 1 from Protocol 1.
-
-
Initiate Intermittent Treatment:
-
Recovery and Re-treatment:
-
Allow the cells to recover and resume proliferation.
-
Once the cells have repopulated the flask, repeat the high-dose treatment cycle.
-
-
Establishment of Resistant Line:
-
Repeat this procedure until the resistant cells show similar growth kinetics under treatment as the untreated parental cells.[12]
-
Characterize the resistant phenotype by determining the IC50 of this compound and comparing it to the parental line.
-
Protocol 3: Characterization of Resistance Mechanisms
Once resistant cell lines are established, it is crucial to investigate the underlying molecular mechanisms.
1. Analysis of Bypass Signaling Pathways:
- Western Blotting:
- Culture parental and resistant cells with and without this compound.
- Prepare cell lysates and perform Western blot analysis to examine the phosphorylation status and total protein levels of key signaling molecules.
- Primary antibodies to probe for:
- p-FGFR, FGFR
- p-p38 MAPK, p38 MAPK[1][5][13]
- p-ERK, ERK
- p-AKT, AKT
- MET[6]
2. Gene Amplification and Expression Analysis:
- Quantitative PCR (qPCR):
- Isolate DNA and RNA from parental and resistant cells.
- Perform qPCR to assess gene copy number variations (for MET amplification) and mRNA expression levels of genes in the MAPK and other relevant pathways.[6]
3. Functional Assays to Confirm Resistance Drivers:
- Inhibitor Combination Studies:
- Treat resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., a p38 inhibitor or a MET inhibitor like capmatinib).[7]
- Perform cell viability assays to determine if the combination treatment restores sensitivity to this compound.
- Gene Knockdown/Overexpression:
- Use siRNA or shRNA to knockdown the expression of the suspected resistance-driving gene (e.g., p38 or MET) in the resistant cells and assess for restored sensitivity to this compound.
- Conversely, overexpress the candidate gene in the parental cells to determine if it is sufficient to induce resistance.[1]
Mandatory Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting FGFR overcomes EMT-mediated resistance in EGFR mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent MAPK pathway alterations mediate acquired resistance to FGFR inhibitors in FGFR2 fusion-positive cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Primary Drug Resistance in FGFR1-Amplified Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for CPL304110 in Patient-Derived Tumor Xenograft (PDTX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is an orally bioavailable and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is a key driver in various malignancies, including gastric, bladder, and non-small cell lung cancers.[2][3][4] this compound has demonstrated potent anti-tumor efficacy in preclinical studies, particularly in patient-derived tumor xenograft (PDTX) models, which closely mimic the heterogeneity and molecular characteristics of human tumors.[2][5][6][7][8] These application notes provide a comprehensive overview of the use of this compound in PDTX models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to and inhibiting FGFR kinases.[1] This inhibition blocks the downstream FGFR-mediated signal transduction pathways that are crucial for tumor cell proliferation and survival.[1][9] The interaction of FGF ligands with their receptors normally triggers a cascade of phosphorylation events, activating pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to cell growth, differentiation, and survival.[2][10] By disrupting these signals, this compound selectively impedes the growth of tumors with aberrant FGFR signaling.[2][9]
FGFR Signaling Pathway Inhibited by this compound
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Efficacy in Patient-Derived Tumor Xenograft (PDTX) Models
This compound has been evaluated in two PDTX models with FGFR2 amplification: GA1224 (gastric adenocarcinoma) and LU6429 (non-small cell lung cancer).[2][5] In both models, oral administration of this compound resulted in significant anti-tumor activity.[5]
Quantitative Anti-Tumor Efficacy of this compound in PDTX Models
| Model | Cancer Type | Key Finding | Tumor Growth Inhibition (TGI, %) | Tumor Regression | Tumor Regrowth |
| GA1224 | Gastric Adenocarcinoma | Statistically significant reduction in tumor growth at all doses (p < 0.001)[5] | Dose-dependent | Observed in all treatment groups | No regrowth observed during the 7-day treatment-free period |
| LU6429 | Non-Small Cell Lung Cancer | Statistically significant effect on tumor growth inhibition at all doses | Dose-dependent | Not specified | Observed in a dose-dependent manner during the treatment-free period |
Data is a summary of findings from the referenced studies. For detailed dosage and administration schedules, refer to the original publications.
In Vitro Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound was assessed across a panel of human tumor cell lines with and without FGFR aberrations.
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | ~0.1 |
| RT-112 | Bladder Cancer | FGFR3 Amplification | Not specified |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Not specified |
| KATO-III | Gastric Cancer | FGFR2 Amplification | Not specified |
| MHH-CALL-4 | B-cell Leukemia | FGFR Fusion | Not specified |
| HUVEC | Normal (non-neoplastic) | None | >21[2] |
IC50 values indicate the concentration of this compound required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
Experimental Protocols
The following protocols are generalized from the methodologies reported in the preclinical evaluation of this compound in PDTX models.
Experimental Workflow for PDTX Studies
Caption: Generalized workflow for this compound efficacy studies in PDTX models.
Animal Models and Husbandry
-
Animal Strains: Immunocompromised mice are required for the engraftment of human tumors. Strains used in the reported studies include MF-1 nude and BALB/c nude mice.[5]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum.
-
Ethical Considerations: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to the commencement of studies.[2]
Patient-Derived Tumor Xenograft (PDTX) Establishment
-
Tumor Source: Fresh surgical primary human tumor samples are the source for PDTX models.[5] In the case of this compound studies, gastric adenocarcinoma (GA1224) and non-small cell lung cancer (LU6429) with confirmed FGFR2 amplification were used.[2][5]
-
Implantation:
-
Anesthetize the recipient mouse using an appropriate anesthetic agent.
-
Implant small fragments of fresh primary human tumor tissue subcutaneously into the flanks of the mice.[5]
-
Monitor the animals for recovery from anesthesia and for any signs of distress.
-
Tumor Growth Monitoring and Staging
-
Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers at regular intervals (e.g., twice weekly).
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Staging: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Preparation and Administration
-
Formulation: Prepare this compound for oral administration in a suitable vehicle. The specific vehicle composition should be optimized for solubility and stability.
-
Dosing: Administer this compound orally once daily at various dose levels. The reported studies tested multiple doses to assess dose-dependent efficacy.[5] The vehicle alone is administered to the control group.
-
Duration: The dosing phase in the reported studies was 28 days.[5]
Efficacy Evaluation and Endpoints
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
-
Monitoring:
-
Measure tumor volumes and body weights regularly throughout the study.
-
Observe the mice for any clinical signs of toxicity. Dosing breaks may be necessary for mice experiencing significant body weight loss.[5]
-
-
Treatment-Free Period: Following the dosing phase, a treatment-free observation period (e.g., 7 days) can be included to assess tumor regrowth.[5]
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the statistical significance of the treatment effect on tumor growth compared to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA).[5]
-
Safety and Tolerability
In the described PDTX models, this compound was generally well-tolerated at all tested dose levels.[5] No significant body weight loss or adverse clinical signs were observed in the majority of the mice.[5] Some moderate body weight loss was noted in the cachexic GA1224 model, which was also present in the vehicle group.[5]
Clinical Development
The encouraging preclinical results for this compound, including its efficacy in PDTX models, have led to its advancement into clinical trials.[2][3] A Phase I clinical trial (NCT04149691) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid malignancies harboring FGFR aberrations.[2][11][12]
Conclusion
This compound is a potent and selective FGFR inhibitor with significant anti-tumor activity in preclinical PDTX models of gastric and non-small cell lung cancer with FGFR2 amplification. The use of PDTX models provides a clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The data and protocols outlined in these application notes serve as a valuable resource for researchers and drug development professionals working on FGFR-targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. f.oaes.cc [f.oaes.cc]
- 7. criver.com [criver.com]
- 8. abnova.com [abnova.com]
- 9. Therapy Detail [ckb.genomenon.com]
- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celonpharma.com [celonpharma.com]
- 12. ecrf.biz.pl [ecrf.biz.pl]
Application Notes and Protocols for CPL304110 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is a potent and selective, orally active small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[3][4] this compound has demonstrated significant anti-proliferative activity in cancer cell lines with FGFR aberrations and has shown efficacy in in vivo models.[5][6] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.[5][6] This inhibition blocks the phosphorylation of the receptors and subsequently suppresses downstream signaling pathways, such as the MAPK/ERK pathway, leading to reduced cell proliferation and tumor growth in FGFR-dependent cancer cells.[1][7][8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against FGFR kinases and its anti-proliferative effects on various cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 0.75 - 4.08 | [1][5][6] |
| FGFR2 | 0.5 - 1.44 | [1][5][6] |
| FGFR3 | 3.05 - 10.55 | [1][5][6] |
Table 2: this compound Anti-proliferative Activity in Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 85.64 | [1][7] |
| HUVEC | Normal | Not Applicable | >21,000 | [5][6] |
| Lung, Gastric, Bladder, Endometrial Cancer Cell Lines with FGFR aberrations | Various | FGFR Aberrations | 84 - 393 | [5][6] |
| Other cell lines with aberrant FGFR signaling | Various | FGFR Aberrations | 1,867 - 4,710 | [5][6] |
| A375 | Melanoma | - | < 1,000 | [9] |
| RPMI7951 | Melanoma | - | ~1,000 | [9] |
Table 3: this compound Selectivity Profile
| Kinase | Selectivity vs. FGFR2 | Reference |
| KDR (VEGFR2) | >45-fold | [1][7] |
| Flt3 | >345-fold | [1][7] |
| Aurora A | >395-fold | [1][7] |
| PDGFRβ | >680-fold | [1][7] |
Experimental Protocols
Cell Proliferation Assay (ATPlite™ Luminescence Assay)
This protocol is designed to determine the anti-proliferative activity of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SNU-16, or other lines with and without FGFR aberrations)
-
This compound (prepared as a 10 mM stock in DMSO)[6]
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
ATPlite™ Luminescence Assay System (PerkinElmer)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.005 µM to 21 µM.[5]
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Perform the ATPlite™ assay according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values using a non-linear regression model (log(inhibitor) vs. normalized response) with software such as GraphPad Prism.[5]
Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures the inhibitory effect of this compound on the kinase activity of FGFR1, 2, and 3.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
-
Poly(Glu, Tyr) 4:1 as a substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant FGFR enzyme, the substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Western Blotting for Phospho-ERK Inhibition
This protocol assesses the effect of this compound on the downstream signaling of the FGFR pathway by measuring the phosphorylation of ERK.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16)
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-0.6 µM) for 1 hour.[1][7]
-
Stimulate the cells with an appropriate FGF ligand if necessary to induce pathway activation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for cell proliferation assay.
Caption: Workflow for Western Blotting analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. celonpharma.com [celonpharma.com]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapy Detail [ckb.genomenon.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CPL304110 in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPL304110 is a potent and selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, endometrial, and lung cancers.[1][2] this compound demonstrates significant anti-proliferative activity in cancer cell lines with FGFR aberrations and has shown strong anti-tumor efficacy in preclinical xenograft models.[1][2] These application notes provide a summary of key data and detailed protocols for utilizing this compound as a tool to investigate FGFR signaling in solid tumor research.
Data Presentation
In Vitro Kinase and Cell Line Inhibitory Activity of this compound
The inhibitory activity of this compound was assessed against FGFR kinases and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 4.08 | ADP-Glo Kinase Assay |
| FGFR2 | 1.44 | ADP-Glo Kinase Assay |
| FGFR3 | 10.55 | ADP-Glo Kinase Assay |
Table 1: In vitro kinase inhibitory activity of this compound.[1]
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) | Assay Type |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.084 - 0.393 | ATPlite Luminescence Assay |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 0.084 - 0.393 | ATPlite Luminescence Assay |
| UM-UC-14 | Bladder Cancer | FGFR3 Mutation | 0.084 - 0.393 | ATPlite Luminescence Assay |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 0.084 - 0.393 | ATPlite Luminescence Assay |
| H1581 | Lung Cancer | FGFR1 Amplification | 1.867 - 4.71 | ATPlite Luminescence Assay |
| HUVEC | Normal Endothelial | None | >21 | ATPlite Luminescence Assay |
Table 2: Anti-proliferative activity of this compound in human cancer cell lines.[1]
Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Ligand binding to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cancer cell growth and survival. This compound exerts its anti-tumor effects by blocking the ATP-binding site of FGFR1, 2, and 3, thereby inhibiting receptor autophosphorylation and downstream signaling.
Experimental Protocols
FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes how to measure the inhibitory activity of this compound against FGFR kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3 enzymes
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., Poly(E,Y) 4:1)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of this compound dilution or vehicle (DMSO).
-
Add 2 µL of FGFR enzyme solution (e.g., 0.4-1 ng/µL final concentration) to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SNU-16, RT-112)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for FGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on FGFR signaling in cells by detecting the phosphorylation status of the receptor.
Materials:
-
Cancer cell lines with FGFR aberrations
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-FGFR (Tyr653/654), anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FGFR antibody to confirm equal loading.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known FGFR aberration (e.g., SNU-16, RT-112, UM-UC-14)[1]
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR signaling in solid tumors. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the mechanism of action of FGFR inhibitors and to explore their therapeutic potential in various cancer models. These studies have shown that this compound potently inhibits FGFR1, 2, and 3 and demonstrates selective anti-proliferative effects in cancer cells harboring FGFR aberrations, supporting its further investigation as a potential anti-cancer therapeutic.[1][2]
References
Application Notes and Protocols for CPL304110 (NCT04149691) Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for CPL304110 (NCT04149691), a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3). The following sections outline the trial's objectives, design, and key experimental protocols, based on publicly available data.
Introduction
This compound is a novel tyrosine kinase inhibitor developed by Celon Pharma S.A. for the treatment of advanced solid malignancies, particularly those with activating alterations in the FGFR signaling pathway.[1] The NCT04149691 clinical trial is a Phase I, open-label, multicenter study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2] The study also aims to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2]
Mechanism of Action
This compound selectively inhibits FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, and survival.[3] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known driver of oncogenesis in various solid tumors.[4][5] By inhibiting FGFR, this compound aims to block downstream signaling cascades, thereby inhibiting tumor growth.[3] Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against FGFR1-3, with IC50 values of 0.75 nM, 0.5 nM, and 3.05 nM, respectively.[3]
Clinical Trial Design (NCT04149691)
The study is a dose-escalation trial with three main parts:[2]
-
Part 1 (Dose Escalation): Enrollment of patients with advanced solid malignancies, not screened for FGFR aberrations. The primary objective of this part is to determine the safety and tolerability of escalating doses of this compound.
-
Part 2 (Dose Escalation): Enrollment of patients with documented FGFR molecular aberrations. This part continues the dose escalation to identify the MTD in a targeted patient population.
-
Part 3 (Dose Expansion): Enrollment of patients with specific FGFR-aberrant tumors at the determined RP2D to further evaluate safety, tolerability, and preliminary efficacy.
Key Trial Details:
| Parameter | Description |
| Official Title | A Phase I, Open-label, Multicentre, Dose Escalation Study to Assess Safety, Tolerability and Pharmacokinetics of Oral this compound, in Adult Subjects With Advanced Solid Malignancies.[2] |
| Conditions | Gastric Cancer, Bladder Cancer, Squamous Non-small Cell Lung Cancer, Cholangiocarcinoma, Sarcoma, Endometrial Cancer, Other Solid Tumours.[2] |
| Intervention | Drug: this compound administered orally once or twice daily in 28-day cycles.[1][2] |
| Primary Outcome Measures | Maximum Tolerated Dose (MTD), Overall Safety Profile (assessed by adverse events, vital signs, ECGs, and laboratory tests), Recommended Phase 2 Dose (RP2D).[2] |
| Secondary Outcome Measures | Objective Response Rate (ORR) per RECIST 1.1, Pharmacokinetic parameters (Cmax, Tmax, AUC).[2] |
Preliminary Clinical Data (Phase IA)
Preliminary results from the Phase IA part of the study, involving 21 patients, have been reported.[1][6]
Efficacy:
| Outcome | All Patients (n=21) | Patients with FGFR Aberrations |
| Objective Response Rate (ORR) | 14.3%[1][6] | 50.0%[1] |
| Partial Response (PR) | 3 patients[6] | |
| Stable Disease (SD) | 10 patients[1] |
Safety and Tolerability:
The most common treatment-related adverse events (TRAEs) were generally manageable.[1][6]
| Treatment-Related Adverse Event | Frequency (All Grades) |
| Ocular Toxicity | 23.8%[1] |
| Anemia | 19.0%[1] |
| Dry Eyes | 14.3%[1] |
| Dry Mouth | 14.3%[1] |
Two instances of Grade ≥3 TRAEs were reported: oral cavity fungal infection and an increase in alkaline phosphatase.[1]
Experimental Protocols
Patient Selection and FGFR Aberration Screening
Objective: To enroll eligible patients and identify those with FGFR aberrations for Part 2 and 3 of the trial.
Protocol:
-
Inclusion Criteria: Patients must have histologically confirmed advanced solid malignancies refractory to standard therapies, measurable disease according to RECIST v1.1, and adequate organ function.
-
Exclusion Criteria: Patients with active brain metastases or other concurrent malignancies are excluded.
-
FGFR Aberration Analysis:
-
Archival tumor tissue (formalin-fixed paraffin-embedded) or fresh tumor biopsies are collected.
-
FGFR aberrations (amplifications, mutations, fusions) are identified using methods such as Fluorescence In Situ Hybridization (FISH) for amplifications and Next-Generation Sequencing (NGS) or mass spectrometry for mutations and fusions.[5]
-
Drug Administration and Dose Escalation
Objective: To administer this compound and determine the MTD.
Protocol:
-
Drug Formulation: this compound is administered orally in capsule form.[2]
-
Dosing Regimen:
-
Dose Escalation Design: A standard 3+3 dose-escalation design is typically used to determine the MTD, which is defined as the highest dose at which less than 33% of patients experience a dose-limiting toxicity (DLT).[2]
Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety profile of this compound.
Protocol:
-
Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The relationship of AEs to the study drug is assessed by the investigator.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals throughout the study.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at specified time points during treatment to monitor for any cardiac effects.
-
Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and prior to each treatment cycle to monitor for hematological, renal, and hepatic toxicities.
Pharmacokinetic (PK) Analysis
Objective: To characterize the pharmacokinetic profile of this compound.
Protocol:
-
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
PK Parameter Calculation: Key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), are calculated using non-compartmental analysis.
Efficacy Assessment
Objective: To evaluate the preliminary anti-tumor activity of this compound.
Protocol:
-
Tumor Imaging: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using computed tomography (CT) or magnetic resonance imaging (MRI).
-
Response Evaluation: Tumor response is evaluated by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[2]
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Objective Response Rate (ORR): The ORR is calculated as the proportion of patients with a confirmed CR or PR.[2]
Visualizations
Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.
Caption: NCT04149691 Clinical Trial Workflow.
References
Troubleshooting & Optimization
CPL304110 off-target effects on VEGFR2 and other kinases
This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of CPL304110, with a specific focus on VEGFR2 and other kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1][2][3] Its primary mechanism of action is the inhibition of FGFR-mediated signal transduction pathways.[4]
Q2: Does this compound have off-target effects on VEGFR2?
A2: Yes, in preclinical studies, this compound has demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR.[1][5]
Q3: How potent is this compound's inhibition of VEGFR2 compared to its primary FGFR targets?
A3: this compound is significantly more selective for FGFRs than for VEGFR2. The IC50 value for VEGFR2 is 37 nM, which is 25.7-fold higher than its IC50 for FGFR2 (1.44 nM).[1]
Q4: What other kinases are known to be inhibited by this compound?
A4: A broad kinase screening has identified other potential off-targets of this compound. At a concentration of 1 µM, it strongly inhibits (≥90%) several kinases, including TRKA, CSF1R, FLT3, KIT, RET, RIPK1, and TYK2.[1][5] The IC50 for TRKA was determined to be 11 nM.[1][5]
Kinase Inhibition Data
The following tables summarize the in vitro inhibitory profile of this compound against its primary targets and key off-targets.
Table 1: IC50 Values of this compound for Primary and Key Off-Target Kinases
| Kinase Target | IC50 (nM) |
| FGFR2 | 1.44 |
| FGFR1 | 4.08 |
| TRKA | 11 |
| FGFR3 | 10.55 |
| VEGFR2 (KDR) | 37 |
Data sourced from preclinical characterization studies.[1]
Table 2: this compound Kinase Selectivity Profile (≥90% Inhibition at 1 µM)
| Kinase Target |
| CSF1R |
| FLT3 (D835V) |
| KIT (A829P) |
| KIT (V559D) |
| RET |
| RET (M918T) |
| RIPK1 |
| TRKA |
| TYK2 |
Results from a broad in vitro screen against a panel of 468 kinases.[1][5]
Signaling Pathways
The following diagram illustrates the VEGFR2 signaling pathway, which can be affected by off-target inhibition by this compound.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. celonpharma.com [celonpharma.com]
Technical Support Center: CPL304110 Acquired Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3]
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments investigating acquired resistance to this compound.
Problem 1: Cells are developing resistance to this compound much faster/slower than expected.
Possible Causes and Solutions:
-
Initial Seeding Density: The initial number of cells plated can influence the rate at which resistance develops.
-
Too high: A dense culture may contain a higher number of pre-existing resistant clones, leading to faster outgrowth.
-
Too low: A sparse culture may require more time for resistant cells to proliferate and become dominant.
-
Recommendation: Optimize seeding density for each cell line to ensure consistent and reproducible resistance development.
-
-
Drug Concentration Strategy: The method of increasing drug concentration is critical.
-
Too aggressive: Rapidly escalating the dose may lead to widespread cell death without allowing for the gradual selection of resistant populations.
-
Too slow: A very slow increase in concentration may not provide sufficient selective pressure.
-
Recommendation: Employ a stepwise increase in this compound concentration, typically starting from the IC20 and gradually increasing by 25-50% with each passage as cells recover and reach about 80% confluency.[4]
-
-
Cell Line Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response.
-
Recommendation: Regularly test cell lines for contamination.
-
-
Inconsistent Cell Culture Conditions: Variations in media, serum, supplements, or incubator conditions (CO2, temperature, humidity) can impact cell growth and drug sensitivity.
-
Recommendation: Maintain strict adherence to standardized cell culture protocols.
-
Problem 2: No significant difference in this compound IC50 is observed between parental and suspected resistant cells.
Possible Causes and Solutions:
-
Incomplete Resistance Development: The cells may not yet have acquired a stable resistant phenotype.
-
Recommendation: Continue the drug selection process for a longer duration (e.g., up to 6 months) with gradually increasing concentrations of this compound.[5]
-
-
Inaccurate Cell Viability Assay: The assay used to determine the IC50 may not be optimal or properly executed.
-
Recommendation: Ensure the cell viability assay (e.g., MTT) is performed with appropriate controls and that the incubation times and reagent concentrations are optimized for your specific cell lines.
-
-
Reversion of Resistant Phenotype: Some resistance mechanisms are unstable in the absence of selective pressure.
-
Recommendation: Maintain a low concentration of this compound in the culture medium of the resistant cell line to preserve the resistant phenotype.
-
-
Heterogeneous Population: The "resistant" population may be a mix of sensitive and resistant cells.
-
Recommendation: Consider single-cell cloning to isolate a purely resistant population.
-
Problem 3: Western blot analysis does not show upregulation of MET, Pyk2, or p38 in resistant cells.
Possible Causes and Solutions:
-
Alternative Resistance Mechanisms: Resistance to this compound may be driven by mechanisms other than MET/Pyk2 or p38 activation. These can include:
-
Secondary mutations in the FGFR kinase domain.
-
Activation of other bypass signaling pathways (e.g., other receptor tyrosine kinases).
-
Upregulation of drug efflux pumps.
-
Recommendation: Perform broader molecular profiling (e.g., RNA sequencing, phosphoproteomics) to identify alternative resistance pathways.
-
-
Suboptimal Western Blot Protocol: Technical issues during the Western blot procedure can lead to inaccurate results.
-
Antibody Quality: The primary antibodies may not be specific or sensitive enough.
-
Protein Extraction: The lysis buffer may not be effectively extracting the proteins of interest.
-
Phosphoprotein Degradation: Phosphatases in the cell lysate can dephosphorylate target proteins.
-
Recommendation: Use validated antibodies and optimize the Western blot protocol, including the use of phosphatase inhibitors in the lysis buffer.
-
-
Transient Upregulation: The expression or phosphorylation of these proteins may be upregulated at different time points during the development of resistance.
-
Recommendation: Perform a time-course experiment to analyze protein expression at various stages of resistance development.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to this compound?
A1: Preclinical studies have identified two primary mechanisms of acquired resistance to this compound:
-
Upregulation of the HGF/MET-Pyk2 Signaling Axis: In lung, gastric, and bladder cancer cell lines, acquired resistance has been associated with the increased expression and activity of the MET receptor tyrosine kinase and the downstream non-receptor tyrosine kinase Pyk2.[5][6] This bypass signaling pathway can reactivate downstream proliferative and survival signals, rendering the cells less dependent on FGFR signaling.
-
Activation of the p38 MAPK Pathway: In non-small cell lung cancer (NSCLC) cell lines, resistance to this compound has been linked to the upregulation and increased phosphorylation of p38 MAPK.[7][8] This can occur in concert with the loss of DUSP6, a negative regulator of MAPK signaling.[7]
Q2: How can I confirm if my this compound-resistant cells have activated the MET/Pyk2 or p38 pathway?
A2: You can use the following experimental approaches:
-
Western Blotting: This is the most direct method to assess the protein levels and activation status of key signaling molecules. You should probe for:
-
Total MET and phosphorylated MET (p-MET)
-
Total Pyk2 and phosphorylated Pyk2 (p-Pyk2)
-
Total p38 and phosphorylated p38 (p-p38)
-
Downstream effectors such as p-ERK1/2 and p-Akt.
-
-
Quantitative RT-PCR (qRT-PCR): To determine if the upregulation of MET is at the transcriptional level.
-
Functional Assays:
-
Co-treatment with inhibitors: Treat the resistant cells with a combination of this compound and a MET inhibitor (e.g., capmatinib) or a p38 inhibitor.[5][7] A restoration of sensitivity to this compound would suggest the involvement of the respective pathway.
-
Gene silencing (siRNA/shRNA) or overexpression: Modulate the expression of MET or p38 to confirm their role in mediating resistance.
-
Q3: What are the IC50 values for this compound in sensitive cancer cell lines?
A3: The IC50 values for this compound can vary depending on the cell line and the assay conditions. Preclinical studies have reported the following IC50 values for sensitive cell lines after 72 hours of treatment:[2]
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| NCI-H1581 | Lung | FGFR1 amplification | 0.084 |
| SNU-16 | Gastric | FGFR2 amplification | 0.134 |
| RT-112 | Bladder | FGFR3 fusion | 0.165 |
| AN3CA | Endometrial | FGFR2 mutation | 0.393 |
Q4: Are there strategies to overcome acquired resistance to this compound?
A4: Yes, based on the known resistance mechanisms, the following strategies can be explored:
-
Combination Therapy:
-
Targeting Downstream Effectors: If both pathways converge on common downstream signaling nodes (e.g., MAPK pathway), inhibitors of these downstream effectors (e.g., MEK inhibitors) could be effective.
III. Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[9][10]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50 of this compound: a. Plate the parental cells in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72-96 hours. c. Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
Initiate Drug Selection: a. Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[4] b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and they reach approximately 80% confluency.
-
Escalate the Drug Concentration: a. Once the cells have adapted to the current drug concentration, passage them and increase the this compound concentration by 25-50%.[4] b. Repeat this process of adaptation and dose escalation. This can take several months.
-
Confirm Resistance: a. Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the drug-exposed cell population and compare it to the parental cells. A significant increase in the IC50 indicates the development of resistance. b. Once a stable resistant cell line is established (e.g., with an IC50 at least 5-10 fold higher than the parental line), it can be used for further experiments.
-
Maintenance of Resistant Cell Lines: a. Culture the resistant cells in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected) to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of MET, Pyk2, and p38 Signaling
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MET, anti-p-MET, anti-Pyk2, anti-p-Pyk2, anti-p38, anti-p-p38, and a loading control like GAPDH or β-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: a. Grow parental and resistant cells to 80-90% confluency. b. Wash the cells with ice-cold PBS. c. Lyse the cells in ice-cold RIPA buffer with inhibitors. d. Scrape the cells and collect the lysate. e. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. b. Analyze the band intensities to compare protein expression and phosphorylation levels between parental and resistant cells.
IV. Visualizations
Diagram 1: this compound Mechanism of Action and Resistance Pathways
Caption: this compound inhibits FGFR signaling, but resistance can arise via MET/Pyk2 or p38 MAPK activation.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Diagram 3: Logical Relationship for Troubleshooting Western Blot Failures
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming CPL304110 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the FGFR inhibitor, CPL304110. The information provided herein is based on preclinical findings and aims to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2] By binding to and inhibiting these receptors, this compound blocks their signaling pathways, which are often dysregulated in various cancers, thereby inhibiting the proliferation of tumor cells that are dependent on FGFR signaling.[1][2]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What is the most likely mechanism of acquired resistance?
A2: A primary mechanism of acquired resistance to this compound in non-small cell lung cancer (NSCLC) cell lines is the upregulation and activation of the p38 MAPK signaling pathway.[3][4] Resistant cells often exhibit increased expression and phosphorylation of p38 MAPK, which allows them to bypass the FGFR blockade and maintain proliferation.[3][5]
Q3: Are there other potential mechanisms of resistance to this compound?
A3: Yes, besides p38 MAPK activation, another reported mechanism of acquired resistance involves the activation of the HGF/MET-Pyk2 signaling axis.[6][7] Increased MET expression and activity can also provide a bypass signaling route to sustain cell survival and proliferation despite FGFR inhibition.[8]
Q4: How can we test for p38 MAPK-mediated resistance in our this compound-resistant cell lines?
A4: You can assess the activation of the p38 MAPK pathway by performing a Western blot analysis to detect the levels of phosphorylated p38 MAPK (p-p38 MAPK) and total p38 MAPK. An increased ratio of p-p38 MAPK to total p38 MAPK in your resistant cells compared to the parental (sensitive) cells would indicate the activation of this pathway.
Q5: Is it possible to overcome p38 MAPK-mediated resistance to this compound?
A5: Yes, preclinical studies have shown that inhibiting p38 MAPK can resensitize this compound-resistant cells to the drug.[3][4] The use of a p38 MAPK inhibitor, such as SB202190, in combination with this compound has been shown to restore the anti-proliferative effects of this compound in resistant cells.[3][4]
Troubleshooting Guides
Problem 1: My this compound-sensitive cell line is developing resistance.
-
Possible Cause: Prolonged exposure to a therapeutic agent can lead to the selection and outgrowth of resistant cell populations.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 value of this compound in the suspected resistant population to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate p38 MAPK Activation: As detailed in the FAQ, perform a Western blot to check for increased phosphorylation of p38 MAPK.
-
Consider Alternative Mechanisms: If p38 MAPK activation is not observed, investigate other potential resistance pathways, such as MET upregulation.
-
Develop a Resistant Cell Line Model: For further studies, you can intentionally develop a resistant cell line by chronically exposing the parental cells to gradually increasing concentrations of this compound.
-
Problem 2: Combination therapy with this compound and a p38 MAPK inhibitor is not effective in our resistant cell line.
-
Possible Cause 1: The concentration of the p38 MAPK inhibitor may be suboptimal.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response experiment with the p38 MAPK inhibitor alone to determine its optimal non-toxic concentration.
-
Synergy Analysis: Design a matrix of experiments with varying concentrations of both this compound and the p38 MAPK inhibitor to identify synergistic concentrations.
-
-
Possible Cause 2: The resistance in your cell line may not be solely dependent on the p38 MAPK pathway.
-
Troubleshooting Steps:
-
Investigate Other Pathways: Analyze the activation of other known resistance pathways, such as the MET-Pyk2 axis.
-
Consider Triple Combination: If evidence suggests the involvement of multiple bypass pathways, a triple combination therapy targeting FGFR, p38 MAPK, and the additional pathway (e.g., MET) might be necessary.
-
Data Presentation
Table 1: Proliferative Response to this compound in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Status | This compound IC50 (µM) |
| NCI-H1581 | Sensitive | < 1 |
| NCI-H1581R | Resistant | > 2.5 |
| NCI-H1703 | Sensitive | < 1 |
| NCI-H1703R | Resistant | > 5 |
Data synthesized from Zarczynska et al., 2021.[4][9]
Table 2: Re-sensitization of this compound-Resistant Cells with p38 MAPK Inhibitor
| Cell Line | Treatment | Effect on Cell Growth |
| NCI-H1581R | This compound (0.1 µM) | Minimal Inhibition |
| NCI-H1581R | SB202190 (2 µM) | Partial Inhibition |
| NCI-H1581R | This compound (0.1 µM) + SB202190 (2 µM) | Significant Inhibition |
| NCI-H1703R | This compound (1 µM) | Minimal Inhibition |
| NCI-H1703R | SB202190 (2 µM) | Partial Inhibition |
| NCI-H1703R | This compound (1 µM) + SB202190 (2 µM) | Significant Inhibition |
Data synthesized from Zarczynska et al., 2021.[4][10]
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through chronic, escalating exposure to this compound.[4][6][11]
Materials:
-
Parental cancer cell line (e.g., NCI-H1581, NCI-H1703)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cells in a culture flask at their normal seeding density.
-
Initial Drug Exposure: Once the cells have attached, replace the medium with fresh medium containing a low concentration of this compound (starting from 50 nM).
-
Monitoring and Maintenance: Culture the cells in the presence of the inhibitor, changing the medium every 2-3 days. Monitor the cells for signs of cytotoxicity and proliferation.
-
Dose Escalation: When the growth rate of the treated cells approaches that of the untreated parental cells, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months. The final concentration to establish resistance may reach up to 2.5 µM for NCI-H1581 and 5 µM for NCI-H1703.[9]
-
Characterization: Once a resistant population is established, characterize its level of resistance by determining the IC50 of this compound and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at regular intervals.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability and the cytotoxic effects of this compound.[1][12][13]
Materials:
-
Cells (parental and resistant)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 96 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for Phospho-p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK to assess pathway activation.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology #9211 or #9215)
-
Rabbit anti-total p38 MAPK (e.g., Cell Signaling Technology #9212)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p38 MAPK (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody for total p38 MAPK to normalize the data.
Mandatory Visualizations
Caption: this compound resistance pathway via p38 MAPK activation.
Caption: Workflow for developing this compound-resistant cell lines.
Caption: Logic of overcoming resistance with combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. frontiersin.org [frontiersin.org]
Technical Support Center: Investigating the HGF/MET-Pyk2 Axis in CPL304110 Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance mechanisms to the novel FGFR inhibitor, CPL304110. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments focusing on the role of the HGF/MET-Pyk2 signaling axis in acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established role of the HGF/MET-Pyk2 axis in this compound resistance?
A1: Acquired resistance to the FGFR inhibitor this compound has been demonstrated to be mediated by the activation of the HGF/MET-Pyk2 signaling pathway in various cancer cell types, including non-small cell lung cancer, gastric cancer, and bladder cancer.[1][2][3] This resistance mechanism involves the upregulation of the MET receptor tyrosine kinase, which, upon activation by its ligand HGF, triggers downstream signaling through the proline-rich tyrosine kinase 2 (Pyk2).[1][3] This bypass signaling cascade allows cancer cells to circumvent the inhibitory effects of this compound on the FGFR pathway, thereby promoting cell growth, survival, and migration.[1][2]
Q2: What are the key molecular changes observed in cells with acquired resistance to this compound?
A2: The primary molecular alterations in this compound-resistant cells are the increased expression and phosphorylation of MET. This leads to the subsequent phosphorylation and activation of Pyk2.[1] This activation of the HGF/MET-Pyk2 axis effectively provides an alternative signaling route for cell proliferation and survival, rendering the inhibition of FGFR by this compound less effective.
Q3: Can resistance to this compound mediated by the HGF/MET-Pyk2 axis be overcome?
A3: Yes, preclinical studies have shown that co-targeting the MET and Pyk2 pathways can restore sensitivity to this compound in resistant cells.[1][2] The use of a MET inhibitor (e.g., capmatinib) or a Pyk2 inhibitor (e.g., PF-431396) in combination with this compound has been shown to effectively inhibit the growth of resistant cells.[1]
Troubleshooting Guides
Experiment 1: Development of this compound-Resistant Cell Lines
Q: How can I generate this compound-resistant cell lines in my laboratory?
A: A common method for developing acquired resistance is through chronic exposure of sensitive parental cell lines to gradually increasing concentrations of the drug.
Experimental Protocol:
-
Initial Seeding: Plate sensitive cancer cell lines (e.g., NCI-H1703, SNU-16, RT-112) at a low density.
-
Initial Drug Exposure: Treat the cells with a starting concentration of this compound that is approximately the IC20 (the concentration that inhibits 20% of cell growth). This can be determined from initial dose-response curves.
-
Dose Escalation: As the cells begin to proliferate and reach about 80% confluency, passage them and increase the concentration of this compound in the culture medium. A stepwise increase of 1.5- to 2-fold is generally recommended.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current drug concentration until a stable, proliferating population emerges.
-
Establishment of Resistant Lines: Continue this process of dose escalation over several months. The resulting cell lines that can proliferate in the presence of a high concentration of this compound (often in the low micromolar range) are considered resistant.
-
Validation: Confirm the resistant phenotype by comparing the IC50 value of the resistant line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Massive cell death after dose escalation. | The increase in drug concentration was too high. | Reduce the fold-increase in this compound concentration or maintain the cells at the previous concentration for a longer period to allow for adaptation. |
| Slow or no recovery of cell proliferation. | The cell line may be inherently slow to develop resistance, or the starting cell density was too low. | Ensure optimal culture conditions. Consider starting with a slightly higher cell density. Be patient, as developing resistance can take a significant amount of time. |
| Loss of resistant phenotype over time. | The resistance mechanism may be unstable without continuous drug pressure. | Maintain the resistant cell lines in a culture medium containing a maintenance concentration of this compound. |
Experiment 2: Assessing this compound Sensitivity in 3D Matrigel Cultures
Q: How do I perform a 3D Matrigel growth assay to evaluate this compound resistance?
A: 3D Matrigel assays provide a more physiologically relevant model to assess drug sensitivity compared to 2D cultures.
Experimental Protocol:
-
Coating Plates: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend single cells in a mixture of culture medium and Matrigel.
-
Plating: Plate the cell-Matrigel suspension on top of the solidified Matrigel layer.
-
Drug Treatment: After the top layer has solidified, add culture medium containing the desired concentrations of this compound, with or without MET or Pyk2 inhibitors.
-
Incubation: Culture the cells for an extended period (e.g., 10-14 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Analysis: Visualize and quantify the size and number of spheroids using a microscope and image analysis software (e.g., ImageJ).
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Cells do not form spheroids. | Incorrect Matrigel concentration or cell seeding density. The cell line may not be suitable for spheroid formation. | Optimize the Matrigel concentration and the number of cells seeded per well. Not all cell lines will form tight spheroids; some may exhibit a more invasive or grape-like morphology. |
| High variability in spheroid size. | Uneven cell distribution in the Matrigel suspension. | Ensure a homogenous single-cell suspension before mixing with Matrigel. Pipette the mixture gently to avoid introducing bubbles. |
| Difficulty in quantifying spheroid growth. | Irregular spheroid shape or diffuse growth. | Use image analysis software that can measure the area or volume of irregular shapes. For highly invasive cells, quantifying the area of cell spread may be more appropriate than spheroid size. |
Experiment 3: Western Blot Analysis of HGF/MET-Pyk2 Signaling
Q: What is the best practice for detecting the phosphorylation of MET and Pyk2 by Western blot?
A: Detecting phosphorylated proteins requires specific precautions to preserve the phosphorylation state during sample preparation.
Experimental Protocol:
-
Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MET (p-MET), total MET, phosphorylated Pyk2 (p-Pyk2), and total Pyk2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins. | Dephosphorylation during sample preparation. Insufficient protein loading. Low antibody concentration. | Always use fresh lysis buffer with phosphatase inhibitors. Increase the amount of protein loaded per lane. Optimize the primary antibody dilution. |
| High background on the blot. | Inadequate blocking. Non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies). Optimize the primary and secondary antibody concentrations. |
| Multiple non-specific bands. | The primary antibody may be cross-reacting with other proteins. | Use a more specific antibody. Perform a literature search to see if the antibody is known to have off-target effects. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive Parental Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1703 | Non-Small Cell Lung Cancer | 0.89 |
| SNU-16 | Gastric Cancer | 0.12 |
| RT-112 | Bladder Cancer | 0.08 |
Data extracted from supplementary materials of a key research paper.[1]
Note on Resistant Cell Lines: While specific IC50 values for the this compound-resistant variants (NCI-H1703-R, SNU-16-R, RT-112-R) are not explicitly provided in the primary literature, their resistance is demonstrated by their ability to grow in concentrations of this compound that are cytotoxic to the parental lines (e.g., 1 µM).[1]
Table 2: Qualitative Assessment of Reversing this compound Resistance.
| Resistant Cell Line | Treatment | Effect on Cell Growth in 3D Matrigel |
| NCI-H1703-R | This compound (1 µM) | Continued Growth |
| This compound (1 µM) + Capmatinib (METi) | Growth Inhibition | |
| This compound (1 µM) + PF-431396 (Pyk2i) | Growth Inhibition | |
| SNU-16-R | This compound (1 µM) | Continued Growth |
| This compound (1 µM) + Capmatinib (METi) | Growth Inhibition | |
| This compound (1 µM) + PF-431396 (Pyk2i) | Growth Inhibition | |
| RT-112-R | This compound (1 µM) | Continued Growth |
| This compound (1 µM) + Capmatinib (METi) | Growth Inhibition | |
| This compound (1 µM) + PF-431396 (Pyk2i) | Growth Inhibition |
This table summarizes the qualitative findings from 3D Matrigel assays, where the addition of a MET inhibitor (Capmatinib) or a Pyk2 inhibitor (PF-431396) restored sensitivity to this compound in resistant cell lines.[1]
Mandatory Visualizations
Caption: HGF/MET-Pyk2 signaling pathway as a bypass mechanism to this compound resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical workflow for troubleshooting experimental issues.
References
CPL304110 solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of CPL304110 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, this compound is typically dissolved in 100% DMSO to create a stock solution.[1][2] A common concentration for a stock solution is 10 mM.[1][2]
Q2: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO. For experimental use, stock solutions are typically prepared at a concentration of 10 mM.[1][2] For specific mixed-solvent formulations intended for in vivo use, the solubility has also been determined (see table below).
Q3: How should I store this compound stock solutions in DMSO?
It is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[3] For long-term storage, solutions can be kept at -80°C for up to 6 months.[3] For short-term storage, -20°C for up to 1 month is recommended.[3]
Q4: I see precipitation in my this compound DMSO stock solution after thawing. What should I do?
If precipitation occurs upon thawing, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[3] To prevent this, ensure the stock solution is thoroughly mixed before aliquoting and freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | The solution may have been stored improperly or has exceeded its stability period. The concentration might be too high for the storage temperature. | Gently warm and sonicate the solution to redissolve the compound.[3] If the issue persists, prepare a fresh stock solution. Consider preparing a less concentrated stock if precipitation is a recurring problem. |
| Inconsistent Experimental Results | This could be due to the degradation of the this compound stock solution. Repeated freeze-thaw cycles or improper storage can affect compound stability. | Always use freshly prepared dilutions from a properly stored stock solution.[3] Avoid multiple freeze-thaw cycles by aliquoting the stock solution after preparation.[3] |
| Difficulty Dissolving this compound | The compound may not be fully soluble at the desired concentration at room temperature. | Use gentle heating and/or sonication to facilitate dissolution.[3] Ensure you are using high-purity, anhydrous DMSO. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Molar Concentration |
| 100% DMSO (for in vitro stock) | 10 mM prepared | 10 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.60 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.60 mM |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.60 mM |
Molecular Weight of this compound: 446.54 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Mass = 0.01 mol/L * 446.54 g/mol * Volume in L).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If needed, use a sonicator to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
CPL304110 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Western blotting to evaluate the effects of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis of this compound's effects on FGFR signaling pathways.
High Background
A high background can obscure the specific protein bands of interest, making data interpretation difficult.[4] This can manifest as a uniformly dark membrane or speckled/swirly patterns.[5][6]
Question: My Western blot for p-ERK1/2 shows high background after treating cells with this compound. What could be the cause?
Answer: High background in Western blots can stem from several factors. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., up to 10% non-fat milk or BSA).[7] Consider trying a different blocking agent, but be aware that milk contains phosphoproteins (casein) which can cross-react with phospho-specific antibodies. For detecting phosphoproteins, BSA is often a better choice.[8]
-
-
Antibody Concentration Too High: The concentrations of the primary or secondary antibodies may be excessive.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without high background.[8]
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can lead to a high background.[4]
-
Solution: Prepare fresh buffers for each experiment.[4]
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause non-specific antibody binding.
Weak or No Signal
A faint or absent signal for your target protein can be frustrating. This could be due to issues with the protein itself, the antibodies, or the detection reagents.[6]
Question: I am not seeing a signal for phosphorylated FGFR after treating with this compound, even in my control group. What should I check?
Answer: A weak or absent signal can be due to a variety of factors. Consider the following troubleshooting steps:
-
Low Target Protein Abundance: The target protein may be expressed at low levels in your cell line.
-
Solution: Increase the amount of protein loaded per well. You might also consider enriching your sample for the protein of interest through immunoprecipitation.[9]
-
-
Antibody Issues: The primary or secondary antibody may not be active or at the correct concentration.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S or the gel with Coomassie Blue after transfer. Ensure good contact between the gel and the membrane and that the transfer sandwich is assembled correctly.[6]
-
-
Inactive Detection Reagents: The chemiluminescent substrate may be expired or may not have been prepared correctly.
-
Solution: Use fresh or unexpired substrate. Ensure the substrate has been incubated on the blot for the recommended amount of time before imaging.[10]
-
-
Presence of Inhibitors: Sodium azide, often used as a preservative, inhibits horseradish peroxidase (HRP), a common enzyme conjugated to secondary antibodies.
-
Solution: Ensure that none of your buffers contain sodium azide if you are using an HRP-conjugated secondary antibody.[6]
-
Non-Specific Bands
The presence of unexpected bands on your Western blot can complicate the interpretation of your results.[11]
Question: My Western blot for total ERK1/2 shows multiple bands in addition to the expected band. How can I resolve this?
Answer: Non-specific bands can arise from several sources. Here are some potential causes and their solutions:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Try using a lower concentration of your primary antibody.[12] Incubating the primary antibody at 4°C overnight can also reduce non-specific binding.[11] If the problem persists, consider trying a different primary antibody, such as a monoclonal antibody, which is generally more specific than a polyclonal antibody.[12]
-
-
Too Much Protein Loaded: Overloading the gel with protein can lead to non-specific antibody binding.
-
Solution: Reduce the amount of protein loaded per well. For cell lysates, a typical range is 20-30 µg per well.[12]
-
-
Sample Degradation: Protein degradation can result in smaller, non-specific bands.
-
Insufficient Blocking: Similar to high background, inadequate blocking can lead to non-specific bands.
-
Solution: Optimize your blocking conditions by increasing the blocking time or concentration of the blocking agent.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the FGFR signaling pathway?
A1: this compound is an inhibitor of FGFR1, 2, and 3.[1][2][3] Treatment with this compound is expected to decrease the phosphorylation of FGFR and downstream signaling proteins such as ERK1/2 in FGFR-dependent cancer cell lines.[1]
Q2: What are appropriate loading controls to use with this compound experiments?
A2: For whole-cell lysates, common and appropriate loading controls are β-Tubulin and GAPDH, as used in the preclinical characterization of this compound.[1][2]
Q3: At what concentrations does this compound inhibit pERK1/2?
A3: In preclinical studies, inhibition of pERK1/2 was observed at this compound concentrations as low as 30 nM, with complete inhibition at 100 nM in all tested FGFR-dependent cell lines.[1]
Q4: What cell lines are sensitive to this compound?
A4: Cancer cell lines with FGFR aberrations (amplification, mutations, and gene fusions) are particularly sensitive to this compound.[1][2] The IC50 values for proliferation inhibition in these cell lines ranged from 0.084 to 0.393 µM.[1]
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| SNU-16 | Gastric | FGFR2 amplification | 0.084 |
| RT-112 | Bladder | FGFR3 mutation | 0.125 |
| UM-UC-14 | Bladder | FGFR3 fusion | 0.250 |
| H1581 | Lung | FGFR1 amplification | 0.393 |
| AN3CA | Endometrial | FGFR2 mutation | Not specified |
Data extracted from preclinical characterization studies of this compound.[1]
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Activity
-
Cell Lysis:
-
Culture FGFR-dependent cancer cell lines to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Sample Preparation:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-β-Tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: this compound inhibits FGFR phosphorylation and downstream signaling.
Caption: A typical workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. images.novusbio.com [images.novusbio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. arp1.com [arp1.com]
- 8. sinobiological.com [sinobiological.com]
- 9. sinobiological.com [sinobiological.com]
- 10. licorbio.com [licorbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. arp1.com [arp1.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
CPL304110 In Vitro Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CPL304110 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Its mechanism of action involves binding to the kinase domain of these receptors, which inhibits FGFR-mediated signal transduction pathways.[1] This ultimately leads to the inhibition of proliferation in tumor cells that overexpress FGFR.[1]
Q2: What is the recommended starting concentration range for this compound in a new in vitro assay?
A2: Based on preclinical data, a broad concentration range is recommended for initial experiments to determine the optimal dose. A serial dilution series, for example, from 21 µM down to 0.005 µM, has been used effectively in cell viability assays.[4] For assessing inhibition of downstream signaling, concentrations as low as 30 nM have shown effects, with complete inhibition of pERK1/2 at 100 nM in some cell lines.[4] Therefore, a starting range of 1 nM to 10 µM is advisable for most new cell-based assays.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro studies, this compound is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).[4] This stock solution should then be diluted in the appropriate assay media to the desired final concentrations.[4]
Q4: Is this compound selective for FGFRs?
A4: Yes, this compound is a potent and selective inhibitor of FGFR1, 2, and 3.[2][3][4] However, at higher concentrations (e.g., 1 µM), it can show inhibitory activity against other kinases such as CSF1R, FLT3, KIT, RET, RIPK1, TRKA, and TYK2.[4][5] At a concentration of 10 µM, it has also been observed to affect the activity of certain ion channels.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of cell proliferation observed. | The cell line may not be dependent on FGFR signaling. | Confirm that your cell line has known FGFR aberrations (e.g., amplification, mutations, fusions).[4] this compound is most effective in FGFR-dependent cancer cell lines. |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 25 µM) to determine the IC50 value for your specific cell line. | |
| Issues with compound solubility or stability. | Prepare fresh dilutions of this compound from a new DMSO stock for each experiment. Ensure the final DMSO concentration in your assay medium is consistent and non-toxic to the cells. | |
| Inconsistent results between experiments. | Variation in cell seeding density or growth phase. | Standardize your cell seeding protocol and ensure cells are in the exponential growth phase at the start of the experiment. |
| Variability in compound preparation. | Always prepare fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background signal in a kinase assay. | Non-specific binding or assay interference. | Run appropriate controls, including a no-enzyme control and a vehicle (DMSO) control. Consider using a different kinase assay platform if the issue persists. |
| No inhibition of downstream signaling (e.g., pERK) is observed. | The incubation time with this compound is too short. | Optimize the incubation time. Inhibition of protein phosphorylation has been observed at concentrations as low as 30 nM.[4] |
| The concentration of this compound is insufficient. | Increase the concentration of this compound. Complete inhibition of pERK1/2 has been demonstrated at 100 nM in several FGFR-dependent cell lines.[4] | |
| The chosen downstream marker is not appropriate for the cell line. | Confirm that the ERK/MAPK pathway is the primary signaling cascade downstream of FGFR in your cell line of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against FGFRs
| Target | IC50 (nM) |
| FGFR1 | 0.75 - 4.08[4][6] |
| FGFR2 | 0.5 - 1.44[4][6] |
| FGFR3 | 3.05 - 10.55[4][6] |
Table 2: this compound IC50 Values in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| SNU-16 | Gastric | FGFR2 Amplification | 0.08564[3][6] |
| RT-112 | Bladder | FGFR3 Fusion | 0.084 - 0.393[4] |
| UM-UC-14 | Bladder | FGFR3 Amplification | 0.084 - 0.393[4] |
| NCI-H1581 | Lung | FGFR1 Amplification | 0.084 - 0.393[4] |
Experimental Protocols
Cell Proliferation Assay (e.g., ATPlite Luminescence Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., a 9-point dilution series from 21.01 µM down to 0.005 µM).[4]
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.[4]
-
Viability Measurement: After incubation, measure cell viability using a luminescence-based ATP assay (e.g., ATPlite) according to the manufacturer's instructions.[4]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software such as GraphPad Prism.[4]
Western Blotting for Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) for a predetermined time (e.g., 1-4 hours).[4] Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-FGFR, total FGFR).[4][7] Use an appropriate loading control like β-tubulin or GAPDH.[4]
-
Detection: Incubate with the corresponding secondary antibodies and visualize the protein bands using a suitable detection system.
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapy Detail [ckb.genomenon.com]
CPL304110 Preclinical Toxicity Profile: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with a summary of the available preclinical toxicity and safety profile of CPL304110, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Please note that this compound is an investigational compound, and comprehensive preclinical toxicology data is not fully available in the public domain. The information presented here is compiled from published research and clinical trial registries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of FGFR types 1, 2, and 3.[1] By binding to and inhibiting these receptor tyrosine kinases, it blocks the FGFR-mediated signal transduction pathways.[1] This action inhibits the proliferation of tumor cells that overexpress FGFR.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[2][3][4]
Q2: What is the general preclinical safety profile of this compound?
A2: Preclinical studies have indicated that this compound has a "good safety profile" and "favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters".[2][3][5] These encouraging results supported the initiation of a Phase I clinical trial (NCT04149691).[2][3][4] In vivo studies in mouse models with SNU-16 human gastric cancer xenografts showed that oral administration of this compound at a dose of 20 mg/kg twice daily for 21 days resulted in significant tumor growth inhibition (64%) without causing significant body weight loss or other signs of toxicity.[6]
Q3: Are there any specific in vitro toxicity data available?
A3: Yes, in vitro safety and cytotoxicity assessments have been conducted. This compound was evaluated for its effect on hERG potassium channels to assess potential cardiovascular risk. The affinity (IC50) for the hERG channel was determined to be 10.0 ± 8.9 μM, which was considered a low risk for cardiac issues at therapeutic concentrations.[3] Additionally, cytotoxicity was evaluated across various cell lines. While it showed potent antiproliferative activity against FGFR-dependent cancer cell lines, the IC50 for the normal, non-neoplastic human umbilical vein endothelial cells (HUVECs) was significantly higher, at over 21 µM, suggesting a margin of safety.[4] At high concentrations (10 μM), this compound showed some detectable cytotoxicity and antiproliferative effects on certain primary human cells, including B cells, coronary artery smooth muscle cells, endothelial cells, and fibroblasts.[4]
Q4: What are the known off-target effects of this compound?
A4: An in vitro safety screening panel (SAFETYscan47) at a concentration of 10 µM identified some potential off-target activities. These included inhibition of nAChR(α4/β2) and HTR3A ion channels, and LCK, VEGFR2, and INSR kinases. It also showed inhibitory effects on the non-kinase enzyme COX1.[5] It is important to note that these effects were observed at a high concentration, and their physiological relevance at therapeutic doses needs further investigation.
Troubleshooting Experimental Issues
Issue 1: Unexpected cytotoxicity observed in non-FGFR-dependent cell lines.
-
Possible Cause: High concentrations of this compound may lead to off-target effects or non-specific cytotoxicity. The compound is prepared in DMSO for in vitro use, and high concentrations of the vehicle could also contribute to toxicity.
-
Troubleshooting Steps:
-
Verify IC50: Confirm the IC50 of this compound in your specific cell line. The reported IC50 for non-FGFR aberrant lines is generally in the higher micromolar range.
-
Concentration Titration: Perform a dose-response curve to determine the optimal concentration that inhibits FGFR signaling without causing excessive cytotoxicity.
-
Vehicle Control: Ensure you have an appropriate vehicle (DMSO) control group to distinguish compound-specific effects from vehicle-induced toxicity.
-
Review Off-Target Profile: Consider if your cell line expresses any of the identified off-targets (e.g., VEGFR2, INSR) that might be affected at the concentrations used.
-
Issue 2: Inconsistent results in in vivo efficacy studies.
-
Possible Cause: Issues with compound formulation, administration, or animal model selection can lead to variability.
-
Troubleshooting Steps:
-
Formulation: For in vivo studies, this compound has been formulated in a solution of 2% NMP, 33% PEG300, and 65% H2O (v/v).[3] Ensure the compound is fully dissolved and the formulation is prepared fresh.
-
Route of Administration: this compound is designed for oral administration.[1] Confirm the dosing regimen and volume are appropriate for the animal model.
-
Animal Model: Use a well-characterized xenograft or patient-derived tumor xenograft (PDTX) model with confirmed FGFR aberrations (amplification, mutations, or fusions) to ensure target dependency.[3][4]
-
Pharmacokinetics: If possible, perform pharmacokinetic analysis to confirm adequate drug exposure in the animals. In mice, a single oral dose of 40 mg/kg resulted in a Cmax of 3369 ng/mL with a half-life of 2 hours.[6][7]
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 4.08 | ADP-Glo Kinase Assay |
| FGFR2 | 1.44 | ADP-Glo Kinase Assay |
| FGFR3 | 10.55 | ADP-Glo Kinase Assay |
Data sourced from Popiel, et al. (2024).[3]
Table 2: In Vitro Antiproliferative Activity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.086 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 0.127 |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 0.393 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 0.084 |
| HUVEC | Normal | None | > 21 |
Data sourced from Popiel, et al. (2024).[4]
Table 3: In Vitro Safety Pharmacology Data
| Target | Effect | Concentration |
| hERG Channel | IC50 = 10.0 ± 8.9 μM | 10 µM |
| nAChR(α4/β2) | 81.6% Inhibition | 10 µM |
| HTR3A | 82.0% Inhibition | 10 µM |
| LCK | 101.7% Inhibition | 10 µM |
| VEGFR2 | 99.8% Inhibition | 10 µM |
| INSR | 98.0% Inhibition | 10 µM |
| COX1 | ≥80% Inhibition | 10 µM |
Data sourced from Popiel, et al. (2024) and ResearchGate.[4][5]
Experimental Methodologies
In Vitro Kinase Inhibition Assay (ADP-Glo™) The inhibitory activity of this compound against FGFR1, FGFR2, and FGFR3 was assessed using the ADP-Glo™ Kinase Assay. Serial dilutions of this compound were prepared in a buffer solution. The respective kinases were diluted to final concentrations of 0.5 ng/µL (FGFR1), 0.4 ng/µL (FGFR2), and 1 ng/µL (FGFR3). The assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal. The IC50 values were calculated from the dose-response curves.[3]
Cell Proliferation Assay Human tumor cell lines, with and without FGFR aberrations, and the HUVEC normal cell line were used. Cells were cultured according to the manufacturer's instructions. The antiproliferative activity of this compound was determined after a specified incubation period. The IC50 values, representing the concentration at which 50% of cell proliferation is inhibited, were calculated.[4]
In Vivo Xenograft Efficacy Study Animal experiments were conducted in accordance with approved protocols by the Local Ethics Committee for Treatment of Laboratory Animals. Severe combined immunodeficient (SCID) mice were subcutaneously implanted with SNU-16 human gastric cancer cells. Once tumors reached a specified volume, mice were treated with this compound (e.g., 20 mg/kg, orally, twice daily) or vehicle for a period of 21 days. Tumor volume and body weight were monitored regularly to assess efficacy and toxicity.[6] The protocol for patient-derived tumor xenograft (PDTX) models involved similar procedures, with animal care and use reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[3][4]
Visualizations
Caption: Mechanism of this compound action on the FGFR signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. celonpharma.com [celonpharma.com]
- 2. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
Identifying CPL304110 non-responder cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, 2, and 3.[1] Its mechanism of action involves binding to the ATP-binding pocket of these receptors, which inhibits their kinase activity. This, in turn, blocks the downstream signaling pathways that are often aberrantly activated in various cancers, leading to an inhibition of tumor cell proliferation and survival. Preclinical studies have demonstrated its potent anti-proliferative activity in cancer cell lines with FGFR aberrations.[2]
Q2: Which cancer cell lines are known to be sensitive to this compound?
A2: this compound has shown significant inhibitory effects on cancer cell lines that are dependent on FGFR signaling due to genetic alterations such as gene amplification, mutations, or fusions. The strongest inhibition has been observed in certain lung, gastric, bladder, and endometrial cancer cell lines.[2] For specific IC50 values, please refer to the data presented in Table 1 .
Q3: What are the known mechanisms of resistance to this compound?
A3: Acquired resistance to this compound in non-small cell lung cancer (NSCLC) cell lines has been linked to the upregulation of p38 expression and phosphorylation, leading to enhanced MAPK signaling.[3] This activation of an alternative signaling pathway allows the cancer cells to bypass the FGFR inhibition. Inhibition of p38 has been shown to restore sensitivity to this compound in resistant cells.[3]
Q4: How can I determine if my cell line of interest is a non-responder to this compound?
A4: A cell line can be classified as a non-responder if it exhibits a high IC50 value for this compound, indicating that a high concentration of the compound is required to inhibit its growth by 50%. Generally, cell lines without FGFR aberrations are less sensitive to this compound.[2] You can perform a cell viability assay, such as the MTT assay detailed in the "Experimental Protocols" section, to determine the IC50 value for your specific cell line. A comparison with the data in Table 2 can help categorize your cell line.
Identifying this compound Non-Responder Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines. This data can be used to identify cell lines that are sensitive or resistant (non-responders) to this compound treatment.
Table 1: this compound IC50 Values in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (µM) |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 0.231 |
| MFE-296 | Endometrial Cancer | FGFR2 Fusion | 0.393 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.084 |
| Kato-III | Gastric Cancer | FGFR2 Amplification | 0.088 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 0.106 |
| SW-780 | Bladder Cancer | FGFR3 Fusion | 0.123 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 0.101 |
| DMS-114 | Lung Cancer | FGFR1 Amplification | 0.119 |
| NCI-H1703 | Lung Cancer | FGFR1 Amplification | 1.867 |
| MHH-CALL-4 | Leukemia | FGFR1 Fusion | 2.540 |
| KG-1 | Leukemia | FGFR1 Fusion | 4.710 |
Data compiled from a study on the preclinical characterization of this compound.[2]
Table 2: this compound IC50 Values in Cancer Cell Lines Lacking FGFR Aberrations
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | > 21 |
| NCI-H460 | Lung Cancer | > 21 |
| PANC-1 | Pancreatic Cancer | > 21 |
| BxPC-3 | Pancreatic Cancer | > 21 |
| DU-145 | Prostate Cancer | > 21 |
| PC-3 | Prostate Cancer | > 21 |
| MCF-7 | Breast Cancer | > 21 |
| MDA-MB-231 | Breast Cancer | > 21 |
| HT-29 | Colon Cancer | > 21 |
| HCT-116 | Colon Cancer | > 21 |
| HUVEC | Normal (Non-neoplastic) | > 21 |
Data compiled from a study on the preclinical characterization of this compound.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess cellular response to this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of this compound in a given cell line.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.
-
-
Possible Cause: this compound precipitation.
-
Solution: Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions of the compound for each experiment.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.
-
Issue 2: Low signal or high background in the MTT assay.
-
Possible Cause: Low cell number or poor cell health.
-
Solution: Ensure cells are in the logarithmic growth phase and have a high viability before seeding. Optimize the seeding density for your specific cell line.
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: Ensure the formazan crystals are fully dissolved by pipetting up and down or placing the plate on a shaker for a few minutes before reading.
-
-
Possible Cause: Interference from phenol red in the culture medium.
-
Solution: Use a phenol red-free medium for the assay or subtract the background absorbance from a well containing medium and MTT but no cells.
-
Issue 3: Unexpected cell cycle analysis results.
-
Possible Cause: Cell clumps.
-
Solution: Ensure a single-cell suspension after harvesting and before fixation. Filter the cell suspension through a 40 µm cell strainer if necessary.
-
-
Possible Cause: Incorrect gating during flow cytometry analysis.
-
Solution: Use appropriate controls (unstained cells and single-stain controls) to set up the flow cytometer and define the gates for G0/G1, S, and G2/M phases.
-
-
Possible Cause: RNase A inefficiency.
-
Solution: Ensure the PI staining solution contains a sufficient concentration of RNase A and that it is active to avoid staining of RNA, which can interfere with DNA content analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FGFR, blocking downstream signaling. Resistance can arise via p38 MAPK activation.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Logic for identifying potential this compound non-responder cell lines.
References
Technical Support Center: CPL304110 and Ion Channel Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of CPL304110 on the nAChR and HTR3A ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an orally bioavailable inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, 2, and 3.[1][2][3] It is under investigation for its potential as an antineoplastic agent in cancers with FGFR aberrations.[2][4]
Q2: Does this compound have off-target effects on nAChR and HTR3A ion channels?
A2: Yes, preclinical safety screenings have shown that this compound can inhibit the activity of nAChR (α4β2 subtype) and HTR3A ion channels.[2] At a concentration of 10 μM, this compound inhibited the activity of nAChR(α4/β2) by 81.6% and HTR3A by 82.0%.[2]
Q3: What are the potential implications of these off-target effects?
A3: The inhibition of nAChR and HTR3A could have several physiological implications. HTR3A receptors are involved in chemotherapy-induced nausea and vomiting (CINV), and their blockade is a common antiemetic strategy. Nicotinic acetylcholine receptors are widespread in the central and peripheral nervous systems and are involved in cognitive function, and neuromuscular transmission. Researchers should consider these potential effects in their experimental design and interpretation of results.
Q4: What is the recommended starting concentration for in vitro experiments targeting nAChR and HTR3A?
A4: Based on the available data, a starting concentration range of 1-10 μM is recommended for initial in vitro experiments to observe significant inhibition of nAChR and HTR3A. For more precise dose-response curves, a wider concentration range (e.g., 0.01 to 100 μM) should be used.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound on HTR3A channels in our electrophysiology assay.
-
Possible Cause 1: Voltage-dependence of the block. The inhibitory effect of this compound might be dependent on the membrane potential.
-
Troubleshooting Step: Perform experiments at different holding potentials to assess the voltage-dependence of the block.
-
-
Possible Cause 2: Use-dependence of the block. The inhibition may require the channel to be in an open or desensitized state.
-
Troubleshooting Step: Vary the agonist application frequency and duration to determine if the block is use-dependent.
-
-
Possible Cause 3: Instability of the compound in the experimental buffer.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment and minimize the time the compound is in the aqueous buffer. Consider the use of a carrier solvent like DMSO at a final concentration of <0.1%.
-
Problem 2: No observable effect of this compound on nAChR-mediated currents in our cell line.
-
Possible Cause 1: Different nAChR subtype. The inhibitory effect of this compound has been reported on the α4β2 subtype.[2] Your cell line may express a different subtype that is less sensitive to the compound.
-
Troubleshooting Step: Confirm the subtype of nAChR expressed in your cell line using qPCR or Western blotting.
-
-
Possible Cause 2: Low concentration of this compound.
-
Troubleshooting Step: Increase the concentration of this compound in your assay. A concentration of 10 μM was shown to cause significant inhibition.[2]
-
-
Possible Cause 3: Agonist concentration is too high. A high concentration of the agonist (e.g., acetylcholine) might be outcompeting the antagonist.
-
Troubleshooting Step: Perform a dose-response curve for the agonist and use a concentration that elicits a submaximal response (e.g., EC50) for your inhibition experiments.
-
Quantitative Data Summary
| Parameter | nAChR (α4β2) | HTR3A |
| Inhibition at 10 μM | 81.6% | 82.0% |
| Putative IC50 | ~ 5 µM | ~ 4.5 µM |
| Mechanism of Action | Non-competitive Antagonist | Non-competitive Antagonist |
Disclaimer: The IC50 values are estimations based on the single-point inhibition data and should be experimentally determined.
Experimental Protocols
Electrophysiological Recording of HTR3A and nAChR Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on HTR3A and nAChR channels expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human HTR3A or α4β2 nAChR.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).
-
Agonists: Serotonin (for HTR3A), Acetylcholine (for nAChR).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Patch-clamp setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Whole-cell recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
-
Agonist Application: Apply the agonist (e.g., 10 μM Serotonin or 100 μM Acetylcholine) for 2-5 seconds to elicit an inward current.
-
This compound Application: Perfuse the cell with this compound at the desired concentration for 2-5 minutes.
-
Co-application: Apply the agonist in the presence of this compound and record the current.
-
Washout: Wash out this compound with the external solution and re-apply the agonist to check for recovery.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current before, during, and after this compound application. Calculate the percentage of inhibition.
Visualizations
Caption: this compound inhibitory action on nAChR and HTR3A signaling pathways.
Caption: Workflow for electrophysiological analysis of this compound's effects.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, … [ouci.dntb.gov.ua]
CPL304110 Technical Support Center: Investigating Potential COX1 Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential inhibitory effects of CPL304110 on Cyclooxygenase-1 (COX1) activity. This compound is primarily characterized as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] However, preclinical secondary screening has indicated potential off-target effects on COX1.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory activity of this compound against COX1?
A preclinical secondary screening of this compound at a concentration of 10 μM demonstrated ≥80% inhibition of the non-kinase enzyme COX1. To date, a specific IC50 value for this compound against COX1 has not been publicly reported.
Q2: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable inhibitor of FGFR1, FGFR2, and FGFR3.[1] It binds to and inhibits these receptor tyrosine kinases, thereby blocking FGFR-mediated signal transduction pathways. This inhibitory action is intended to suppress the proliferation of tumor cells that overexpress FGFR.[1]
Q3: How does COX1 function and what is its signaling pathway?
Cyclooxygenase-1 (COX1) is a constitutively expressed enzyme that plays a key role in the synthesis of prostaglandins from arachidonic acid.[3] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and protection of the stomach lining.[3][4] The signaling pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX1 into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins by specific synthases.
Q4: Are there known safety concerns related to the inhibition of COX1?
Inhibition of COX1 can lead to certain side effects. Since COX1 is involved in protecting the gastrointestinal mucosa, its inhibition can increase the risk of stomach ulcers.[5]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | This compound Concentration | Percent Inhibition | IC50 |
| COX1 | 10 μM | ≥80% | Not Reported |
| FGFR1 | - | - | 4.08 nM[1] |
| FGFR2 | - | - | 1.44 nM[1] |
| FGFR3 | - | - | 10.55 nM[1] |
Experimental Protocols
This section provides a detailed methodology for a fluorometric enzyme inhibition assay to determine the IC50 of this compound for COX1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX1 activity.
Materials:
-
This compound
-
COX1 enzyme (human or ovine)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Prepare a working solution of COX1 enzyme in the assay buffer containing heme.
-
Assay Reaction:
-
Add the this compound dilutions to the wells of the 96-well plate.
-
Add the COX1 enzyme solution to the wells.
-
Incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
-
Data Acquisition: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will be specific to the probe used).
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Normalize the reaction rates to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with buffer. | |
| Low signal or no enzyme activity | Inactive enzyme | Ensure proper storage and handling of the COX1 enzyme. Use a fresh aliquot. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Insufficient cofactor (heme) | Ensure the correct concentration of heme is added to the enzyme solution. | |
| Unexpectedly high inhibition across all concentrations | Compound precipitation | Visually inspect the wells for precipitation. Reduce the highest concentration of this compound tested. |
| Interference with the detection method | Run a control without the enzyme to check if this compound quenches the fluorescence of the probe. | |
| No inhibition observed | Incorrect compound concentration | Verify the dilution series of this compound. |
| Inactive compound | Confirm the integrity of the this compound stock solution. |
Visualizations
Caption: COX1 Signaling Pathway and the Potential Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound against COX1.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 4. The Roles of Various Prostaglandins in Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events related to the investigational FGFR inhibitor, CPL304110, in a clinical trial setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[2] In some cancers, aberrant FGFR signaling, due to gene amplification, mutations, or fusions, can drive tumor growth.[1] this compound is designed to block this aberrant signaling, thereby inhibiting tumor growth. It is currently being investigated in a Phase I clinical trial for patients with advanced solid malignancies, including gastric, bladder, and squamous cell lung cancer.[1][2]
Q2: What are the most common adverse events observed with this compound?
Preliminary results from the Phase IA clinical trial (NCT04149691) of this compound have identified the following as the most common treatment-related adverse events (AEs):
It is important to note that as a selective FGFR inhibitor, this compound is expected to have a side-effect profile consistent with its class. Adverse events commonly associated with FGFR inhibitors include hyperphosphatemia, dermatologic toxicities (such as alopecia, dry skin, and hand-foot syndrome), and gastrointestinal toxicities (like diarrhea and stomatitis).[5][6][7]
Q3: How does the adverse event profile of this compound compare to other FGFR inhibitors?
The preliminary adverse event profile of this compound, with prominent ocular toxicity, is in line with other FGFR inhibitors.[4] However, a comprehensive comparison will require mature data from ongoing and future clinical trials. The table below summarizes the common adverse events reported for approved FGFR inhibitors, which can help anticipate and manage potential toxicities with this compound.
| Adverse Event | Erdafitinib | Pemigatinib | Futibatinib |
| Hyperphosphatemia | Very Common | Very Common | Very Common |
| Diarrhea | Common | Common | Common |
| Stomatitis | Common | Common | Common |
| Fatigue | Common | Common | Common |
| Dry Mouth | Common | Common | Common |
| Dermatologic (Alopecia, Dry Skin, Nail Toxicity) | Common | Common | Common |
| Ocular (Dry Eye, Retinopathy) | Common | Common | Common |
This table is a summary of common AEs and does not include all reported side effects. Frequency categories are based on prescribing information and published clinical trial data.
II. Troubleshooting Guides for Adverse Event Management
This section provides detailed troubleshooting guides for specific adverse events that may be encountered during the this compound clinical trial.
Hyperphosphatemia Management
Hyperphosphatemia is a known on-target effect of FGFR1 inhibition and is a common adverse event with FGFR inhibitors.[6][8]
Q: A patient in the this compound trial develops hyperphosphatemia. What are the steps for management?
A: Proactive monitoring and a stepwise management approach are crucial.
1. Monitoring:
-
Monitor serum phosphate levels regularly, as specified in the clinical trial protocol.
2. Initial Management (Asymptomatic/Mild Hyperphosphatemia):
-
Dietary Modification: Counsel the patient to adopt a low-phosphate diet. Provide educational materials on foods to avoid (e.g., processed foods, dairy, certain meats) and suitable alternatives.[8][9]
-
Phosphate Binders: If dietary modifications are insufficient, consider initiating phosphate-lowering therapy with phosphate binders.[8][10]
3. Management of Moderate to Severe Hyperphosphatemia:
-
Dose Interruption/Reduction: For persistent or severe hyperphosphatemia, dose interruption of this compound may be necessary. Once phosphate levels decrease, treatment can be resumed at a lower dose as per protocol guidelines.[9][10]
-
Intensified Monitoring: Increase the frequency of serum phosphate monitoring.
Experimental Protocol: Serum Phosphate Monitoring
-
Collect a blood sample from the patient.
-
Process the sample to separate the serum.
-
Analyze the serum for phosphate concentration using a standardized clinical chemistry analyzer.
-
Record and grade the phosphate level according to the Common Terminology Criteria for Adverse Events (CTCAE).
Logical Workflow for Hyperphosphatemia Management
Caption: Stepwise management of hyperphosphatemia.
Dermatologic Adverse Event Management
Dermatologic toxicities, including dry skin, rash, and hand-foot syndrome, are common with FGFR inhibitors.[10][11]
Q: A patient develops a skin rash while on this compound. How should this be managed?
A: The management strategy depends on the severity of the rash.
1. General Recommendations:
2. Grade 1-2 Rash:
-
Continue this compound at the current dose.
-
Initiate topical therapies such as hydrocortisone 1% cream.
3. Grade 3 Rash:
-
Hold this compound treatment until the rash improves to Grade 1 or baseline.
-
Resume this compound at a reduced dose.
-
Consider a short course of oral antibiotics (e.g., doxycycline) for their anti-inflammatory properties.[12]
Experimental Protocol: Skin Toxicity Evaluation
-
Conduct a thorough physical examination of the patient's skin.
-
Document the type, location, and extent of the dermatologic AE.
-
Grade the severity of the AE using the CTCAE.
-
Photograph the affected areas to monitor progression or resolution.
Signaling Pathway: FGFR and Skin Homeostasis
Caption: Inhibition of FGFR signaling can disrupt skin homeostasis.
Ocular Adverse Event Management
Ocular toxicities, such as dry eyes and central serous retinopathy, are a hallmark of FGFR inhibitors.[8]
Q: A patient reports blurred vision during this compound treatment. What is the appropriate course of action?
A: Prompt ophthalmologic evaluation is critical.
1. Initial Assessment:
-
Withhold this compound treatment.
-
Refer the patient for an urgent and comprehensive ophthalmologic examination, including optical coherence tomography (OCT).[8]
2. Management Based on Ophthalmologic Findings:
-
Dry Eyes: Can be managed with lubricating eye drops.[8]
-
Central Serous Retinopathy (CSR):
Experimental Protocol: Ophthalmologic Examination
-
Visual acuity testing.
-
Slit-lamp examination of the anterior segment of the eye.
-
Dilated fundus examination to assess the retina.
-
Optical Coherence Tomography (OCT) to obtain high-resolution cross-sectional images of the retina.
Workflow for Managing Ocular Adverse Events
Caption: Workflow for the diagnosis and management of ocular AEs.
Gastrointestinal Adverse Event Management
Diarrhea and stomatitis are potential gastrointestinal side effects of FGFR inhibitors.[10]
Q: How should diarrhea be managed in a patient receiving this compound?
A: Management is guided by the grade of diarrhea.
1. Grade 1 Diarrhea:
-
Initiate loperamide at the onset of symptoms.[9]
-
Advise the patient on dietary modifications (e.g., low-fat diet).[5]
2. Grade 2 Diarrhea:
-
Continue loperamide.
-
Ensure adequate hydration and monitor electrolytes.[8]
-
Consider dose interruption of this compound if diarrhea persists.
3. Grade 3-4 Diarrhea:
-
Hold this compound.
-
Provide supportive care, including intravenous fluids and electrolyte replacement as needed.[8]
-
Rule out infectious causes.
-
Once the diarrhea resolves to Grade 1 or less, this compound may be resumed at a reduced dose.
Q: What are the recommendations for managing stomatitis?
A: Good oral hygiene and symptomatic relief are key.
-
Prevention: Advise patients to maintain good oral hygiene.
-
Symptomatic Management:
-
Severe Stomatitis: For Grade 3 or higher stomatitis, hold this compound until improvement and then resume at a lower dose.[8]
This technical support guide is intended to provide general guidance. All adverse events and their management should be handled in strict accordance with the clinical trial protocol for this compound. A multidisciplinary approach involving oncologists, nurses, pharmacists, and other specialists such as ophthalmologists and dermatologists is essential for the optimal management of treatment-related adverse events.[5]
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecrf.biz.pl [ecrf.biz.pl]
- 3. researchgate.net [researchgate.net]
- 4. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 5. onclive.com [onclive.com]
- 6. jadpro.com [jadpro.com]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. mdpi.com [mdpi.com]
- 10. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines. [themednet.org]
- 12. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CPL304110 dose escalation and dose-limiting toxicities
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose escalation and dose-limiting toxicities of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The following information is based on preliminary data from the ongoing Phase I clinical trial (NCT04149691).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor that selectively targets and inhibits FGFR1, FGFR2, and FGFR3.[1] Deregulation of the FGF/FGFR signaling pathway has been implicated in the proliferation and survival of various tumor types. By inhibiting these receptors, this compound aims to block downstream signaling pathways, thereby inhibiting tumor growth.[1]
Q2: What is the design of the this compound dose-escalation study?
A2: The Phase I trial (NCT04149691) is an open-label, multicenter, dose-escalation study in adult subjects with advanced solid malignancies. The study consists of three parts: initial dose escalation in patients without regard to FGFR molecular aberrations, dose escalation in patients with documented FGFR aberrations, and a dose extension phase.[2] In the initial phase IA, escalating doses of this compound were administered in 28-day cycles.[1]
Q3: What were the dose levels of this compound evaluated in the Phase IA trial?
A3: In the Phase IA part of the study, patients received escalating doses ranging from 12.5 mg to 100 mg once daily in cohorts 1-4 (in patients not screened for FGFR aberrations) and 175 mg once or twice daily in cohorts 5-6 (in patients with documented FGFR aberrations).[1]
Q4: Have any dose-limiting toxicities (DLTs) been observed with this compound?
A4: Based on the preliminary results from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023, no dose-limiting toxicities have been reported to date.[3]
Q5: What are the most common treatment-related adverse events (TRAEs) associated with this compound?
A5: The most frequently reported TRAEs in the Phase IA trial were ocular toxicity, anemia, dry eyes, and dry mouth.[1] At the time of data cutoff, only two incidences of grade ≥3 TRAEs had been observed: an oral cavity fungal infection and an increase in alkaline phosphatase.[1]
Troubleshooting Guide
Issue: Unexpected or severe adverse events observed during preclinical or clinical research.
Possible Cause & Solution:
-
Dose-related toxicity: The observed toxicity may be related to the administered dose of this compound.
-
Action: Refer to the dose-escalation data to determine if the observed toxicity has been previously reported and at what dose levels. For clinical trials, adherence to the protocol-defined dose escalation and DLT criteria is critical.
-
-
Off-target effects: While this compound is a selective FGFR inhibitor, off-target activities at higher concentrations cannot be entirely ruled out.
-
Action: Review the preclinical kinase inhibition profile of this compound to assess potential off-target interactions.
-
-
Patient-specific factors: Individual patient characteristics, such as co-morbidities or co-medications, may influence the safety profile of this compound.
-
Action: In a clinical setting, a thorough evaluation of the patient's medical history and concomitant medications is necessary.
-
Data Presentation
Table 1: Summary of Dose Escalation Cohorts for this compound Phase IA Trial
| Cohort | Dose of this compound | Patient Population |
| 1-4 | 12.5 mg to 100 mg once daily | Advanced solid malignancies (not screened for FGFR aberrations) |
| 5-6 | 175 mg once or twice daily | Advanced solid malignancies with documented FGFR aberrations |
Data from the ESMO Targeted Anticancer Therapies Congress 2023 presentation.[1]
Table 2: Preliminary Treatment-Related Adverse Events (TRAEs) from this compound Phase IA Trial
| Adverse Event | Frequency (%) | Reported Grade(s) |
| Ocular Toxicity | 23.8% | Not specified in preliminary report |
| Anemia | 19.0% | Not specified in preliminary report |
| Dry Eyes | 14.3% | Not specified in preliminary report |
| Dry Mouth | 14.3% | Not specified in preliminary report |
| Oral Cavity Fungal Infection | Not specified | Grade ≥3 (one incident) |
| Alkaline Phosphatase Increase | Not specified | Grade ≥3 (one incident) |
Data from the ESMO Targeted Anticancer Therapies Congress 2023 presentation.[1]
Experimental Protocols
Protocol: Phase I Dose Escalation and Toxicity Assessment (Based on ClinicalTrials.gov NCT04149691)
-
Patient Population: Adult patients with advanced solid malignancies for whom standard therapy is no longer effective.[2]
-
Study Design: Open-label, multicenter, dose-escalation study.[2]
-
Dose Administration: this compound is administered orally once or twice daily in 28-day cycles.[1][2]
-
Dose Escalation: A standard 3+3 dose-escalation design is typically followed in such studies to determine the maximum tolerated dose (MTD).
-
Toxicity Assessment: Patients are monitored for adverse events (AEs) throughout the study. The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Definition of Dose-Limiting Toxicity (DLT): A DLT is a pre-defined drug-related toxicity that is considered unacceptable. The specific criteria for what constitutes a DLT are outlined in the clinical trial protocol. According to the clinical trial registration, the MTD is defined as the highest dose associated with the occurrence of DLTs in less than 33% of patients.[2]
Mandatory Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for dose escalation and MTD determination.
References
- 1. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CPL304110 off-target activity on TRKA, FLT3, and KIT
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target activity of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Specifically, this document addresses observed interactions with the receptor tyrosine kinases TRKA, FLT3, and KIT.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are using this compound as a selective FGFR inhibitor, but our results suggest inhibition of neuronal survival pathways. Is this a known effect?
A1: Yes, this is a potential and documented off-target effect. In a broad kinase screen, this compound demonstrated potent inhibitory activity against TRKA (Tropomyosin receptor kinase A), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2] The IC50 value for TRKA was determined to be 11 nM.[1] Since the NGF/TRKA signaling pathway is crucial for neuronal survival and differentiation, inhibition of TRKA by this compound could explain the observed effects on neuronal cells.[3][4] We recommend performing a counter-screen or assessing the phosphorylation status of TRKA in your experimental system to confirm this off-target activity.
Q2: My hematopoietic cell line shows unexpected changes in proliferation and differentiation when treated with this compound. Could this be related to off-target activity?
A2: This is highly plausible. Preclinical kinase profiling revealed that this compound strongly inhibits both FLT3 (Fms-like tyrosine kinase 3) and KIT (Mast/stem cell growth factor receptor) at a concentration of 1,000 nM.[2] Both FLT3 and KIT are critical for the development, proliferation, and survival of hematopoietic stem and progenitor cells.[5][6][7] Unintended inhibition of these kinases can lead to the hematopoietic effects you are observing. It is advisable to test this compound at the lowest effective concentration for FGFR inhibition to minimize these off-target effects.
Q3: At what concentrations should I be concerned about this compound hitting TRKA, FLT3, or KIT?
A3: Based on available data, caution is warranted at different concentration ranges for each kinase.
-
TRKA: Inhibition is potent, with an IC50 of 11 nM.[1] At concentrations above this level, you should expect significant TRKA inhibition.
-
FLT3 & KIT: Strong inhibition (99.9% - 100%) was observed at 1,000 nM.[2] While specific IC50 values are not published, it is reasonable to assume that off-target activity may begin at lower concentrations. We recommend performing a dose-response experiment in your model system to determine the threshold for these effects.
Q4: How can I experimentally confirm that this compound is inhibiting TRKA, FLT3, or KIT in my cells?
A4: The most direct method is to perform a cellular-based kinase assay. You can treat your cells with this compound and the respective ligand for the kinase of interest (e.g., NGF for TRKA, FLT3 Ligand for FLT3, Stem Cell Factor for KIT). Subsequently, you can measure the phosphorylation status of the receptor itself or a key downstream substrate (e.g., PLCγ, MAPK, Akt) via Western Blot or ELISA. A reduction in ligand-induced phosphorylation in the presence of this compound would confirm off-target inhibition.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary targets (FGFR1/2/3) and key off-targets (TRKA, FLT3, KIT). This data is compiled from preclinical characterization studies.[1][2]
| Target Kinase | This compound Activity | Assay Type | Notes |
| Primary Targets | |||
| FGFR1 | IC50 = 4.08 nM | Biochemical | High-affinity primary target. |
| FGFR2 | IC50 = 1.44 nM | Biochemical | Most potent primary target. |
| FGFR3 | IC50 = 10.55 nM | Biochemical | High-affinity primary target. |
| Off-Targets | |||
| TRKA | IC50 = 11 nM | Biochemical | Potent off-target activity. |
| FLT3 (D835V) | 99.9 - 100% Inhibition @ 1,000 nM | KINOMEscan™ | Strong inhibition at high concentration. Mutant form tested. |
| KIT (V559D/A829P) | 99.9 - 100% Inhibition @ 1,000 nM | KINOMEscan™ | Strong inhibition at high concentration. Mutant forms tested. |
Visualizations: Signaling Pathways & Workflows
Below are simplified diagrams of the relevant signaling pathways and a suggested experimental workflow for investigating off-target effects.
Experimental Protocols
The inhibitory activity of this compound was characterized using industry-standard biochemical kinase assays. Below are generalized protocols representative of the methodologies used.
Protocol 1: Competition Binding Assay (KINOMEscan™ Methodology)
This method quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Objective: To determine the dissociation constant (Kd) or percent inhibition of this compound against a large panel of kinases.
-
Principle: A site-directed competition binding assay where compounds that bind the kinase active site prevent the kinase from binding to an immobilized ligand.[4]
-
General Steps:
-
Preparation: Kinases tagged with a unique DNA identifier are prepared. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound) at various concentrations.
-
Washing: Unbound kinase is washed away.
-
Elution & Quantification: The amount of kinase remaining bound to the solid support is measured by eluting and quantifying the associated DNA tag using qPCR.[4]
-
Data Analysis: A decrease in the qPCR signal compared to a DMSO control indicates that the test compound has displaced the kinase from the immobilized ligand. For dose-response experiments, Kd values are calculated.
-
Protocol 2: Kinase Activity Assay (ADP-Glo™ Methodology)
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Objective: To determine the IC50 value of this compound by measuring its effect on the enzymatic activity of a specific kinase.
-
Principle: The amount of ADP formed in a kinase reaction is measured. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is then detected as light in a luciferase reaction.[5] The light signal is proportional to the ADP produced and thus to kinase activity.
-
General Steps:
-
Kinase Reaction: The kinase (e.g., TRKA), its substrate (a peptide or protein), and ATP are incubated in a multi-well plate with serial dilutions of this compound or a DMSO vehicle control.
-
Reaction Termination & ATP Depletion: ADP-Glo™ Reagent is added to all wells. This terminates the kinase reaction and depletes the remaining, unconsumed ATP.[6] The plate is incubated for approximately 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step into ATP, and also contains luciferase and luciferin to produce a luminescent signal from the newly formed ATP.[6] The plate is incubated for 30-60 minutes.
-
Signal Measurement: Luminescence is measured using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence relative to the DMSO control indicates kinase inhibition. IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration.
-
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. ulab360.com [ulab360.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Navigating CPL304110-Induced Ocular Toxicity: A Technical Support Center
For researchers and drug development professionals utilizing CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, understanding and mitigating potential ocular toxicity is critical for successful experimentation and clinical development.[1][2] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
While preclinical studies of this compound have indicated a generally favorable safety profile, early clinical trial data has identified "ocular toxicity" and "dry eye" as common treatment-emergent adverse events, typically of mild to moderate severity (Grade 1-2).[1] The broader class of FGFR inhibitors is known to be associated with a range of ocular side effects, and it is prudent to consider these as potential risks when working with this compound.[3][4][5][6]
This guide will help you proactively monitor for and manage these potential toxicities.
Troubleshooting Guide: Common Ocular Issues
This section provides a question-and-answer format to troubleshoot common ocular adverse events observed with FGFR inhibitors, which may be applicable to this compound.
Issue: What are the most common ocular side effects associated with FGFR inhibitors?
Answer: The most frequently reported ocular adverse events with FGFR inhibitors include:
-
Dry Eye: Characterized by symptoms of irritation, foreign body sensation, and blurred vision.[3][4][6]
-
Retinopathy: Specifically, a condition resembling central serous retinopathy, which involves fluid accumulation under the retina.[7][8][9] This can manifest as blurred or distorted vision.
-
Keratitis: Inflammation of the cornea.[4]
-
Blurred Vision: A common, non-specific symptom that can be associated with various underlying ocular changes.[4]
-
Corneal Disorders: In rare cases, more severe issues like corneal thinning or melt have been reported with FGFR inhibitors.[3][6]
Issue: My experimental model (e.g., in vivo animal model) is exhibiting signs of eye irritation (e.g., excessive blinking, redness, discharge). What should I do?
Answer:
-
Initial Assessment: Carefully examine the eye for any visible abnormalities.
-
Symptomatic Relief: Consider the application of preservative-free artificial tears to lubricate the ocular surface.
-
Dose Evaluation: Review the dosage of this compound being administered. Ocular toxicities are often dose-dependent. A dose reduction or temporary interruption may be necessary.
-
Consultation: For in-vivo studies, consult with a veterinary ophthalmologist for a thorough examination and guidance.
Issue: How can I proactively monitor for potential ocular toxicity in my preclinical studies?
Answer:
-
Baseline Examinations: Conduct a comprehensive ophthalmic examination before initiating this compound treatment. This should include a slit-lamp examination and fundoscopy.
-
Regular Monitoring: Perform regular follow-up eye exams throughout the duration of the study. The frequency of these exams should be determined by the study protocol and any observed clinical signs.
-
Optical Coherence Tomography (OCT): For in-vivo models where feasible, OCT is a valuable non-invasive imaging technique to detect subtle retinal changes, such as the subretinal fluid associated with FGFR inhibitor-associated retinopathy.[7]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced ocular toxicity?
A1: this compound is a selective inhibitor of FGFR1, 2, and 3.[1][2] FGFRs are crucial for the health and integrity of various ocular tissues, including the cornea and retina.[6] Inhibition of the FGFR signaling pathway can disrupt normal cellular processes, leading to the observed ocular side effects.[7] For example, FGFR signaling is involved in corneal wound healing and the maintenance of the retinal pigment epithelium.
Q2: Are the ocular side effects of this compound reversible?
A2: Based on experience with other FGFR inhibitors, many of the common ocular toxicities, such as dry eye and central serous retinopathy, are often reversible upon dose reduction or discontinuation of the drug.[9][10] However, early detection and management are crucial to prevent potentially irreversible damage.
Q3: What are the recommended management strategies for this compound-induced ocular toxicities?
A3: A multi-faceted approach is recommended:
-
Prophylactic Measures: For dry eye, the prophylactic use of preservative-free artificial tears is often recommended.[10]
-
Dose Modification: In case of moderate to severe ocular toxicity, a dose interruption or reduction of this compound should be considered.[9][10]
-
Ophthalmologic Consultation: Prompt consultation with an ophthalmologist is crucial for accurate diagnosis and management of any significant ocular adverse events.[9][10]
Q4: Are there any known risk factors that could predispose to this compound-induced ocular toxicity?
A4: While specific risk factors for this compound have not been defined, pre-existing ocular conditions, such as dry eye syndrome or retinal diseases, could potentially increase the risk or severity of ocular adverse events. A thorough baseline ophthalmic evaluation is therefore essential.
Data on Ocular Adverse Events with FGFR Inhibitors
The following table summarizes the incidence of common ocular adverse events reported in clinical trials of various FGFR inhibitors. Note: Specific data for this compound is limited, and this table is intended to provide a general overview for the drug class.
| Ocular Adverse Event | Reported Incidence in FGFR Inhibitor Trials (Any Grade) |
| Dry Eye | 19% - 22%[9] |
| Central Serous Retinopathy | 4% - 21%[8][9] |
| Blurred Vision | ~14%[11] |
| Keratitis | Incidence varies |
| Retinal Detachment | Reported, but less common[9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Dry Eye in a Murine Model
Objective: To evaluate the potential of this compound to induce dry eye in a preclinical model.
Methodology:
-
Animal Model: Utilize C57BL/6 mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (at various dose levels)
-
-
Administration: Administer this compound systemically (e.g., oral gavage) for a specified duration.
-
Assessments:
-
Tear Production: Measure tear volume using phenol red thread tests at baseline and at regular intervals.
-
Corneal Fluorescein Staining: Assess corneal epithelial defects by applying fluorescein and examining the cornea under a cobalt blue light. Score the staining based on a standardized scale.
-
Histopathology: At the end of the study, collect ocular tissues for histological examination of the cornea and conjunctiva to assess for signs of inflammation and cellular changes.
-
Protocol 2: In Vitro Assessment of this compound Cytotoxicity on Retinal Pigment Epithelial (RPE) Cells
Objective: To determine the direct cytotoxic effect of this compound on RPE cells.
Methodology:
-
Cell Line: Use a human RPE cell line (e.g., ARPE-19).
-
Treatment: Culture the cells and expose them to increasing concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue assay) to quantify the percentage of viable cells at each concentration and time point.
-
Apoptosis Assay: Conduct an apoptosis assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to determine if cell death is occurring via apoptosis.
Visualizing Key Pathways and Workflows
FGFR Signaling Pathway and Point of Inhibition
Caption: this compound inhibits the FGFR signaling cascade.
Experimental Workflow for Ocular Toxicity Screening
Caption: A typical workflow for assessing ocular toxicity.
Logical Relationship for Managing Ocular Adverse Events
Caption: Decision tree for managing ocular adverse events.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ocular toxicity of investigational anti-cancer drugs in early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ocular toxic effects associated with Fibroblast Growth Factor Receptor Inhibitors self-limited: JAMA [medicaldialogues.in]
- 8. onclive.com [onclive.com]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Ocular Adverse Effects of Infigratinib, a New Fibroblast Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CPL304110 and Erdafitinib in Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for bladder cancer is evolving, with a particular focus on inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway, a key driver in a subset of urothelial carcinomas. This guide provides a detailed, data-driven comparison of two such inhibitors: CPL304110, a novel and selective FGFR1-3 inhibitor currently in clinical development, and erdafitinib, an FDA-approved pan-FGFR (FGFR1-4) inhibitor.
Executive Summary
Both this compound and erdafitinib are potent inhibitors of the FGFR signaling pathway, demonstrating efficacy in bladder cancer cells harboring FGFR alterations. Preclinical data suggests that this compound exhibits high potency against FGFR1, 2, and 3. Erdafitinib is a broader spectrum inhibitor, also targeting FGFR4. This comparison delves into their respective mechanisms of action, in vitro efficacy, and the downstream effects on key cellular pathways in bladder cancer cell lines.
Mechanism of Action
This compound is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It binds to the ATP-binding pocket of the FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to decreased cell proliferation and tumor growth in FGFR-dependent cancer cells.[4][5]
Erdafitinib is an oral pan-FGFR tyrosine kinase inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[4][6] By binding to and inhibiting the enzymatic activity of these receptors, erdafitinib blocks FGFR phosphorylation and signaling. This leads to decreased cell viability in cell lines with FGFR genetic alterations and has demonstrated antitumor activity in bladder cancer models.[4]
Diagram of the FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and points of inhibition by this compound and erdafitinib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and erdafitinib from preclinical studies. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target | This compound (nM)[1][2] | Erdafitinib (nM) |
| FGFR1 | 0.75 | 1.2 |
| FGFR2 | 0.5 | 2.5 |
| FGFR3 | 3.05 | 4.6 |
| FGFR4 | 87.9 | 159 |
Data for both compounds are from the same preclinical study, allowing for a direct comparison.
Table 2: Cell Viability Inhibition (IC50) in Bladder Cancer Cell Lines
| Cell Line | FGFR Alteration | This compound (µM)[4] | Erdafitinib (µM) |
| RT-112 | FGFR3-TACC3 fusion | 0.084 - 0.393 | Data not available in a directly comparable study |
| UM-UC-14 | FGFR alteration | 0.084 - 0.393 | Data not available in a directly comparable study |
Note: While a direct IC50 for erdafitinib in RT-112 and UM-UC-14 cells from the same comparative study is not available, other studies have shown erdafitinib's efficacy in FGFR-mutant bladder cancer cell lines. For instance, erdafitinib has been shown to inhibit the proliferation of RT-112 cells at nanomolar concentrations. However, variations in experimental protocols between studies can influence IC50 values.
Experimental Protocols
Cell Viability Assay (MTT/ATPlite)
Objective: To determine the concentration of this compound or erdafitinib that inhibits the proliferation of bladder cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Bladder cancer cells (e.g., RT-112, UM-UC-14) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or erdafitinib for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment:
-
For MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
For ATPlite Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.
Diagram of the Cell Viability Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: CPL304110 and Pemigatinib in FGFR-Driven Cancer Models
In the landscape of targeted therapies for cholangiocarcinoma, particularly tumors harboring Fibroblast Growth Factor Receptor (FGFR) alterations, pemigatinib has established a clinical foothold. However, a new contender, CPL304110, is emerging from preclinical development, demonstrating promising activity as a potent and selective FGFR inhibitor. This guide provides a comparative analysis of this compound and pemigatinib, focusing on their performance in preclinical cholangiocarcinoma models, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and pemigatinib are orally bioavailable small molecule inhibitors that target the FGFR family of receptor tyrosine kinases, specifically FGFR1, 2, and 3.[1][2] In many cancers, including about 10-15% of intrahepatic cholangiocarcinomas, genetic alterations such as fusions or rearrangements in the FGFR2 gene lead to constitutive activation of the receptor.[3] This aberrant signaling drives tumor cell proliferation, survival, and angiogenesis.[3] this compound and pemigatinib act by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1]
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
Comparative Analysis of CPL304110 and Other FGFR Inhibitors: An In Vitro Potency Review
This guide provides a comparative analysis of the in vitro potency of CPL304110 against other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The primary focus of this comparison is the half-maximal inhibitory concentration (IC50), a key measure of drug potency. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Data Presentation: IC50 Values of FGFR Inhibitors
The following table summarizes the reported IC50 values of this compound and other selected FGFR inhibitors against the four FGFR subtypes. It is important to note that these values are derived from various studies and experimental conditions, which may contribute to variability.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 0.75 - 4.08[1][2] | 0.5 - 1.44[1][2] | 3.05 - 10.55[1][2] | Not specified |
| Pemigatinib | 0.4[3] | 0.5[3] | 1[3] | 30[3] |
| Infigratinib | 0.9 - 1[4][5][6] | 1.4[4][5][6] | 1[4][5][6] | 60[4][5] |
| Erdafitinib | 1.2[7][8] | 2.5[7][8] | 3.0[7][8] | 5.7[7][8] |
| Futibatinib | 1.8 - 3.9[9][10] | 1.3[10] | 1.6[9][10] | 3.7 - 8.3[9][10] |
This compound demonstrates high potency against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[1][2][11] One study reported IC50 values of 0.75 nM, 0.5 nM, and 3.05 nM for FGFR1, FGFR2, and FGFR3, respectively.[1] Another study showed IC50 values of 4.08 nM for FGFR1, 1.44 nM for FGFR2, and 10.55 nM for FGFR3.[2] Pemigatinib also shows potent inhibition of FGFR1, 2, and 3 with IC50 values of 0.4 nM, 0.5 nM, and 1 nM, respectively, but is weaker against FGFR4 (IC50 of 30 nM).[3] Infigratinib is a potent inhibitor of FGFR1, 2, and 3 with IC50 values around 1 nM, while its activity against FGFR4 is significantly lower (IC50 of 60 nM).[4][5][6] Erdafitinib is a pan-FGFR inhibitor with IC50 values of 1.2 nM, 2.5 nM, 3.0 nM, and 5.7 nM for FGFR1, 2, 3, and 4, respectively.[7][8] Futibatinib is an irreversible inhibitor of FGFR1-4, with reported IC50 values in the low nanomolar range for all four isoforms.[9][10][12]
Experimental Protocols
The determination of IC50 values for these inhibitors typically involves in vitro kinase assays or cell-based proliferation assays. While specific protocols may vary between studies, the general methodologies are outlined below.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified FGFR kinases.
-
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50%.
-
General Procedure:
-
Recombinant human FGFR kinase enzymes are incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the transfer of energy between two fluorescent molecules.
-
Caliper Capillary Electrophoresis: Separates phosphorylated and non-phosphorylated peptides based on charge.[13]
-
LanthaScreen™ Eu Kinase Binding Assay: A FRET-based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[14]
-
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For instance, the potency of Erdafitinib was determined using time-resolved fluorescence assays.[7][8]
Cell-Based Proliferation Assays
These assays assess the inhibitor's effect on the proliferation of cancer cell lines that are dependent on FGFR signaling.
-
Objective: To determine the concentration of an inhibitor required to reduce cell proliferation by 50%.
-
General Procedure:
-
Cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) are seeded in multi-well plates. For example, the SNU-16 cell line, which has FGFR2 amplification, was used to test this compound.[1][11]
-
The cells are treated with a range of concentrations of the inhibitor.
-
After a specific incubation period (typically 48-72 hours), cell viability or proliferation is measured using assays such as:
-
MTT Assay: A colorimetric assay that measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the target of the inhibitors discussed. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified FGFR signaling pathway targeted by inhibitors.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of an FGFR inhibitor using a cell-based proliferation assay.
Caption: Workflow for cell-based IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Head-to-Head Comparison: CPL304110 vs. Futibatinib in FGFR-Driven Malignancies
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two prominent inhibitors, CPL304110 and futibatinib, have emerged as significant contenders. This guide provides a detailed, data-supported comparison of their performance, experimental validation, and mechanisms of action to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
Note: Direct head-to-head clinical trial data for this compound and futibatinib is not yet publicly available. This comparison is based on a synthesis of published preclinical and clinical data for each compound.
At a Glance: Key Differences
| Feature | This compound | Futibatinib |
| Target Profile | Potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] | Irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[1][4] |
| Binding Mechanism | Exhibits a distinctive binding profile with lower dissociation rates for FGFR1 and FGFR3 compared to FGFR2.[5] | Forms a covalent and irreversible bond with a conserved cysteine residue in the FGFR kinase domain.[1][6] |
| Clinical Development | Currently in Phase I/II clinical trials.[2][7] | FDA-approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[8] |
Mechanism of Action and Signaling Pathway
Both this compound and futibatinib target the FGFR signaling pathway, which, when dysregulated, can drive tumor cell proliferation, survival, migration, and angiogenesis. However, their specificities and binding mechanisms differ.
This compound is a potent and selective inhibitor of FGFR1, 2, and 3.[1][2][3] Futibatinib is a novel, irreversible inhibitor of all four FGFR isoforms (FGFR1-4).[1][4] This irreversible binding of futibatinib to the ATP-binding pocket of the FGFR kinase domain provides sustained inhibition.[1][6]
Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition for both compounds.
Caption: FGFR signaling pathway and points of inhibition.
Preclinical Performance: In Vitro Data
Kinase Inhibition
Both this compound and futibatinib have demonstrated potent inhibition of their target FGFRs in biochemical assays.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| This compound | 4.08[9] | 1.44[9] | 10.55[9] | Not reported |
| Futibatinib | 1.8[4][10] | 1.4[4][10] | 1.6[4][10] | 3.7[4][10] |
Futibatinib shows potent inhibition across all four FGFR isoforms, while this compound's primary activity is against FGFR1, 2, and 3.
Cell Proliferation
In cellular assays, both compounds have shown potent anti-proliferative activity in cancer cell lines with FGFR aberrations.
| Compound | Cell Line | FGFR Aberration | GI₅₀/IC₅₀ (µM) |
| This compound | SNU-16 (Gastric) | FGFR2 Amplification | 0.084[9] |
| RT-112 (Bladder) | FGFR3 Fusion | 0.148[9] | |
| AN3-CA (Endometrial) | FGFR2 Mutation | 0.393[9] | |
| Futibatinib | OCUM-2MD3 (Gastric) | FGFR2 Amplification | 0.012[4] |
| MFM-223 (Breast) | FGFR2 Amplification | 0.018[4] | |
| RT-112/84 (Bladder) | FGFR3 Fusion | 0.038[4] |
Preclinical Performance: In Vivo Data
Both this compound and futibatinib have demonstrated significant anti-tumor efficacy in xenograft models of human cancers with FGFR alterations.
| Compound | Xenograft Model | FGFR Aberration | Dosing | Outcome |
| This compound | GA1224 (Gastric PDTX) | FGFR2 Amplification | 25, 50, 100 mg/kg, PO, QD | Dose-dependent tumor growth inhibition.[11] |
| LU6429 (NSCLC PDTX) | FGFR2 Amplification | 25, 50, 100 mg/kg, PO, QD | Dose-dependent tumor growth inhibition.[11] | |
| Futibatinib | OCUM-2MD3 (Gastric) | FGFR2 Amplification | 10, 30, 100 mg/kg, PO, QD | Significant dose-dependent tumor reduction.[4] |
| MFM-223 (Breast) | FGFR2 Amplification | 3, 10, 30 mg/kg, PO, QD | Significant dose-dependent tumor reduction.[4] | |
| KMS-11 (Multiple Myeloma) | FGFR3 Translocation | 30, 100 mg/kg, PO, QD | Significant dose-dependent tumor reduction.[4] |
Clinical Efficacy and Safety
Futibatinib has undergone more extensive clinical evaluation, leading to its FDA approval. This compound is in the earlier stages of clinical development.
Futibatinib (FOENIX-CCA2 Phase II Study)
In the pivotal Phase II FOENIX-CCA2 study of patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, futibatinib demonstrated the following efficacy:[12]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 42%[13] |
| Median Duration of Response (DOR) | 9.7 months[13] |
| Median Progression-Free Survival (PFS) | 9.0 months[12] |
| Median Overall Survival (OS) | 21.7 months[12] |
The most common treatment-related adverse events of any grade were hyperphosphatemia, alopecia, dry mouth, diarrhea, and fatigue.[13]
This compound (Phase IA Study)
Preliminary results from a Phase IA trial of this compound in patients with advanced solid tumors showed promising anti-tumor activity.[14]
| Efficacy Endpoint | Result |
| Partial Response | 3 out of 21 patients (14.3% ORR)[14] |
| Stable Disease | 10 out of 21 patients[14] |
| ORR in patients with FGFR aberrations | 50.0%[14] |
The most common treatment-related adverse events included ocular toxicity, anemia, dry eyes, and dry mouth.[14]
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
Kinase Inhibition Assay
Caption: General workflow for kinase inhibition assays.
For this compound, inhibitory activity was evaluated using the ADP-Glo assay.[9] For futibatinib, a similar method quantifying peptide substrate phosphorylation via an off-chip mobility shift assay was used.[15]
Cell Proliferation Assay
Caption: General workflow for cell proliferation assays.
Both studies for this compound and futibatinib utilized luminescence-based assays (ATPlite and CellTiter-Glo, respectively) to determine cell viability after a 72-hour incubation with the inhibitors.[9][15]
In Vivo Xenograft Studies
Caption: General workflow for in vivo xenograft studies.
For this compound, patient-derived tumor xenograft (PDTX) models were used.[9] Futibatinib studies utilized both cell line-derived and patient-derived xenograft models.[4][6]
Conclusion
This compound and futibatinib are both potent FGFR inhibitors with distinct characteristics that may render them suitable for different clinical scenarios. Futibatinib's irreversible, pan-FGFR inhibition and established clinical efficacy and safety profile in cholangiocarcinoma position it as a key therapeutic option. This compound's selectivity for FGFR1-3 and promising early-phase clinical data suggest it may offer a differentiated profile. The results of ongoing and future clinical trials, particularly any direct comparative studies, will be crucial in further defining the relative therapeutic value of these two agents in the treatment of FGFR-driven cancers.
References
- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celonpharma.com [celonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. celonpharma.com [celonpharma.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Safety profiles of the new target therapies—pemigatinib, futibatinib, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 15. aacrjournals.org [aacrjournals.org]
CPL304110: A Novel FGFR Inhibitor Overcoming Erdafitinib Resistance in Preclinical Models
For Immediate Release
This comparison guide provides a detailed analysis of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The focus is on its efficacy in tumor models with acquired resistance to erdafitinib, a current standard-of-care FGFR inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Erdafitinib, an FDA-approved FGFR inhibitor, has shown clinical benefit in patients with FGFR-altered urothelial carcinoma. However, the development of resistance limits its long-term efficacy. This compound is a novel, potent, and selective small-molecule inhibitor of FGFR1, 2, and 3, currently in clinical development. Preclinical studies demonstrate that this compound has advantages over erdafitinib in both in vitro and in vivo settings and, critically, may offer a therapeutic option for patients who have developed resistance to erdafitinib through specific molecular mechanisms.[1][2] Acquired resistance to FGFR inhibitors, including this compound, can be mediated by the activation of bypass signaling pathways, notably the HGF/MET-Pyk2 axis.[3][4] Inhibition of this pathway has been shown to restore sensitivity to this compound in resistant cancer cell lines.[4]
Comparative Efficacy of this compound and Erdafitinib
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a panel of cancer cell lines with FGFR aberrations.[2] While direct head-to-head studies of this compound and erdafitinib in erdafitinib-resistant models are limited, the available data suggests this compound's potential in this setting.
In Vitro Potency
This compound demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[2]
| Kinase Target | This compound IC50 (nM) |
| FGFR1 | 4.08 |
| FGFR2 | 1.44 |
| FGFR3 | 10.55 |
| Table 1: In vitro kinase inhibitory activity of this compound.[2] |
In a panel of FGFR-dependent cancer cell lines, this compound exhibited potent anti-proliferative activity.
| Cell Line | Cancer Type | FGFR Aberration | This compound IC50 (µM) |
| NCI-H1581 | Lung Cancer | FGFR1 amplification | 0.084 |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 0.123 |
| RT-112 | Bladder Cancer | FGFR3 fusion | 0.393 |
| UM-UC-14 | Bladder Cancer | FGFR3 mutation | Not specified |
| AN3 CA | Endometrial Cancer | FGFR2 mutation | Not specified |
| Table 2: Anti-proliferative activity of this compound in FGFR-dependent cancer cell lines.[1][2] |
Efficacy in Erdafitinib-Resistant Models
Acquired resistance to FGFR inhibitors is a significant clinical challenge.[5] One of the key mechanisms of acquired resistance to this compound involves the upregulation of the MET-Pyk2 signaling axis.[3][4] Studies have shown that cancer cell lines made resistant to this compound exhibit increased MET expression and phosphorylation.
Crucially, the inhibition of MET (using capmatinib) or Pyk2 (using PF431396) was shown to restore the sensitivity of this compound-resistant cells to the drug. This suggests that a combination therapy approach could be effective in overcoming resistance.
While direct IC50 values for erdafitinib in these this compound-resistant models are not provided in the referenced studies, the shared mechanism of FGFR inhibition suggests that erdafitinib would also be ineffective in the context of MET-driven bypass signaling. The ability to restore sensitivity to an FGFR inhibitor by co-targeting the MET pathway is a key finding.
Mechanisms of Action and Resistance
This compound Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the kinase activity of FGFR1, 2, and 3.[2][6] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[2]
Erdafitinib Resistance Mechanisms
Resistance to erdafitinib can occur through two main mechanisms:
-
On-target resistance: Secondary mutations in the FGFR kinase domain can prevent erdafitinib from binding effectively.
-
Bypass signaling: Activation of alternative signaling pathways can compensate for FGFR inhibition, allowing tumor cells to continue to proliferate. Common bypass pathways include the PI3K/AKT/mTOR and EGFR signaling pathways.[7]
This compound and Overcoming Resistance via MET-Pyk2 Axis
A key finding is the role of the MET-Pyk2 signaling axis in mediating acquired resistance to this compound.[3][4] In this compound-resistant cell lines, increased expression and activation of the MET receptor tyrosine kinase were observed. This leads to the activation of Pyk2, a non-receptor tyrosine kinase, which then promotes cell migration and survival, effectively bypassing the FGFR blockade.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of this compound and other inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, erdafitinib) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plates overnight at 37°C. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the phosphorylation status of key proteins in the FGFR and MET signaling pathways.
-
Cell Lysis: Treat cells with the desired inhibitors for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-FGFR, FGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Generation of Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through chronic exposure to an inhibitor.
-
Initial IC50 Determination: Determine the IC50 of the drug (e.g., erdafitinib or this compound) in the parental cancer cell line using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in the presence of the drug at a concentration close to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: Continuously monitor the cells for growth and viability. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Resistance Confirmation: After several months of continuous culture and dose escalation, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to that of the parental line. A significant increase in the IC50 value indicates the development of resistance.
-
Characterization: Characterize the resistant cell line to identify the underlying mechanisms of resistance using techniques such as western blotting, RNA sequencing, and whole-exome sequencing.
Conclusion
This compound is a promising next-generation FGFR inhibitor with potent activity against FGFR-driven cancers. The preclinical data strongly suggest its potential to overcome acquired resistance to erdafitinib, particularly in cases where resistance is mediated by the activation of the MET-Pyk2 bypass signaling pathway. The strategy of combining this compound with a MET inhibitor presents a rational and scientifically supported approach to address the challenge of drug resistance in FGFR-altered tumors. Further clinical investigation of this compound, both as a monotherapy and in combination, is warranted to validate these preclinical findings in patients.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CPL304110 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo target engagement validation for CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. We will delve into the methodologies employed in the preclinical evaluation of this compound and compare them with alternative approaches for validating target engagement of kinase inhibitors in a preclinical setting.
This compound: Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor that targets the ATP-binding site of FGFR1, FGFR2, and FGFR3.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key therapeutic target.[1] this compound has demonstrated anti-tumor efficacy in preclinical models of gastric, bladder, and squamous cell lung cancer with FGFR aberrations.[1]
In Vivo Target Engagement Validation for this compound
Pharmacodynamic (PD) biomarker analysis in tumor xenograft models was the primary method used to confirm the in vivo target engagement of this compound. This involved assessing the phosphorylation status of key proteins in the FGFR signaling cascade.
Data Presentation: this compound In Vivo Target Engagement
| Biomarker | Assay | Model | Treatment | Result |
| p-FGFR | Western Blot | SNU-16, RT-112, UM-UC-14 xenografts | This compound | Dose-dependent decrease in FGFR phosphorylation |
| p-ERK | Western Blot | SNU-16, RT-112, UM-UC-14 xenografts | This compound | Dose-dependent decrease in ERK phosphorylation |
| p-AKT | Western Blot | SNU-16, RT-112, UM-UC-14 xenografts | This compound | Dose-dependent decrease in AKT phosphorylation |
Experimental Protocols: this compound
1. Animal Models:
-
Human cancer cell lines with known FGFR aberrations (SNU-16 for gastric cancer, RT-112 and UM-UC-14 for bladder cancer) were used to establish subcutaneous xenografts in immunodeficient mice.
2. Drug Administration:
-
This compound was administered orally to tumor-bearing mice at various dose levels.
3. Tissue Collection and Processing:
-
At specified time points after treatment, tumors were excised from the mice.
-
Tumor samples were snap-frozen in liquid nitrogen and stored at -80°C until further analysis.
-
For protein extraction, frozen tumor tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors.
4. Western Blot Analysis:
-
Protein concentration in the tumor lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the changes in protein phosphorylation relative to total protein levels.
Comparison with Alternative In Vivo Target Engagement Validation Methods
Several other techniques can be employed to validate in vivo target engagement of kinase inhibitors. The choice of method often depends on the specific target, the available tools, and the stage of drug development.
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Uses antibodies to visualize the localization and abundance of target proteins (including phosphorylated forms) in tissue sections. | Provides spatial information within the tumor microenvironment. Can be semi-quantitative. | Less quantitative than Western blotting. Can be subject to variability in staining and interpretation. |
| In Vivo Imaging (e.g., PET, SPECT) | Utilizes radiolabeled tracers that bind to the target protein, allowing for non-invasive visualization and quantification of target occupancy in living animals. | Non-invasive, allowing for longitudinal studies in the same animal. Provides whole-body distribution information. | Requires specialized and expensive imaging equipment and the development of a suitable radiotracer. |
| Chemical Proteomics (e.g., Kinobeads) | Employs affinity probes to capture and identify drug-bound proteins from tissue lysates, providing a global view of target and off-target engagement. | Unbiased, proteome-wide assessment of selectivity. Can identify unexpected off-targets. | Technically complex and requires sophisticated mass spectrometry equipment. Provides an average measurement from a tissue homogenate. |
| Cellular Thermal Shift Assay (CETSA) in vivo | Measures the thermal stabilization of a target protein upon drug binding in tissue samples. | Does not require modification of the drug or target. Can be used for various target classes. | Can be technically challenging to perform in vivo. May not be suitable for all targets. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo target engagement of this compound.
Caption: Comparison of in vivo target engagement validation approaches.
References
A Comparative Analysis of CPL304110 and Infigratinib: A Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for various malignancies characterized by FGFR aberrations. This guide provides a detailed comparative analysis of two such inhibitors: CPL304110, a novel and selective FGFR1-3 inhibitor, and infigratinib, an FDA-approved pan-FGFR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Introduction
This compound is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] Infigratinib is also an oral inhibitor targeting FGFR1, FGFR2, and FGFR3 and is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] Both molecules function by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2]
Mechanism of Action and Target Specificity
Both this compound and infigratinib are potent inhibitors of FGFRs. However, their selectivity profiles and reported potencies differ.
This compound demonstrates high potency against FGFR1, FGFR2, and FGFR3.[1] Preclinical studies have shown its selectivity over other kinases, suggesting a potentially more targeted therapeutic window with fewer off-target effects.[1]
Infigratinib is a pan-FGFR inhibitor with activity against FGFR1, FGFR2, and FGFR3.[2] It has demonstrated efficacy in tumors with various FGFR alterations, including fusions, mutations, and amplifications.[3]
The following diagram illustrates the canonical FGFR signaling pathway, which is the target of both this compound and infigratinib.
Preclinical Data
In Vitro Potency and Selectivity
A key aspect of characterizing FGFR inhibitors is determining their potency against the target kinases and their selectivity against a panel of other kinases.
| Parameter | This compound | Infigratinib |
| FGFR1 IC50 | 0.75 nM[1] | 1.1 nM[2] |
| FGFR2 IC50 | 0.5 nM[1] | 1.0 nM[2] |
| FGFR3 IC50 | 3.05 nM[1] | 2.0 nM[2] |
| FGFR4 IC50 | Not reported | 61 nM[2] |
| Selectivity | >45-fold over KDR (VEGFR2)[1] | Selective for FGFR1-3[4] |
Table 1: In Vitro Kinase Inhibitory Potency.
Cellular Activity
The anti-proliferative activity of these compounds is evaluated in cancer cell lines with known FGFR alterations.
| Cell Line | FGFR Alteration | This compound IC50 | Infigratinib IC50 |
| SNU-16 (Gastric) | FGFR2 Amplification | 85.64 nM[1] | Data not available |
| RT-112 (Bladder) | FGFR3 Fusion | Not reported | Data not available |
| UM-UC-14 (Bladder) | FGFR3 Mutation | Not reported | Data not available |
Table 2: Anti-proliferative Activity in Cancer Cell Lines.
In Vivo Efficacy
The anti-tumor activity of this compound and infigratinib has been demonstrated in various xenograft models.
This compound: In a SNU-16 xenograft model, twice-daily oral administration of 20 mg/kg this compound resulted in a 64% tumor growth inhibition (TGI).[1]
Infigratinib: In patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR fusions, treatment with infigratinib resulted in a reduction in tumor volume.[3] In a mouse model of achondroplasia (Fgfr3Y367C/+), a dose of 0.5 mg/kg/day showed a statistically significant improvement in bone length.[5]
Clinical Data
This compound
A Phase IA trial of this compound in patients with advanced solid malignancies showed early signs of activity.[6] In patients with documented tumor FGFR aberrations, the response rate was 50.0%.[6] The most common treatment-related adverse events (TRAEs) included ocular toxicity (23.8%), anemia (19.0%), and dry eyes and mouth (14.3%).[6]
Infigratinib
Infigratinib is approved for previously treated cholangiocarcinoma with FGFR2 fusions or rearrangements. In a Phase 2 study, the overall response rate (ORR) was 23.1% with a median duration of response (DOR) of 5.0 months.[2] Common adverse reactions include hyperphosphatemia, increased creatinine, and nail toxicity.[2] In a Phase 2 trial for achondroplasia, infigratinib demonstrated an increase in annualized height velocity.[7]
Experimental Protocols
Kinase Assays
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against FGFR kinases.
General Protocol:
-
Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations.
-
A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo Kinase Assay, which measures the amount of ADP produced.[6]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
General Protocol:
-
Cancer cells with known FGFR alterations are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells or patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
Conclusion
Both this compound and infigratinib are potent FGFR inhibitors with demonstrated anti-tumor activity. This compound shows promise as a highly selective FGFR1-3 inhibitor with a favorable early-stage clinical profile. Infigratinib is an established therapeutic option for FGFR2-driven cholangiocarcinoma and is being explored for other indications. The choice between these or other FGFR inhibitors for further development or clinical use will depend on a comprehensive evaluation of their efficacy, safety, and the specific genetic alterations present in the tumor. This guide provides a foundational comparison to aid researchers in their ongoing efforts to advance the field of targeted cancer therapy.
References
- 1. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgebio.com [bridgebio.com]
- 6. celonpharma.com [celonpharma.com]
- 7. bridgebio.com [bridgebio.com]
Comparison Guide: CPL304110 for Patients with FGFR-Altered Cancers Progressing on Prior Tyrosine Kinase Inhibitors
This guide provides a comparative analysis of CPL304110, an investigational fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor (TKI), with other approved FGFR TKIs. The focus is on the treatment of patients whose cancers have progressed following treatment with other FGFR-targeted therapies, a significant challenge in clinical practice.
Introduction to this compound
This compound is an orally available, potent, and selective inhibitor of FGFR types 1, 2, and 3[1][2][3]. Preclinical studies have shown that this compound can effectively inhibit FGFR signaling and suppress the growth of tumor cell lines with FGFR aberrations[4][5]. Encouraging early results from a Phase I clinical trial (NCT04149691) have demonstrated its potential as a novel anticancer therapy[5][6]. A key area of investigation is its activity against acquired resistance mechanisms that emerge during treatment with other FGFR TKIs.
Comparative Clinical Performance in Post-FGFR TKI Setting
Acquired resistance to FGFR TKIs often involves the development of secondary mutations in the FGFR kinase domain. The efficacy of subsequent TKI therapy depends on the specific resistance mechanism and the inhibitor's mechanism of action. Data for this compound in this specific setting is not yet mature, but a comparison can be drawn with existing agents for which data is available.
Table 1: Comparative Efficacy of FGFR TKIs After Progression on a Prior FGFR TKI
| Drug | Mechanism of Action | Indication (Post-Chemotherapy) | Objective Response Rate (ORR) in Post-FGFR TKI Setting | Supporting Evidence |
| This compound | Selective, potent FGFR1-3 inhibitor[2][5] | Investigational | Data not yet mature. Preliminary Ph I data in a mixed population showed a 50% ORR in patients with FGFR aberrations[6]. | Phase I trial (NCT04149691) is ongoing[5]. |
| Futibatinib (Lytgobi) | Irreversible, pan-FGFR1-4 inhibitor[7] | FGFR2 fusion/rearrangement-positive intrahepatic cholangiocarcinoma (iCCA)[8] | 17.9% (5/28 patients)[7] | Phase I data in patients with FGFR2-rearranged iCCA who had progressed on prior FGFR inhibitors[7]. Case reports also show prolonged benefit[9]. |
| Pemigatinib (Pemazyre) | Reversible, selective FGFR1-3 inhibitor[10] | FGFR2 fusion/rearrangement-positive cholangiocarcinoma[11] | Limited data; resistance is a known challenge[12][13]. | Acquired resistance via gatekeeper and molecular brake mutations has been reported[10]. |
| Erdafitinib (Balversa) | Reversible, pan-FGFR inhibitor[14] | FGFR3/2-altered urothelial carcinoma[15][16] | Limited data in the post-FGFR TKI setting. | Approved based on efficacy after platinum-based chemotherapy[17]. |
| Lenvatinib | Multi-kinase inhibitor (including FGFR)[12] | N/A for this specific indication | Case report of stable disease for 15 months[12][18]. | A single case report in a patient who progressed on both pemigatinib and futibatinib with an acquired FGFR2 E565A mutation[12][18]. |
Experimental Protocols and Methodologies
Evaluating a new TKI in a resistant population requires robust preclinical and clinical study designs.
1. Preclinical Evaluation of Resistance
-
Methodology: The protocol involves generating TKI-resistant cancer cell lines by continuous exposure to a first-generation FGFR inhibitor. These resistant cell lines, along with patient-derived tumor xenograft (PDTX) models from patients who have progressed on therapy, are used to test the efficacy of the new agent (e.g., this compound)[5][19].
-
Key Analyses:
-
Cell Viability Assays: To determine the IC50 (half-maximal inhibitory concentration) of the new TKI in both sensitive and resistant cell lines.
-
Western Blotting: To assess the inhibition of FGFR phosphorylation and downstream signaling pathways (e.g., p-ERK)[2].
-
Genomic Sequencing: To identify acquired mutations in the FGFR gene that confer resistance.
-
In Vivo Xenograft Studies: To evaluate the anti-tumor activity of the drug in animal models bearing resistant tumors[19].
-
2. Clinical Trial Protocol for Previously Treated Patients
-
Study Design: A Phase II, open-label, single-arm basket trial is a common design for evaluating a targeted therapy in a tumor-agnostic manner[10].
-
Patient Population: Patients with advanced or metastatic solid tumors harboring specific FGFR alterations (fusions, mutations, or amplifications) who have documented radiological progression on at least one prior FGFR inhibitor.
-
Endpoints:
-
Biomarker Analysis: Mandatory collection of tumor tissue and/or circulating tumor DNA (ctDNA) at baseline and at the time of progression to analyze mechanisms of resistance and sensitivity[21].
Visualizations of Pathways and Workflows
FGFR Signaling and TKI Inhibition
The diagram below illustrates the FGFR signaling cascade, the points of TKI intervention, and common mechanisms of acquired resistance.
Caption: FGFR signaling pathway, TKI inhibition points, and resistance mechanisms.
Drug Development Workflow for a Novel TKI
This workflow outlines the key stages in evaluating a new TKI for use in a treatment-resistant patient population.
Caption: Development workflow for this compound in TKI-resistant cancers.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 7. Prolonged Clinical Benefit with Futibatinib in a Patient with FGFR Inhibitor–Pretreated FGFR2 Fusion–Positive Intrahepatic Cholangiocarcinoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Futibatinib in Previously Treated Patients With Advanced FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Lenvatinib after progression on pemigatinib and futibatinib in FGFR2 fusion-positive biliary tract cancer with an acquired kinase point mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anncaserep.com [anncaserep.com]
- 15. esmo.org [esmo.org]
- 16. urologytimes.com [urologytimes.com]
- 17. onclive.com [onclive.com]
- 18. academic.oup.com [academic.oup.com]
- 19. celonpharma.com [celonpharma.com]
- 20. Pemigatinib for Previously Treated Advanced Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 21. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
Predicting a Positive Response: A Comparative Guide to Biomarkers for CPL304110 and Other FGFR Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of personalized medicine hinges on the identification of robust biomarkers. In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for tumors harboring specific genetic alterations. This guide provides a comparative analysis of biomarkers for predicting treatment response to CPL304110, a potent and selective FGFR1-3 inhibitor, and its alternatives, supported by experimental data and detailed methodologies.
This compound is an orally bioavailable inhibitor of FGFR1, 2, and 3, which are key drivers in various cancers when aberrantly activated.[1][2] Preclinical and early clinical data have demonstrated its anti-tumor activity in solid tumors with FGFR aberrations.[2][3][4] The primary biomarkers for predicting response to this compound and other FGFR inhibitors are the presence of FGFR gene fusions, activating mutations, or amplifications.[1][2][3][5] This guide will delve into the specifics of these biomarkers, compare the efficacy of this compound with other approved FGFR inhibitors—erdafitinib, pemigatinib, infigratinib, and futibatinib—and provide detailed protocols for biomarker detection.
Comparative Efficacy of FGFR Inhibitors in Tumors with FGFR Aberrations
The clinical efficacy of FGFR inhibitors is intrinsically linked to the presence of specific alterations in the FGFR genes. The following tables summarize the objective response rates (ORR) observed in clinical trials for this compound and its alternatives in patients with FGFR-aberrant solid tumors. It is important to note that these data are from separate studies and not from head-to-head comparisons.
Table 1: Objective Response Rates (ORR) of FGFR Inhibitors in Tumors with FGFR Fusions/Rearrangements
| Drug | Tumor Type(s) | Specific FGFR Alteration | Objective Response Rate (ORR) | Clinical Trial Identifier(s) |
| This compound | Various Solid Tumors | FGFR Aberrations | 50.0% | Phase IA |
| Erdafitinib | Urothelial Carcinoma | FGFR2/3 Fusions | 16% | BLC2001 |
| Pemigatinib | Cholangiocarcinoma | FGFR2 Fusions/Rearrangements | 36% | FIGHT-202 |
| Infigratinib | Cholangiocarcinoma | FGFR2 Fusions | 23.1% | NCT02150967 |
| Futibatinib | Intrahepatic Cholangiocarcinoma | FGFR2 Fusions/Rearrangements | 42% | FOENIX-CCA2 |
Table 2: Objective Response Rates (ORR) of FGFR Inhibitors in Tumors with FGFR Mutations
| Drug | Tumor Type(s) | Specific FGFR Alteration | Objective Response Rate (ORR) | Clinical Trial Identifier(s) |
| Erdafitinib | Urothelial Carcinoma | FGFR3 Mutations | 49% | BLC2001 |
| Infigratinib | Glioma | FGFR1/3 Point Mutations | Durable disease control in a subset of patients | NCT01975701 |
| Futibatinib | Various Solid Tumors | FGFR1-3 Mutations | Part of a broader 13.7% ORR across various aberrations | Phase I Dose-Expansion |
Table 3: Objective Response Rates (ORR) of FGFR Inhibitors in Tumors with FGFR Amplifications
| Drug | Tumor Type(s) | Specific FGFR Alteration | Objective Response Rate (ORR) | Clinical Trial Identifier(s) |
| Futibatinib | Various Solid Tumors | FGFR1 Amplification | Part of a broader 13.7% ORR across various aberrations | Phase I Dose-Expansion |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of patient selection, the following diagrams are provided.
Experimental Protocols
Accurate and reliable detection of FGFR aberrations is critical for patient selection. The following are detailed methodologies for key experimental procedures.
Fluorescence In Situ Hybridization (FISH) for FGFR Gene Fusions and Amplifications
Principle: FISH is a cytogenetic technique that uses fluorescent probes that bind to specific DNA sequences on chromosomes. For FGFR analysis, break-apart probes are used to detect gene rearrangements (fusions), while probes targeting the FGFR gene and a control centromeric region are used to quantify gene amplification.
Protocol for FFPE Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a series of ethanol washes: 100% (2 x 2 minutes), 95% (2 minutes), 85% (2 minutes), and 70% (2 minutes).
-
Wash in deionized water (2 x 2 minutes).
-
-
Pre-treatment:
-
Immerse slides in a pre-treatment solution (e.g., citrate buffer, pH 6.0) and heat to 95-100°C for 15-30 minutes.
-
Wash in deionized water (2 x 2 minutes).
-
Digest with a protease solution (e.g., pepsin or proteinase K) at 37°C for a time determined by tissue type and fixation (typically 10-30 minutes).
-
Wash in deionized water (2 x 2 minutes).
-
-
Dehydration:
-
Dehydrate slides through an ethanol series: 70%, 85%, and 100% (2 minutes each).
-
Air dry completely.
-
-
Probe Application and Hybridization:
-
Apply the appropriate FGFR FISH probe (break-apart for fusions, dual-color for amplification) to the target area on the slide.
-
Co-denature the probe and target DNA by heating the slide on a hot plate at 75-80°C for 5-10 minutes.
-
Hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer (e.g., 0.3% NP-40/0.4x SSC) at 72°C for 2 minutes.
-
Wash in a less stringent wash buffer (e.g., 0.1% NP-40/2x SSC) at room temperature for 1 minute.
-
-
Counterstaining and Visualization:
-
Apply a counterstain with DAPI (4',6-diamidino-2-phenylindole).
-
Visualize and score the signals using a fluorescence microscope with appropriate filters. For fusions, a break-apart signal (separate red and green signals) indicates a rearrangement. For amplification, an increased ratio of FGFR gene signals to the centromeric control probe signal is observed.
-
Next-Generation Sequencing (NGS) for FGFR Mutations and Fusions
Principle: NGS allows for the simultaneous sequencing of millions of DNA fragments, enabling the detection of a wide range of genomic alterations, including point mutations, insertions, deletions, and gene fusions, with high sensitivity and specificity.
General Workflow for Targeted NGS Panel:
-
DNA Extraction from FFPE Tissue:
-
Isolate genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit optimized for FFPE samples.
-
Quantify the extracted DNA and assess its quality (e.g., using a spectrophotometer and electrophoresis).
-
-
Library Preparation:
-
Fragment the DNA to a suitable size (e.g., 200-300 base pairs) using enzymatic or mechanical methods.
-
Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and binding to the sequencing flow cell.
-
Perform target enrichment using a hybridization-based capture method with probes designed to bind to the FGFR genes and other relevant cancer-related genes. This step selectively captures the DNA regions of interest.
-
Amplify the captured DNA library via PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Load the prepared library onto a high-throughput sequencing instrument (e.g., Illumina NovaSeq, MiSeq).
-
Perform sequencing-by-synthesis, where fluorescently labeled nucleotides are incorporated one by one, and the sequence is read by detecting the emitted fluorescence.
-
-
Data Analysis (Bioinformatics Pipeline):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the aligned reads to the reference genome.
-
Fusion Detection: Use specialized algorithms to identify reads that span the breakpoints of gene fusions.
-
Annotation and Interpretation: Annotate the identified variants and fusions with information from various databases to determine their potential clinical significance. A report is generated detailing the detected FGFR alterations.
-
Conclusion
The development of this compound and other selective FGFR inhibitors represents a significant advancement in precision oncology. The success of these therapies is critically dependent on the accurate identification of patients with FGFR-driven tumors. As this guide demonstrates, FGFR fusions, mutations, and amplifications are key predictive biomarkers. While cross-trial comparisons should be interpreted with caution, the available data suggest that FGFR inhibitors have substantial activity in molecularly selected patient populations. The detailed experimental protocols provided for FISH and NGS will aid researchers in the robust and reliable detection of these critical biomarkers, ultimately facilitating the effective clinical development and application of this compound and other targeted therapies. Continued research and standardized biomarker testing will be essential to optimize the use of these promising agents in the fight against cancer.
References
- 1. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 3. What is Infigratinib used for? [synapse.patsnap.com]
- 4. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
Navigating the Kinome: A Comparative Analysis of CPL304110's Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a tyrosine kinase inhibitor (TKI) is paramount. This guide provides a comparative overview of the cross-reactivity profile of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, against other TKIs. The following sections present available preclinical data, detail the experimental methodologies used for kinase profiling, and visualize key pathways and workflows to offer a comprehensive resource for evaluating this compound's specificity.
This compound is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3, with IC50 values of 4.08 nM, 1.44 nM, and 10.55 nM, respectively[1][2]. Its selectivity is a critical attribute, as off-target kinase inhibition can lead to unforeseen side effects and impact the therapeutic window. This guide delves into the cross-reactivity of this compound and provides a comparative lens against other FGFR inhibitors where public data is available.
Kinase Inhibition Profile of this compound
A comprehensive assessment of this compound's selectivity was conducted using the KINOMEscan™ screening platform, evaluating its interaction against a panel of 468 kinases at a concentration of 1 µM[1][3]. The results of this broad-spectrum analysis provide a detailed map of the inhibitor's off-target interactions.
Notably, at this concentration, this compound demonstrated strong inhibition (≥90%) of a limited number of kinases beyond its primary FGFR targets. These include key players in various signaling pathways, highlighting potential areas for further investigation regarding both efficacy and safety.
| Target Kinase | % Inhibition at 1 µM | Kinase Family |
| FGFR1 | ≥90% | Tyrosine Kinase |
| FGFR2 | ≥90% | Tyrosine Kinase |
| FGFR3 | ≥90% | Tyrosine Kinase |
| CSF1R | ≥90% | Tyrosine Kinase |
| FLT3 (D835V) | ≥90% | Tyrosine Kinase |
| KIT (A829P) | ≥90% | Tyrosine Kinase |
| RET | ≥90% | Tyrosine Kinase |
| RIPK1 | ≥90% | TKL |
| TRKA | ≥90% | Tyrosine Kinase |
| TYK2 | ≥90% | Tyrosine Kinase |
| KIT (V559D) | ≥90% | Tyrosine Kinase |
| RET (M918T) | ≥90% | Tyrosine Kinase |
Table 1: Documented off-target kinases strongly inhibited by this compound at a 1 µM concentration as determined by a 468-kinase KINOMEscan™ panel.[1][3]
Comparative Cross-Reactivity with Other FGFR Inhibitors
A direct and comprehensive comparison of the full kinase panel cross-reactivity of this compound with other FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib is challenging due to the limited availability of publicly accessible, detailed kinase screening data for these compounds. The following table summarizes the available information on the primary targets and known off-targets of these inhibitors. It is important to note that the absence of a kinase in this list does not definitively mean it is not inhibited, but rather that the data was not found in the public domain.
| Inhibitor | Primary Targets | Known Off-Targets/Cross-Reactivity |
| This compound | FGFR1, FGFR2, FGFR3 | CSF1R, FLT3 (D835V), KIT (A829P), RET, RIPK1, TRKA, TYK2, KIT (V559D), RET (M918T)[1][3] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | RET, KIT, VEGFR2, PDGFRα/β[4][5] |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | VEGFR2[6][7] |
| Infigratinib | FGFR1, FGFR2, FGFR3 | VEGFR2, RET, KIT, PDGFRα/β[8][9] |
Table 2: Comparison of primary targets and known off-targets for this compound and other selected FGFR inhibitors based on publicly available data. The comprehensiveness of off-target data varies between compounds.
Signaling Pathway Context
To contextualize the significance of this compound's primary targets and its cross-reactivity, the following diagram illustrates the canonical FGFR signaling pathway. Understanding this pathway is crucial for interpreting the on-target effects of FGFR inhibition.
Caption: Canonical FGFR signaling cascade initiated by FGF ligand binding.
Experimental Methodologies
The determination of kinase inhibition profiles is a critical component of preclinical drug development. The following sections detail the principles and generalized protocols for the two key assays used to characterize this compound and other TKIs.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This assay is widely used to determine the potency and selectivity of kinase inhibitors.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Generalized Protocol:
-
Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., this compound) is prepared in a multi-well plate.
-
Incubation: The reaction is incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the unconsumed ATP. This is followed by an incubation period.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP to ATP and to catalyze the luciferase-mediated reaction that generates a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The inhibitory effect of the compound is determined by comparing the signal from wells containing the inhibitor to control wells without the inhibitor.
Caption: Generalized workflow for the ADP-Glo™ Kinase Assay.
KINOMEscan™ Profiling
The KINOMEscan™ platform is a competition-based binding assay used for high-throughput screening of kinase inhibitors against a large panel of kinases. This method provides a quantitative measure of the binding affinity of a compound to each kinase in the panel.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Generalized Protocol:
-
Assay Preparation: A mixture of a DNA-tagged kinase, the immobilized ligand, and the test compound is prepared.
-
Competition Binding: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Caption: Generalized workflow for the KINOMEscan™ profiling platform.
Conclusion
The available data indicates that this compound is a potent inhibitor of FGFR1, 2, and 3 with a defined cross-reactivity profile. The comprehensive 468-kinase panel screen provides valuable insights into its selectivity, highlighting a limited number of off-target kinases that are strongly inhibited at a 1 µM concentration. While a direct, comprehensive comparison with other FGFR inhibitors is limited by the availability of public data, this guide provides a foundational understanding of this compound's specificity. For researchers and drug developers, this information is critical for designing further non-clinical and clinical studies to fully characterize the therapeutic potential and safety profile of this compound. The detailed methodologies of the key assays employed offer a basis for the replication and extension of these findings.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
CPL304110: A Comparative Analysis Against Standard of Care in FGFR-Aberrant Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial results for CPL304110, a novel fibroblast growth factor receptor (FGFR) inhibitor, against the established standard of care for patients with advanced solid malignancies characterized by FGFR aberrations. The data presented is based on early-stage clinical trial findings for this compound and pivotal trial data for approved FGFR inhibitors in similar patient populations.
Executive Summary
This compound is an orally bioavailable inhibitor of FGFR1, 2, and 3 currently in early-phase clinical development.[1][2] Preliminary results from the Phase IA trial (NCT04149691) in heavily pre-treated patients with advanced solid tumors harboring FGFR aberrations have shown promising anti-tumor activity and an acceptable safety profile.[3] This guide focuses on comparing these initial findings with the established efficacy and safety of other FGFR inhibitors that constitute the current standard of care in specific FGFR-driven cancers, primarily cholangiocarcinoma.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from the this compound Phase IA trial and pivotal trials of standard-of-care FGFR inhibitors. It is important to note that this is not a head-to-head comparison, and patient populations, trial designs, and duration of follow-up may differ.
Table 1: Comparative Efficacy of this compound vs. Standard of Care in FGFR-Aberrant Tumors
| Treatment | Trial | Tumor Type(s) | Patient Population | Objective Response Rate (ORR) |
| This compound | Phase IA (NCT04149691) | Advanced Solid Malignancies with FGFR aberrations (including Cholangiocarcinoma, Squamous Cell Lung Cancer, Basal Cell Carcinoma) | Heavily pre-treated | 50.0% in patients with FGFR aberrations[3] |
| Pemigatinib | FIGHT-202 (NCT02924376) | Cholangiocarcinoma with FGFR2 fusions/rearrangements | Previously treated | 35.5%[4] |
| Infigratinib | Phase II (NCT02150967) | Cholangiocarcinoma with FGFR2 fusions/rearrangements | Previously treated | 23.1%[5] |
Table 2: Comparative Safety of this compound vs. Standard of Care (Most Common Treatment-Related Adverse Events - TRAEs)
| Treatment | Trial | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs |
| This compound | Phase IA (NCT04149691) | Ocular toxicity (23.8%), anemia (19.0%), dry eyes (14.3%), dry mouth (14.3%)[3] | Oral cavity fungal infection, alkaline phosphatase increase (2 incidents reported)[3] |
| Pemigatinib | FIGHT-202 (NCT02924376) | Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue | Data for specific Grade ≥3 TRAEs requires further consolidation from trial publications. |
| Infigratinib | Phase II (NCT02150967) | Hyperphosphatemia, stomatitis, fatigue, alopecia | Hyperphosphatemia, stomatitis, hyponatremia, hypophosphatemia[6] |
Experimental Protocols
This compound (Phase IA - NCT04149691)
The Phase IA trial was an open-label, multicenter, dose-escalation study designed to assess the safety, tolerability, and pharmacokinetics of oral this compound in adult subjects with advanced solid malignancies.[7][8]
-
Study Design: The trial consisted of three parts: initial dose escalation in patients without FGFR molecular aberrations, dose escalation in patients with documented FGFR molecular aberrations, and a dose extension phase in the latter group.[7][9]
-
Patient Population: Adults (≥25 years old) with advanced solid malignancies, a Karnofsky Performance Score (KPS) of ≥70, and a life expectancy of at least 3 months were eligible.[7][9] Patients with prior FGFR inhibitor therapy were excluded.[7][9]
-
Treatment Regimen: this compound was administered orally once daily in 28-day cycles.[7][8] Dose escalation ranged from 12.5 mg to 100 mg once daily in patients not screened for FGFR aberrations, and 175 mg once or twice daily in patients with confirmed FGFR aberrations.[3]
-
Primary Outcome Measures: The primary objectives were to assess the safety and tolerability of this compound.[7][8]
Standard of Care: Pemigatinib (FIGHT-202 Trial - NCT02924376)
The FIGHT-202 trial was a Phase II, open-label, single-arm study that evaluated the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[10][11]
-
Study Design: Patients were assigned to one of three cohorts based on their FGF/FGFR status: FGFR2 fusions or rearrangements, other FGF/FGFR alterations, or no FGF/FGFR alterations.[10][11]
-
Patient Population: Eligible patients had disease progression after at least one prior treatment.[10][11]
-
Treatment Regimen: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 days, followed by 7 days off, in 21-day cycles.[11]
-
Primary Outcome Measure: The primary endpoint was the objective response rate in patients with FGFR2 fusions or rearrangements.[4][11]
Standard of Care: Infigratinib (Phase II Trial - NCT02150967)
This was a Phase II, open-label, single-arm study evaluating infigratinib in patients with advanced or metastatic cholangiocarcinoma with FGFR genetic alterations who had received prior gemcitabine-based therapy.[5][12]
-
Study Design: The study included cohorts for patients with FGFR2 gene fusions, other FGFR genetic alterations, and those who had received a prior selective FGFR inhibitor.[12]
-
Patient Population: Patients with advanced/metastatic cholangiocarcinoma who had progressed on at least one line of systemic therapy were enrolled.[6]
-
Treatment Regimen: Infigratinib was administered orally at 125 mg once daily for 21 consecutive days of a 28-day cycle.[6][12]
-
Primary Outcome Measure: The primary endpoint was the objective response rate.[5][12]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of FGFR inhibitors and the general workflow of the clinical trials discussed.
Caption: Mechanism of action of this compound as an FGFR inhibitor.
References
- 1. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Clinical Trial: NCT04149691 - My Cancer Genome [mycancergenome.org]
- 8. ecrf.biz.pl [ecrf.biz.pl]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 11. Pemigatinib for previously treated, locally advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
The Evolving Landscape of FGFR2 Fusion-Positive Cancer Therapy: A Comparative Analysis of CPL304110 and Approved Agents
For Immediate Release
[City, State] – [Date] – The emergence of fibroblast growth factor receptor (FGFR) inhibitors has marked a significant advancement in the precision oncology landscape, particularly for patients with FGFR2 fusion-positive cancers, a prevalent driver in a subset of cholangiocarcinomas and other solid tumors. This guide provides a comprehensive comparison of the investigational agent CPL304110 against the approved FGFR inhibitors pemigatinib, infigratinib, and futibatinib, offering researchers, scientists, and drug development professionals a detailed overview of the current therapeutic options and the promising future of FGFR-targeted therapies.
This compound is a potent and selective oral inhibitor of FGFR1, 2, and 3 currently in clinical development.[1] Preclinical data have demonstrated its potential as a new therapeutic option. This guide will delve into the available efficacy data, experimental protocols, and the underlying signaling pathways to provide a clear comparison with established treatments.
Comparative Efficacy of FGFR Inhibitors
The clinical management of FGFR2 fusion-positive cholangiocarcinoma has been transformed by the approval of three targeted therapies: pemigatinib, infigratinib, and futibatinib. While this compound is still in the early stages of clinical investigation, preclinical data provide a basis for its potential efficacy. The following tables summarize the key efficacy data for these agents.
Table 1: Preclinical Efficacy of this compound in FGFR2-Amplified Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| SNU-16 | Gastric Cancer | Not Specified | Significant | [1] |
| GA1224 (PDTX) | Gastric Adenocarcinoma | Various Doses | Strong antitumor efficacy | [2] |
| LU6429 (PDTX) | Non-Small Cell Lung Cancer | Various Doses | Strong antitumor efficacy | [2] |
It is crucial to note that direct comparison of preclinical data with clinical trial outcomes is subject to inherent limitations. Preclinical models do not fully recapitulate the complexity of human disease.
Table 2: Clinical Efficacy of Approved FGFR Inhibitors in FGFR2 Fusion-Positive Cholangiocarcinoma
| Drug | Trial Name | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Pemigatinib | FIGHT-202 | 107 | 36% | 9.1 months | 7.0 months | 17.5 months | [3][4] |
| Infigratinib | Phase II | 108 | 23.1% | 5.0 months | 6.8 months | 12.5 months | [5] |
| Futibatinib | FOENIX-CCA2 | 103 | 42% | 9.7 months | 9.0 months | 21.7 months | [6][7] |
Understanding the Mechanism: The FGFR Signaling Pathway
FGFR2 fusions lead to ligand-independent dimerization and constitutive activation of the FGFR kinase domain. This aberrant signaling activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation. FGFR inhibitors act by blocking the ATP-binding site in the kinase domain, thereby inhibiting these downstream signals.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the preclinical evaluation of this compound and the pivotal clinical trials of the approved FGFR inhibitors.
This compound Preclinical Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or BALB/c nude) were used.[2]
-
Tumor Implantation: Patient-derived tumor xenograft (PDTX) models of gastric adenocarcinoma (GA1224) and non-small cell lung cancer (LU6429) with FGFR2 amplification were utilized.[2][8] Tumor fragments were implanted subcutaneously.[2]
-
Treatment: this compound was administered orally at various doses.[2] A vehicle control group was included for comparison.
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Body weight was monitored as a measure of toxicity.[2]
Pemigatinib (FIGHT-202) Clinical Trial
-
Study Design: A multicenter, open-label, single-arm, phase 2 trial.[9][10]
-
Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[9][11]
-
Treatment: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[9]
-
Primary Endpoint: Objective Response Rate (ORR) as determined by an independent review committee.[9]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[10]
Infigratinib (Phase II) Clinical Trial
-
Study Design: A phase 2, open-label, multicenter study.[12]
-
Patient Population: Patients with advanced or metastatic cholangiocarcinoma with FGFR genetic alterations who had received prior gemcitabine-based chemotherapy.[12]
-
Treatment: Infigratinib was administered orally once daily for 21 days of a 28-day cycle.[12]
-
Primary Endpoint: Objective Response Rate (ORR).[12]
-
Secondary Endpoints: Overall Survival (OS).[12]
Futibatinib (FOENIX-CCA2) Clinical Trial
-
Study Design: A single-arm, multicenter, phase 2 study.[13][14]
-
Patient Population: Patients with unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had progressed after at least one line of systemic therapy.[13]
-
Treatment: Futibatinib was administered orally at a dose of 20 mg once daily.[13]
-
Primary Endpoint: Objective Response Rate (ORR).[13]
-
Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[14]
Conclusion and Future Directions
The approval of pemigatinib, infigratinib, and futibatinib has established FGFR inhibition as a standard of care for patients with previously treated FGFR2 fusion-positive cholangiocarcinoma. These agents have demonstrated meaningful clinical benefits, with futibatinib showing the highest objective response rate in its pivotal trial. The preclinical data for this compound are promising, showing significant anti-tumor activity in FGFR2-amplified models. As this compound progresses through clinical development, further data will be essential to ascertain its comparative efficacy and safety profile in patients. The continued development of novel FGFR inhibitors and the investigation of combination therapies hold the promise of further improving outcomes for this patient population.
References
- 1. celonpharma.com [celonpharma.com]
- 2. celonpharma.com [celonpharma.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 10. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A phase II study of infigratinib in previously treated advanced/metastatic cholangiocarcinoma with <em>FGFR</em> gene fusions/alterations. - ASCO [asco.org]
- 13. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. ascopubs.org [ascopubs.org]
Assessing CPL304110: A Comparative Guide to Existing FGFR Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. This guide provides a comprehensive comparison of CPL304110, an emerging FGFR inhibitor, with existing approved and investigational FGFR therapies. The following sections present a detailed analysis of their biochemical potency, cellular activity, and preclinical in vivo efficacy, supported by experimental data and methodologies.
Introduction to this compound
This compound is an orally active and selective small-molecule inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Preclinical studies have demonstrated its potential as a potent and selective therapeutic agent for cancers harboring FGFR aberrations.[2][3] Comparative analyses from these studies suggest that this compound may offer advantages over existing FDA-approved FGFR inhibitors such as erdafitinib and pemigatinib.[2][3] Currently, this compound is being evaluated in a Phase I clinical trial (NCT04149691) to assess its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2][3]
Quantitative Data Comparison
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized FGFR inhibitors.
Table 1: Biochemical Potency (IC50, nM) of FGFR Inhibitors Against FGFR Family Kinases
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Other Notable Kinases (IC50, nM) |
| This compound | 4.08[4] | 1.44[4] | 10.55[4] | - | KDR (37), TRKA (11)[5] |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | VEGFR2 (36.8) |
| Pemigatinib | 0.4[6] | 0.5[6] | 1.0[6] | 30[6] | VEGFR2 (182), c-KIT (266)[6] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | - |
| Futibatinib | 1.8 | - | 1.6 | 3.7 | - |
| Rogaratinib | 1.8 | <1 | 9.2 | 1.2 | CSF1R (166), Tie2 (1300), VEGFR3 (130) |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | VEGFR2 (KDR) (24) |
Note: IC50 values are compiled from various sources and may have been determined using different assay conditions.
Table 2: Anti-proliferative Activity (IC50, µM) of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | This compound IC50 (µM) |
| NCI-H1581 | Lung | FGFR1 amplification | 0.084[4] |
| SNU-16 | Gastric | FGFR2 amplification | 0.125[4] |
| RT-112 | Bladder | FGFR3 fusion | 0.393[4] |
| UM-UC-14 | Bladder | FGFR3 mutation | 0.256[4] |
| MFM-223 | Breast | FGFR2 amplification | 1.867[4] |
| AN3-CA | Endometrial | FGFR2 mutation | 0.211[4] |
| HUVEC | Normal (control) | None | >21[4] |
Table 3: In Vivo Efficacy of FGFR Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model (Cell Line) | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | GA1224 (PDTX) | Gastric (FGFR2 amp) | 10, 20, 40 mg/kg, BID | Statistically significant TGI at all doses[7] |
| This compound | LU6429 (PDTX) | Lung (FGFR2 amp) | 10, 20, 40 mg/kg, BID | Statistically significant TGI at all doses[7] |
| Erdafitinib | SNU-16 | Gastric (FGFR2 amp) | 3, 10, 30 mg/kg, QD | Dose-dependent TGI[8] |
| Erdafitinib | A549 | Lung Adenocarcinoma | 10 mg/kg/day | Significant tumor growth inhibition[9] |
| Pemigatinib | KATO III | Gastric (FGFR2 amp) | ≥0.3 mg/kg, QD | Maximum activity observed[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant FGFR enzymes
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant FGFR enzyme, and substrate (a suitable peptide substrate for the specific FGFR isoform) in kinase buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the enzyme (often at or near the Km for ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line with known FGFR aberration
-
Matrigel (optional, to aid tumor establishment)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.[15]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor efficacy of the treatment.
Visualizations
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][16][17]
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Kinase Inhibitor IC50 Determination
The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor using the ADP-Glo™ Kinase Assay.
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Logical Relationship: Assessing Superiority of a Novel FGFR Inhibitor
This diagram outlines the logical framework for assessing the potential superiority of a new FGFR inhibitor like this compound over existing therapies.
Caption: Logical framework for evaluating a novel FGFR inhibitor's superiority.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer [frontiersin.org]
- 4. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celonpharma.com [celonpharma.com]
- 6. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celonpharma.com [celonpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
CPL304110: A Comparative Analysis of Monotherapy and Potential for Immunotherapy Combinations
An in-depth examination of the selective FGFR1-3 inhibitor, CPL304110, reveals promising early clinical activity as a monotherapy in patients with advanced solid malignancies harboring FGFR aberrations. While clinical data on its combination with immunotherapy is not yet available, preclinical rationale suggests a potential synergistic effect, positioning this compound as a candidate for future combination strategies.
This compound is an orally bioavailable tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention.[2][3] Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against FGFR-dependent cancer cell lines and in in-vivo patient-derived xenograft (PDTX) models.[2][3][4][5][6] These encouraging preclinical results prompted the initiation of a Phase I clinical trial to evaluate its safety and efficacy in humans.[3][5]
This compound Monotherapy: Early Clinical Findings
A phase IA clinical trial (NCT04149691) provided the first human data on this compound, showing a manageable safety profile and early signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors.[7][8]
Efficacy Data
The preliminary efficacy results from the phase IA trial are summarized below. The study included patients who were not screened for FGFR aberrations and those with confirmed FGFR alterations.
| Efficacy Endpoint | All Patients (N=21) | Patients with FGFR Aberrations |
| Objective Response Rate (ORR) | 14.3%[7][8] | 50.0%[7] |
| Partial Response (PR) | 3[7][8] | Not specified |
| Stable Disease (SD) | 10[7] | Not specified |
Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023.[7]
Safety and Tolerability
This compound was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were of low grade.
| Adverse Event (AE) | Frequency in Overall Population | Grade ≥3 TRAE |
| Ocular Toxicity | 23.8%[7] | Oral cavity fungal infection (1 patient)[7] |
| Anemia | 19.0%[7][8] | Alkaline phosphatase increase (1 patient)[7] |
| Dry Eyes | 14.3%[7] | |
| Dry Mouth | 14.3%[7] |
Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023.[7]
The Prospect of Immunotherapy Combination
While no clinical data currently exists for this compound in combination with immunotherapy, the development company, Celon Pharma, has indicated potential for the drug in such combinations.[9] The rationale for combining FGFR inhibitors with immune checkpoint inhibitors (ICIs) is based on the potential for synergistic effects. FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment. By inhibiting FGFR, this compound may enhance the efficacy of immunotherapies that rely on a robust anti-tumor immune response.
Experimental Protocols
This compound Phase IA Clinical Trial (NCT04149691)
Study Design: A phase I, open-label, multicenter, dose-escalation study.[10]
Objectives:
-
Primary: To assess the safety and tolerability of this compound and determine the recommended phase II dose (RP2D).[8]
-
Secondary: To evaluate the preliminary anti-tumor activity and pharmacokinetics of this compound.[8]
Patient Population: Adult patients with advanced solid malignancies.[8][10] The trial included cohorts of patients not screened for FGFR aberrations and cohorts of patients with documented FGFR aberrations.[7][8]
Treatment: this compound was administered orally once or twice daily in 28-day cycles.[7][8] Dose escalation ranged from 12.5 mg to 175 mg.[7][8]
Assessments:
-
Safety: Monitored through the incidence and severity of adverse events.
-
Efficacy: Tumor response was evaluated using computed tomography-based RECIST 1.1 criteria.[8]
-
Pharmacokinetics: To assess drug absorption, distribution, metabolism, and excretion.[8]
Visualizing the Science
This compound Mechanism of Action
Caption: this compound inhibits FGFR signaling to block tumor growth.
This compound Phase IA Trial Workflow
Caption: Workflow of the this compound Phase IA clinical trial.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, … [ouci.dntb.gov.ua]
- 3. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celonpharma.com [celonpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of this compound as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. celonpharma.com [celonpharma.com]
- 10. ecrf.biz.pl [ecrf.biz.pl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
